molecular formula C10H11N5O B1595470 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 30354-91-7

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1595470
CAS No.: 30354-91-7
M. Wt: 217.23 g/mol
InChI Key: WBDWTNWLWBQFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDWTNWLWBQFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184435
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30354-91-7
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030354917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamine, 6-(4-methoxyphenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior and characteristics that are crucial for its application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound belongs to the class of 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Triazine derivatives have demonstrated a broad range of pharmacological effects, including antitumour, anti-angiogenesis, and antimicrobial properties.[1][2] The subject of this guide, with its specific substitution pattern, presents a unique profile of physicochemical properties that dictate its solubility, permeability, and potential interactions with biological targets. Understanding these properties is paramount for the rational design of new therapeutic agents and advanced materials. This guide will delve into the known structural and physical characteristics of this compound and provide established methodologies for determining those that are not yet fully elucidated.

Molecular and Structural Properties

A fundamental understanding of a compound's molecular and structural characteristics is the cornerstone of predicting its chemical behavior.

Chemical Structure and Identity
  • IUPAC Name: this compound

  • CAS Number: 30354-91-7[3][4][5]

  • Molecular Formula: C₁₀H₁₁N₅O[3][4]

  • Canonical SMILES: COC1=CC=C(C=C1)C2=NC(N)=NC(N)=N2

The molecular structure, depicted below, consists of a central 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and a 4-methoxyphenyl group at position 6.

Caption: Chemical structure of this compound.

Molecular Weight and Elemental Composition

A precise molecular weight is critical for quantitative analysis and stoichiometric calculations.

PropertyValueSource
Molecular Weight217.23 g/mol [3]
Exact Mass217.096361 g/mol
Elemental AnalysisC: 55.29%, H: 5.10%, N: 32.24%, O: 7.36%Calculated
Crystal Structure and Morphology

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[1][2] This analysis provides invaluable insights into the molecule's conformation and intermolecular interactions.

The compound crystallizes in a monoclinic system.[1] In the crystalline state, the triazine ring is nearly planar, and it forms a dihedral angle of 10.37 (4)° with the benzene ring.[1][2] The crystal packing is characterized by a network of intermolecular hydrogen bonds. Adjacent molecules form inversion dimers through N—H⋯N hydrogen bonds.[1][2] These dimers are further interconnected via N—H⋯O and N—H⋯N hydrogen bonds, resulting in a three-dimensional network.[1][2] This extensive hydrogen bonding network is a key contributor to the compound's melting point and solubility characteristics.

Physicochemical Properties

The physicochemical properties of a compound are determinative of its behavior in both chemical and biological systems.

Physical State and Appearance

The compound is a white to off-white solid or powder at room temperature.[4]

Melting and Boiling Points

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

PropertyValueNotes
Melting Point231-235 °C (lit.)[4][5]
Boiling Point518.0 ± 52.0 °CPredicted value.[5]

The high melting point is consistent with the extensive hydrogen bonding network observed in its crystal structure. An experimental boiling point has not been reported and is likely to be accompanied by decomposition due to the thermal lability of the molecule.

Solubility Profile

Solubility is a critical parameter for drug delivery and formulation. While quantitative data is limited, some qualitative information is available. The compound has been noted to be soluble in hot methanol, a common practice for obtaining single crystals for X-ray diffraction.[1] The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding suggests that the compound is likely to have some solubility in polar protic and aprotic solvents.

Protocol for a Standard Solubility Assay:

A standardized protocol to quantitatively determine the solubility in various solvents is essential.

Caption: Workflow for determining the kinetic solubility of a compound.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are fundamental to understanding its ionization state at different pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. While an experimentally determined pKa for this compound is not available in the literature, it is expected to have basic character due to the presence of the amino groups and the nitrogen atoms in the triazine ring.

Protocol for pKa Determination by Potentiometric Titration:

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[6][7]

  • Preparation: A standard solution of the compound is prepared in a suitable solvent system (e.g., water-methanol co-solvent). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

  • Titration: A calibrated pH meter is used to monitor the pH of the compound's solution as the titrant (acid or base) is added in small, precise increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. An experimental LogP value for this compound has not been reported.

Protocol for LogP Determination by the Shake-Flask Method:

The shake-flask method is the traditional and most reliable method for determining LogP.

ShakeFlask A Pre-saturate n-octanol with water C Dissolve compound in one phase A->C B Pre-saturate water with n-octanol D Mix with the other pre-saturated phase B->D C->D E Shake vigorously to equilibrate D->E F Centrifuge to separate phases E->F G Measure compound concentration in aqueous phase (C_water) F->G H Measure compound concentration in octanol phase (C_octanol) F->H I Calculate LogP = log(C_octanol / C_water) G->I H->I

Caption: Experimental workflow for LogP determination using the shake-flask method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the protons of the two amino groups. The aromatic protons will likely appear as two doublets in the aromatic region (around 7-8 ppm). The methoxy protons will be a sharp singlet at around 3.8-4.0 ppm. The amino protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the triazine ring, the 4-methoxyphenyl group, and the methoxy group. The carbons of the triazine ring are expected to resonate at lower field (around 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations of the amino groups in the region of 3200-3500 cm⁻¹.

  • C=N stretching vibrations of the triazine ring around 1500-1600 cm⁻¹.

  • C-O stretching of the methoxy group around 1250 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 217.23 g/mol .

Chemical Stability and Degradation

Understanding the chemical stability of a compound is crucial for its storage, formulation, and handling. While specific stability studies for this compound are not published, its potential degradation pathways can be inferred from its chemical structure.

Potential Degradation Pathways:

  • Hydrolysis: The triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the opening of the ring or displacement of the substituents.

  • Oxidation: The amino groups and the electron-rich aromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to light and air.

  • Photodegradation: Aromatic compounds and those with heteroatoms can be prone to degradation upon exposure to UV light.

Protocol for a Forced Degradation Study:

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8]

  • Stress Conditions: Subject the compound to a variety of stress conditions, including:

    • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.

    • Oxidative Degradation: Treat with hydrogen peroxide.

    • Thermal Degradation: Expose the solid and solutions to high temperatures.

    • Photodegradation: Expose to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterization: Characterize the major degradation products using techniques like LC-MS and NMR to elucidate their structures and understand the degradation pathways.

ForcedDegradation A Acid Hydrolysis G Stability-Indicating HPLC A->G B Base Hydrolysis B->G C Oxidation (H₂O₂) C->G D Thermal Stress D->G E Photolytic Stress E->G F 6-(4-Methoxyphenyl)-1,3,5- triazine-2,4-diamine F->A F->B F->C F->D F->E H LC-MS for Mass Identification G->H I NMR for Structural Elucidation H->I

Caption: Overview of a forced degradation study workflow.

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has consolidated the available physicochemical data and outlined robust methodologies for determining the currently unknown properties. A thorough understanding of these characteristics is indispensable for harnessing the full potential of this molecule in future research and development endeavors. The provided protocols serve as a practical starting point for researchers to generate the necessary data to support their investigations.

References

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal growth, and detailed structural analysis of this compound (C₁₀H₁₁N₅O). Triazine derivatives are a class of heterocyclic compounds that command significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumour and antimicrobial effects[1][2][3]. Understanding the precise three-dimensional atomic arrangement and intermolecular interactions of this compound is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the experimental protocols for obtaining single crystals, the methodology of single-crystal X-ray diffraction (SC-XRD), and a thorough interpretation of the resulting crystallographic data, including molecular geometry and supramolecular assembly through hydrogen bonding.

Introduction to the Target Compound

This compound is a small organic molecule featuring a central 1,3,5-triazine ring substituted with two amino groups and a 4-methoxyphenyl group. The structural rigidity of the triazine core, combined with the hydrogen bonding capabilities of the diamino groups and the electronic properties of the methoxyphenyl substituent, makes it a compelling candidate for biological investigation. The primary and most definitive method for elucidating the exact spatial arrangement of atoms and molecules in a solid state is single-crystal X-ray diffraction (SC-XRD)[4][5]. This technique provides unparalleled insight into bond lengths, bond angles, and the non-covalent interactions that govern the crystal packing, which in turn influence the material's physicochemical properties such as solubility and stability.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₁N₅O[1][6]

  • Molecular Weight: 217.23 g/mol [6][]

  • Appearance: Colorless, plate-like crystals[1][2]

  • Melting Point: 231-235 °C[6]

Synthesis and Crystallization

The successful analysis by SC-XRD is critically dependent on the quality of the single crystal. The protocol below outlines a reliable method for both the preparation of the compound and the subsequent growth of diffraction-quality crystals.

Rationale for Crystallization Strategy

The chosen method is slow evaporation from a moderately saturated solution. This technique is favored for many organic compounds for several key reasons:

  • Minimizing Nucleation: Slow solvent evaporation restricts the number of nucleation sites where crystal growth begins. Fewer sites lead to the growth of larger, more well-defined crystals rather than a polycrystalline powder[8].

  • Ensuring Structural Order: The slow, near-equilibrium process allows molecules to arrange themselves into the most thermodynamically stable, ordered lattice structure. Rapid precipitation, in contrast, can trap solvent molecules and introduce defects, degrading diffraction quality.

  • Solvent Selection: Methanol is chosen as it is a solvent in which the compound is moderately soluble at elevated temperatures and less soluble at room temperature, providing the necessary solubility gradient for crystallization upon cooling and evaporation[1][2].

Experimental Protocol: Crystal Growth

This protocol is adapted from established procedures for obtaining high-quality single crystals of the title compound[1][2].

  • Dissolution: Weigh 32 mg of this compound and transfer it to a clean 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 20 mL of methanol to the flask.

  • Heating: Gently warm the mixture on a water bath with stirring until the solid is completely dissolved, creating a clear, homogenous solution.

  • Filtration (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, filter the hot solution through a pre-warmed glass frit or a cotton plug into a clean crystallization vessel (e.g., a small beaker or vial).

  • Slow Cooling & Evaporation: Cover the vessel with perforated parafilm to allow for slow solvent evaporation. Place the vessel in a location free from mechanical vibrations and significant temperature fluctuations.

  • Crystal Harvest: Allow the solution to stand undisturbed for several days. Colorless, plate-like crystals suitable for X-ray diffraction will form as the solution cools and the solvent evaporates[1][2].

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal[4][9]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The end-to-end process, from a harvested crystal to a refined structure, follows a well-defined workflow.

experimental_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Refinement crystal Crystal Selection & Mounting diffractometer Mount on Diffractometer (e.g., Bruker SMART APEXII) crystal->diffractometer data_collection X-ray Data Collection (T = 100 K) diffractometer->data_collection integration Data Integration & Scaling (e.g., SADABS) data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF File Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (approx. 0.73 × 0.49 × 0.15 mm) is carefully selected under a microscope and mounted on a cryoloop[1].

  • Data Acquisition: The crystal is placed on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, and cooled to 100 K to minimize thermal vibrations of the atoms[1][2].

  • X-ray Generation: Monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.

  • Diffraction Pattern Collection: The crystal is rotated, and a series of diffraction images are collected over a wide angular range.

  • Data Processing: The collected intensities are integrated, corrected for absorption effects (e.g., using a multi-scan method like SADABS), and scaled[1].

  • Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map and atomic model.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares on F² method. Hydrogen atoms are typically located in a difference Fourier map and refined freely[1][2]. The quality of the final model is assessed by the R-factor (R_int), which should be low (e.g., 0.024) for good quality data[1].

Results: Crystal Structure and Supramolecular Assembly

The analysis yields a detailed picture of the compound's solid-state structure, from the individual molecule's conformation to its arrangement in the crystal lattice.

Crystallographic Data Summary

The crystallographic parameters for this compound have been determined at 100 K and are summarized below[1][2].

ParameterValue
Chemical FormulaC₁₀H₁₁N₅O
Formula Weight217.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4340 (2)
b (Å)10.0355 (3)
c (Å)14.6803 (4)
β (°)114.191 (1)
Volume (ų)999.03 (5)
Z (molecules/unit cell)4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Final R₁ [I > 2σ(I)]0.041
wR₂ (all data)0.121
Molecular Structure

The asymmetric unit contains one molecule of the compound. The central 1,3,5-triazine ring is essentially planar. A key conformational feature is the dihedral angle between this triazine ring and the attached benzene ring, which is 10.39 (4)°[1][2]. This slight twist indicates that the molecule is not perfectly planar across its entire aromatic system.

Caption: 2D schematic of the title compound with atom numbering.

Supramolecular Assembly and Hydrogen Bonding

In the crystal, individual molecules do not exist in isolation but are organized into a complex three-dimensional network through specific intermolecular hydrogen bonds. This packing is crucial for the stability of the crystal.

The dominant interaction involves pairs of molecules forming inversion dimers through a set of N—H···N hydrogen bonds. Specifically, the N4 amino group of one molecule donates a hydrogen to the N3 atom of a neighboring molecule (and vice-versa), creating a classic R₂²(8) ring motif[1][2].

These dimers are then further linked into a three-dimensional network by additional hydrogen bonds, including N—H···O and N—H···N interactions, effectively stitching the dimers together[1][2].

H_Bonding cluster_dimer Inversion Dimer Formation cluster_network Network Extension M1 Molecule A M2 Molecule B (Inverted) M1->M2 N4-H···N3 R228 R₂²(8) Ring Motif M1->R228 M2->M1 N4-H···N3 M2->R228 Dimer1 Dimer R228->Dimer1 Dimer2 Adjacent Dimer Dimer1->Dimer2 N-H···O N-H···N Dimer3 Another Dimer Dimer1->Dimer3 N-H···O N-H···N Network 3D Supramolecular Network Dimer2->Network

Caption: Hydrogen bonding hierarchy in the crystal lattice.

Key Hydrogen Bond Parameters [1]

Donor (D) — H ··· Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N4—H4A ··· N30.894(16)2.077(16)2.9708(12)177.4(14)
N4—H4B ··· O10.879(16)2.189(15)3.0196(11)157.3(14)
N2—H2B ··· N50.878(14)2.258(14)3.1291(11)172.1(12)

The strong, linear N4—H4A···N3 interaction is characteristic of the robust R₂²(8) motif, providing the primary structural scaffold.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides definitive and high-resolution structural information. The molecule adopts a nearly planar conformation and packs in the solid state to form a stable, three-dimensional network governed by a hierarchy of specific N—H···N and N—H···O hydrogen bonds. The formation of a distinct R₂²(8) hydrogen-bonded dimer is the primary supramolecular synthon. This detailed structural knowledge is invaluable for the fields of medicinal chemistry and materials science, as it provides a foundational understanding for designing novel triazine derivatives with tailored biological activities and optimized physicochemical properties.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound featuring a core 1,3,5-triazine ring substituted with two primary amine groups and a 4-methoxyphenyl group. With the molecular formula C₁₀H₁₁N₅O and a molecular weight of approximately 217.24 g/mol , this compound belongs to a class of nitrogen-rich molecules that are of significant interest in medicinal chemistry and materials science.[1] Triazine derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects.[1][2]

Accurate structural elucidation is the bedrock of drug discovery and development. It ensures the identity and purity of a synthesized compound, which is critical for interpreting biological activity and ensuring reproducible results. This guide provides a comprehensive analysis of the key spectroscopic data used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and provides researchers with the technical insights required for unambiguous structural confirmation.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is a prerequisite for interpreting spectroscopic data. The structure consists of a planar triazine ring connected to a benzene ring, with a dihedral angle of approximately 10.4° between them.[1][3] The key functional groups are the two primary amine (-NH₂) groups, the trisubstituted triazine ring, the para-substituted aromatic ring, and the methoxy (-OCH₃) ether group.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be assembled.

Predicted ¹H NMR Analysis

Based on the molecular structure, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on standard values for similar chemical environments.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H8, H12~8.3 - 8.5Doublet (d)2HAromatic protons ortho to the triazine ring, deshielded by its electron-withdrawing effect.
H9, H11~7.0 - 7.2Doublet (d)2HAromatic protons ortho to the electron-donating methoxy group.[4]
-NH₂~6.5 - 7.0Broad Singlet (br s)4HProtons on primary amines; signal is often broad due to quadrupole broadening and chemical exchange.
-OCH₃ (H13)~3.8 - 3.9Singlet (s)3HMethyl protons of the methoxy group.[4]

The para-substituted phenyl ring creates a classic AA'BB' system, which often appears as two distinct doublets, assuming sufficient resolution. The exact chemical shift of the amine protons can vary depending on the solvent and concentration.

Predicted ¹³C NMR Analysis

The molecule's symmetry influences the number of unique carbon signals. Seven distinct signals are predicted for the ten carbon atoms.

Carbon AssignmentPredicted δ (ppm)Rationale
C2, C4~167 - 169Carbons in the triazine ring bonded to amino groups. These are highly deshielded.[5]
C6~170 - 172Carbon in the triazine ring bonded to the phenyl group.[5]
C10~160 - 162Aromatic carbon bearing the methoxy group.
C8, C12~130 - 132Aromatic carbons ortho to the triazine ring.
C7~128 - 130Aromatic ipso-carbon attached to the triazine ring.
C9, C11~114 - 116Aromatic carbons ortho to the methoxy group.
C13 (-OCH₃)~55 - 56Methoxy carbon.[6]
Experimental Protocol: NMR Spectroscopy

A robust NMR analysis relies on a standardized experimental procedure to ensure data quality and reproducibility.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to slow exchange rates and allow for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[7]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. The ¹H spectrum is typically acquired with 16-32 scans, while the ¹³C spectrum may require several hundred to thousands of scans due to the low natural abundance of the ¹³C isotope.

  • Referencing: Calibrate the chemical shifts to the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Analyte (5-10 mg) b Add Deuterated Solvent (~0.6 mL) a->b c Vortex to Dissolve b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Tune & Shim Magnet e->f g Acquire ¹H and ¹³C Spectra f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Calibrate to Solvent Residual Peak i->j k Integrate & Pick Peaks j->k

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic, and ether functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Sharp
3100 - 3000C-H Aromatic StretchPhenyl RingMedium-Weak
2950 - 2850C-H Aliphatic StretchMethoxy (-OCH₃)Medium-Weak
1650 - 1580N-H Scissoring (Bend)Primary Amine (-NH₂)Medium-Strong
~1610, ~1570C=C and C=N Ring StretchPhenyl & Triazine RingsStrong
1270 - 1230C-O-C Asymmetric StretchAryl-Alkyl EtherStrong
~840C-H Out-of-Plane Bend1,4-Disubstituted PhenylStrong

Interpretation: The most telling feature is the pair of sharp bands in the 3500-3300 cm⁻¹ region, which is a hallmark of a primary amine's symmetric and asymmetric N-H stretching modes.[9][10] The absence of a broad O-H stretch in this region confirms the absence of significant water or alcohol impurities. The strong absorptions around 1600 cm⁻¹ are characteristic of the conjugated π-system of the interconnected triazine and phenyl rings.[11] A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretch.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient technique that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound through high-resolution analysis. Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues, akin to a molecular puzzle.

Mass Spectrum Analysis

The compound has a monoisotopic mass of 217.09636 g/mol .[1] In a typical Electron Ionization (EI) mass spectrum, the molecular ion (M⁺˙) will be observed at m/z 217. EI is a "hard" ionization technique, often leading to extensive fragmentation.[12][13]

Predicted Fragmentation Pathways: The molecular ion (m/z 217) is expected to be prominent. Key fragmentation pathways would involve the cleavage of bonds adjacent to the stable aromatic and heterocyclic rings.

  • Loss of a methyl radical (•CH₃): Cleavage of the ether bond can lead to the loss of a methyl group, forming a stable phenoxy-triazine cation at m/z 202 .

  • Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could produce a fragment at m/z 187 .

  • Formation of the 4-methoxyphenyl cation: Cleavage of the C-C bond between the two rings could yield a cation at m/z 107 .

Fragmentation_Pathway M [C₁₀H₁₁N₅O]⁺˙ m/z = 217 (Molecular Ion) F1 [C₉H₈N₅O]⁺ m/z = 202 M->F1 - •CH₃ F2 [C₇H₇O]⁺ m/z = 107 M->F2 Ring Cleavage

Caption: A simplified proposed fragmentation pathway for this compound under EI-MS conditions.

Experimental Protocol: Mass Spectrometry

Methodology (EI-MS):

  • Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: In the source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺˙).[13]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The structural confirmation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as primary amines and the aryl ether, and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. The data and protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize this and structurally related compounds, ensuring the scientific integrity required for advanced drug development and material science applications.

References

mechanism of action of diamino-s-triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Diamino-s-Triazine Compounds

Foreword for the Research Professional

The symmetrical triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] Its unique electronic properties and the ability to readily functionalize its three substituent positions have made it a cornerstone in the development of drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties.[1][3][4] This guide provides a deep dive into the molecular mechanisms underpinning the efficacy of diamino-s-triazine compounds. We will move beyond a superficial overview to dissect the core biochemical interactions, explore the diversity of cellular targets, and provide the practical experimental frameworks necessary for the validation and characterization of these potent molecules. As a senior application scientist, my objective is to bridge theoretical knowledge with practical, field-proven insights, offering a self-validating system of protocols and data interpretation that is immediately applicable to the research and development workflow.

Section 1: The Principal Mechanism - Inhibition of Dihydrofolate Reductase (DHFR)

The most well-characterized mechanism of action for many biologically active diamino-s-triazine compounds is the potent inhibition of dihydrofolate reductase (DHFR).[5][6] This enzyme is a critical node in the folate metabolic pathway, making it an ideal target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and microbial infections.[7]

The Central Role of the Folate Pathway

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF and its derivatives are not merely passive molecules; they are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and several amino acids, including methionine.[5][6] Consequently, THF is indispensable for DNA synthesis, replication, and repair. By disrupting the supply of THF, DHFR inhibitors effectively starve rapidly dividing cells of the essential building blocks for new genetic material, leading to cell cycle arrest and apoptosis.[9]

The selective toxicity of these compounds often arises from structural differences between the DHFR enzymes of pathogens and mammals, allowing for the design of inhibitors that preferentially target the microbial or protozoan enzyme.[5]

Folate_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides 1-C Donor DHFR_Enzyme->THF Catalyzes NADP NADP+ DHFR_Enzyme->NADP NADPH NADPH NADPH->DHFR_Enzyme DNA DNA Synthesis & Repair Nucleotides->DNA Inhibitor Diamino-s-triazine Inhibitor Inhibitor->DHFR_Enzyme INHIBITS DHFR_Assay_Workflow start Start prep Prepare Reagents (Buffer, DHF, NADPH, Enzyme, Inhibitor) start->prep plate Plate Setup in 96-Well Plate (Blank, Enzyme Control, Inhibitor Wells) prep->plate incubate Pre-incubate Plate (10-15 min at 25°C) plate->incubate initiate Initiate Reaction (Add DHF) incubate->initiate measure Kinetic Measurement (Read Absorbance @ 340 nm) initiate->measure analyze Data Analysis (Calculate Rates, % Inhibition, IC50) measure->analyze end End analyze->end

References

The Versatile Scaffold: A Technical Guide to Substituted 1,3,5-Triazine Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted 1,3,5-triazine diamines, exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile class of compounds, offering field-proven insights for researchers in drug development.

The 1,3,5-Triazine Core: A Hub of Pharmacological Activity

The inherent structural features of the 1,3,5-triazine ring, including its planar geometry and the presence of multiple nitrogen atoms capable of hydrogen bonding, contribute to its ability to interact with a wide array of biological targets. This has led to the development of 1,3,5-triazine derivatives with a diverse pharmacological profile, including anticancer, antimalarial, antiviral, antibacterial, antifungal, and anti-inflammatory properties.

Synthetic Strategies: Building the 1,3,5-Triazine Diamine Scaffold

The synthesis of substituted 1,3,5-triazine diamines typically revolves around two primary strategies: the sequential substitution of cyanuric chloride and multi-component reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Sequential Nucleophilic Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a cost-effective and versatile starting material for the synthesis of a vast number of triazine derivatives. The three chlorine atoms exhibit differential reactivity, allowing for a controlled, stepwise substitution by various nucleophiles. The first substitution typically occurs at low temperatures (0-5°C), the second at room temperature, and the third at elevated temperatures. This reactivity gradient is fundamental to the selective synthesis of di- and tri-substituted triazines.

Experimental Protocol: Synthesis of a Disubstituted 1,3,5-Triazine Diamine

  • Step 1: First Substitution. Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5°C in an ice bath.

  • Step 2: Nucleophile Addition. Add the first amine nucleophile dropwise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 3: Second Substitution. Introduce the second amine nucleophile to the reaction mixture. The reaction temperature may be allowed to rise to room temperature to facilitate the substitution of the second chlorine atom.

  • Step 4: Work-up and Purification. Once the reaction is complete, the product is typically isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

The following diagram illustrates the sequential substitution workflow:

G Cyanuric_Chloride Cyanuric Chloride Mono_Substituted Mono-substituted Intermediate Cyanuric_Chloride->Mono_Substituted Substitution Di_Substituted Di-substituted Product Mono_Substituted->Di_Substituted Substitution Nucleophile1 Amine 1 (0-5 °C) Nucleophile1->Cyanuric_Chloride Nucleophile2 Amine 2 (Room Temp) Nucleophile2->Mono_Substituted G cluster_0 One-Pot Reaction Cyanoguanidine Cyanoguanidine Microwave Microwave Irradiation (Acid) Cyanoguanidine->Microwave Aldehyde Aldehyde Aldehyde->Microwave Arylamine Arylamine Arylamine->Microwave Base Base Treatment Microwave->Base Product 6,N2-Diaryl-1,3,5-triazine-2,4-diamine Base->Product G Triazine_Derivative 1,3,5-Triazine Derivative (e.g., 6h) PI3K_mTOR PI3K/mTOR Pathway Triazine_Derivative->PI3K_mTOR Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1) Triazine_Derivative->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Triazine_Derivative->Apoptosis Induces Cancer_Cell_Inhibition Inhibition of Cancer Cell Proliferation PI3K_mTOR->Cancer_Cell_Inhibition Promotes Cell_Cycle_Arrest->Cancer_Cell_Inhibition Apoptosis->Cancer_Cell_Inhibition

Determining the Solubility Profile of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine in a range of common organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is designed for researchers, scientists, and drug development professionals. It offers not just a protocol, but a strategic approach to understanding and generating robust solubility data for this promising triazine derivative.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility is a cornerstone parameter that profoundly influences a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2] For orally administered drugs, in particular, adequate solubility in physiological fluids is a prerequisite for absorption.[2][3] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the pivotal role of solubility in predicting a drug's in vivo performance.[4][5][6][7]

This compound, a compound of interest with potential therapeutic applications, necessitates a thorough characterization of its solubility profile.[8][9][10][11] This guide will delineate a systematic approach to determining its solubility in a curated selection of organic solvents, providing the foundational data required for subsequent formulation development and preclinical evaluation.

Understanding the Compound: this compound

A foundational understanding of the target molecule is paramount before embarking on experimental work.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₅O[8][11]
Molecular Weight217.23 g/mol [11]
Melting Point231-235 °C[12]
AppearanceColorless plate-like crystals (from methanol)[8]

The presence of amino and methoxy functional groups suggests the potential for hydrogen bonding, which will influence its solubility in protic and aprotic polar solvents. The aromatic rings contribute to its hydrophobicity.

Experimental Design: A Strategic Approach to Solvent Selection

The choice of organic solvents should be strategic, covering a range of polarities and chemical functionalities to build a comprehensive solubility profile.

Recommended Solvent Panel:

SolventClassRationale
MethanolPolar ProticKnown to dissolve the compound during crystallization.[8]
EthanolPolar ProticCommonly used in pharmaceutical formulations.
IsopropanolPolar ProticAnother common pharmaceutical solvent.
AcetonePolar AproticA versatile solvent with a moderate dipole moment.
AcetonitrilePolar AproticFrequently used in analytical chemistry and as a reaction solvent.
DichloromethaneNonpolarA common solvent for organic synthesis and extraction.
TolueneNonpolarA representative aromatic, nonpolar solvent.
HeptaneNonpolarA representative aliphatic, nonpolar solvent.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The equilibrium or thermodynamic solubility is the most relevant measure for pharmaceutical development.[13] The shake-flask method is the gold standard for determining this value and is recommended by regulatory bodies such as the OECD and USP.[14][15][16][17][18][19]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound into appropriately sized glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Pipette a precise volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended; however, 24 to 48 hours is typically adequate.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20][21][22][23][24]

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration using standards of known concentration.[25][26][27]

    • HPLC: This is often the preferred method due to its higher specificity and sensitivity. Develop an isocratic or gradient method and create a calibration curve of peak area versus concentration.

  • Data Analysis and Reporting:

    • Calculate the concentration of the undiluted filtrate based on the dilution factor.

    • Express the solubility in standard units, such as mg/mL or µg/mL.

    • Perform each experiment in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventClassSolubility (mg/mL) ± SD
MethanolPolar Protic[Insert Experimental Data]
EthanolPolar Protic[Insert Experimental Data]
IsopropanolPolar Protic[Insert Experimental Data]
AcetonePolar Aprotic[Insert Experimental Data]
AcetonitrilePolar Aprotic[Insert Experimental Data]
DichloromethaneNonpolar[Insert Experimental Data]
TolueneNonpolar[Insert Experimental Data]
HeptaneNonpolar[Insert Experimental Data]

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of this compound. High solubility in polar protic solvents like methanol and ethanol would suggest that the amino and methoxy groups play a significant role in the solvation process through hydrogen bonding. Conversely, low solubility in nonpolar solvents like heptane would indicate the compound's overall polar nature. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility profile of this compound in a range of organic solvents. By adhering to established protocols and employing validated analytical techniques, researchers can generate high-quality, reliable data. This foundational knowledge is indispensable for advancing the development of this compound as a potential therapeutic agent, enabling informed decisions in formulation, process development, and preclinical studies. Further investigations could explore the temperature dependence of solubility and the impact of pH on its aqueous solubility.

References

theoretical and computational studies of methoxyphenyl triazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of Methoxyphenyl Triazines

Introduction: The Triazine Scaffold in Modern Drug Discovery

Triazines, a class of six-membered heterocyclic compounds containing three nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural versatility, arising from three distinct isomers (1,2,3-, 1,2,4-, and 1,3,5-triazines), allows for extensive chemical modification to modulate physicochemical and biological properties.[3][4] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

Notably, derivatives of 1,2,4- and 1,3,5-triazines (s-triazines) have been particularly successful, with several compounds entering clinical trials or receiving FDA approval, such as the anticancer agent Altretamine.[4][5][6] The incorporation of a methoxyphenyl moiety is a common strategy in drug design, often enhancing target affinity and improving pharmacokinetic profiles. When combined with the triazine core, this substituent contributes to a chemical space rich with therapeutic potential.

The rational design and optimization of these potent molecules are significantly accelerated by theoretical and computational methods. By simulating molecular structures, predicting biological activities, and elucidating interaction mechanisms at an atomic level, these in silico approaches de-risk and guide synthetic efforts. This guide provides a technical overview of the key computational workflows—from quantum mechanics to molecular docking—used to investigate methoxyphenyl triazines, offering field-proven insights for researchers in drug discovery and development.

Part 1: Quantum Chemical Foundations with Density Functional Theory (DFT)

Before assessing a molecule's interaction with a biological system, it is crucial to understand its intrinsic electronic properties. Density Functional Theory (DFT) is a powerful quantum chemical method for this purpose, providing fundamental insights into molecular geometry, stability, and reactivity.[7] For methoxyphenyl triazines, DFT calculations are foundational for subsequent computational studies like QSAR and docking.[8][9]

Causality in DFT Applications:
  • Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional conformation (its lowest energy state). This optimized geometry is critical because a molecule's shape dictates its ability to fit into a protein's binding site.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive and polarizable, which can influence its interaction with biological targets.[10]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule.[7] It identifies electron-rich (nucleophilic) regions, which are potential hydrogen bond acceptors, and electron-poor (electrophilic) regions, which can act as hydrogen bond donors. This map is invaluable for predicting how a methoxyphenyl triazine derivative might orient itself to form favorable interactions with a protein.

Experimental Protocol: DFT Calculation Workflow
  • Structure Preparation: Draw the 2D structure of the methoxyphenyl triazine derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Initial Optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., molecular mechanics) to obtain a reasonable starting conformation.

  • DFT Calculation Setup:

    • Select a DFT functional and basis set. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis set.[9][11]

    • Specify the calculation type: "Optimization + Frequencies". This will first optimize the geometry and then perform a frequency calculation.

    • Set the charge and multiplicity of the molecule (typically neutral charge and singlet state for these compounds).

  • Execution: Run the calculation using quantum chemistry software such as Gaussian or NWChem.[9][12][13]

  • Validation and Analysis:

    • Frequency Analysis: Confirm that the optimization has reached a true energy minimum by checking the output for imaginary frequencies. The absence of imaginary frequencies indicates a stable structure.[7]

    • FMO Analysis: Visualize the HOMO and LUMO orbitals and record their energy levels to calculate the energy gap (ΔE = ELUMO – EHOMO).

    • MEP Surface Generation: Generate and visualize the MEP map to identify key electrostatic features.

Visualization: DFT Workflow Diagram

DFT_Workflow Figure 1: Standard DFT Calculation Workflow A 1. 3D Structure Generation of Methoxyphenyl Triazine B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: Check for Imaginary Frequencies C->D D->B Failure E No Imaginary Frequencies (Stable Structure Confirmed) D->E Success F Analysis of Electronic Properties E->F G Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) F->G H Molecular Electrostatic Potential (MEP Map) F->H

Caption: Figure 1: Standard DFT Calculation Workflow.

Data Presentation: DFT-Derived Molecular Descriptors
DescriptorValue (a.u.)Significance in Drug Design
EHOMO-0.245Relates to electron-donating ability
ELUMO-0.078Relates to electron-accepting ability
Energy Gap (ΔE)0.167Index of chemical reactivity and stability
Dipole Moment3.12 DebyeInfluences solubility and membrane permeability
Hardness (η)0.0835Resistance to change in electron distribution
Electronegativity (χ)0.1615Measure of electron-attracting power

Part 2: Bridging Structure and Activity with QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[7] For methoxyphenyl triazines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful.[14][15][16] These models generate 3D contour maps that highlight which regions of the molecule should be modified to enhance potency.

Causality in QSAR Applications:
  • Hypothesis Generation: QSAR provides a testable hypothesis for why certain structural features lead to higher or lower activity. For example, a CoMFA map might show that a bulky, electron-withdrawing group at a specific position on the triazine ring is favorable for activity.

  • Predictive Power: A validated QSAR model can predict the biological activity of newly designed, unsynthesized compounds, allowing researchers to prioritize the most promising candidates and reduce wasted synthetic effort.[17]

  • Trustworthiness through Validation: The reliability of a QSAR model is established through rigorous statistical validation. Key metrics include:

    • q² (Cross-validated r²): Measures the internal predictive ability of the model. A q² > 0.5 is generally considered good.

    • r² (Conventional r²): Measures the correlation between predicted and actual activity for the training set.

    • r²pred (External r²): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. This is the ultimate test of a model's predictive power.[14]

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Workflow
  • Dataset Preparation:

    • Compile a dataset of methoxyphenyl triazine derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.[17]

    • Convert activities to a logarithmic scale (pIC50 = -log(IC50)).

    • Split the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.[18]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds and optimize their geometries (often using DFT results).

    • Align all molecules in the dataset to a common template. This is the most critical step; alignment can be based on a common substructure or on the docked conformation of the most active compound.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • For CoMFA , calculate steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies at each grid point.

    • For CoMSIA , calculate additional fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to build a mathematical model correlating the calculated field values (descriptors) with the pIC50 values.

  • Model Validation and Interpretation:

    • Perform cross-validation (e.g., Leave-One-Out) to calculate q².

    • Calculate r² for the training set.

    • Use the generated model to predict the pIC50 of the test set compounds and calculate r²pred.

    • Generate and analyze contour maps to visualize the 3D-QSAR results. Green contours typically indicate regions where steric bulk is favorable, while yellow contours indicate unfavorable bulk. Blue contours show where positive charge is favored, and red contours show where negative charge is favored.

Visualization: QSAR Logical Flow

QSAR_Workflow Figure 2: Logical Flow of a 3D-QSAR Study A 1. Dataset Curation (Structures + pIC50 values) B 2. Split Data (Training & Test Sets) A->B C 3. 3D Structure Generation & Alignment B->C D 4. CoMFA/CoMSIA Field Calculation C->D E 5. PLS Regression Analysis D->E F 6. Model Validation (q², r², r²_pred) E->F G 7. Contour Map Analysis & Interpretation F->G If Validated H 8. Design of New Potent Analogs G->H

Caption: Figure 2: Logical Flow of a 3D-QSAR Study.

Part 3: Elucidating Target Interactions with Molecular Docking & Dynamics

While QSAR predicts what makes a compound active, molecular docking predicts how and where it binds to its biological target. This technique places a ligand (the methoxyphenyl triazine) into the binding site of a receptor (e.g., a protein kinase) and scores the resulting poses based on binding affinity.[8][14] It is an indispensable tool for structure-based drug design.[19]

Causality in Docking Applications:
  • Binding Mode Prediction: Docking reveals the preferred orientation of the ligand in the active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. This provides a structural basis for the compound's activity.[9][20]

  • Structure-Activity Relationship (SAR) Rationalization: Docking can explain experimental SAR data. For example, if adding a hydroxyl group to the methoxyphenyl ring increases activity, docking might reveal that this new group forms a critical hydrogen bond with an amino acid residue like asparagine or serine.[19]

  • Virtual Screening: Docking can be used to screen large virtual libraries of compounds against a protein target to identify potential new hits, prioritizing them for synthesis and testing.

  • Refinement with Molecular Dynamics (MD): While docking provides a static snapshot, MD simulations can assess the stability of the predicted ligand-protein complex over time (e.g., nanoseconds), providing a more dynamic and realistic view of the binding event.[14][20]

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like MOE or Schrödinger Suite: remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign protonation states.[9]

    • Minimize the protein's energy to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the methoxyphenyl triazine derivative (using the DFT-optimized geometry is ideal).

    • Assign correct protonation states and minimize the ligand's energy.

  • Binding Site Definition & Grid Generation:

    • Identify the active site of the protein, often defined by the location of the co-crystallized ligand or through literature knowledge.

    • Generate a docking grid or sphere that encompasses this binding site. The algorithm will only search for poses within this defined space.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock, Glide, MOE-Dock). The software will systematically sample different conformations and orientations of the ligand within the active site.

    • The program scores each pose using a scoring function that estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding affinity.

  • Pose Analysis and Interpretation:

    • Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Compare the binding modes of different derivatives to understand the SAR. For instance, many triazine-based kinase inhibitors form a crucial hydrogen bond with the "hinge region" of the kinase.[20]

Visualization: Ligand-Receptor Docking Process

Docking_Workflow Figure 3: Core Workflow for Molecular Docking cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis A Protein Structure (from PDB) C Prepare Protein (Add H, Remove Water) A->C B Ligand Structure (Methoxyphenyl Triazine) D Prepare Ligand (Optimize Geometry) B->D E Define Binding Site & Generate Grid C->E D->E F Run Docking Algorithm (e.g., Glide, AutoDock) E->F G Score & Rank Poses (Binding Energy) F->G H Visualize & Analyze Key Interactions (H-bonds, etc.) G->H I SAR Rationalization / Virtual Screening H->I

Caption: Figure 3: Core Workflow for Molecular Docking.

Data Presentation: Sample Molecular Docking Results
CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Methoxy-Triazine API3Kγ-9.8Val882, Lys833H-Bond, Hydrophobic
Methoxy-Triazine BEGFR-10.5Met793, Leu718H-Bond, π-Alkyl
Methoxy-Triazine CmTOR-9.2Asp2195, Trp2239H-Bond, π-π Stacking

Note: Data is illustrative. Actual results are derived from specific studies, such as those targeting PI3Kγ[21] or EGFR.[5]

Conclusion and Future Outlook

The integration of theoretical and computational chemistry has fundamentally transformed the study of pharmacologically active scaffolds like methoxyphenyl triazines. By employing a multi-faceted approach encompassing DFT, QSAR, and molecular docking, researchers can move beyond serendipitous discovery towards rational, hypothesis-driven drug design. DFT provides the quantum mechanical bedrock, defining the intrinsic properties of the molecules. QSAR models then translate these properties into predictive frameworks for biological activity, while molecular docking and dynamics offer a visual and energetic understanding of how these molecules interact with their ultimate therapeutic targets.

As computational power increases and algorithms become more sophisticated, these in silico methods will continue to grow in their predictive accuracy and impact. Future studies will likely involve the routine application of advanced techniques like free energy perturbation (FEP) for more precise binding affinity predictions and the use of AI/machine learning to build more complex QSAR models from larger datasets. For researchers and professionals in drug development, a functional mastery of these computational tools is no longer just an advantage—it is a necessity for efficiently navigating the complex path toward novel therapeutics.

References

The Ascendancy of a Privileged Scaffold: A Technical Chronicle of 2,4-Diamino-6-Substituted-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-diamino-1,3,5-triazine core is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a remarkable array of therapeutic agents. This in-depth technical guide charts the historical trajectory of this versatile heterocycle, from its early synthetic explorations to its pivotal role in the development of groundbreaking drugs. We will dissect the evolution of synthetic methodologies, illuminate the critical structure-activity relationships that govern its biological activity, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of this important pharmacophore.

Genesis of a Scaffold: Early Syntheses and Emerging Importance

While the 1,3,5-triazine ring system was known in the 19th century, the specific exploration of 2,4-diamino-substituted derivatives gained significant momentum in the mid-20th century, driven by the burgeoning field of chemotherapy. Early synthetic routes often relied on the condensation of biguanides with esters or the reaction of dicyandiamide with nitriles.[1] These methods, though foundational, often required harsh conditions and lengthy reaction times.

A significant advancement in the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines was the utilization of cyanuric chloride as a versatile starting material. The differential reactivity of the three chlorine atoms allows for sequential nucleophilic substitution, enabling the controlled introduction of various substituents.[2] This approach provided a more systematic way to explore the chemical space around the triazine core.

More contemporary methods have focused on efficiency and sustainability. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields in the reaction of dicyandiamide with nitriles.[3][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have further expanded the synthetic toolkit, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.

The Dawn of a New Therapeutic Era: Dihydrofolate Reductase Inhibition

The true ascent of the 2,4-diamino-1,3,5-triazine scaffold began with the discovery of its potent inhibitory activity against dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the biosynthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6] Inhibition of DHFR leads to a depletion of these essential precursors, thereby halting cell division and growth. This mechanism of action proved to be a powerful strategy for targeting rapidly proliferating cells, such as cancer cells and pathogenic microbes.

The Folate Biosynthesis Pathway and the Mechanism of DHFR Inhibition

The folate pathway is a fundamental metabolic route in most organisms. In this pathway, dihydrofolate is reduced to tetrahydrofolate by DHFR, with NADPH serving as a cofactor.[7] Tetrahydrofolate is then utilized by various enzymes in one-carbon transfer reactions necessary for the synthesis of nucleotides. 2,4-Diamino-1,3,5-triazine-based inhibitors act as structural mimics of the pteridine portion of the natural substrate, dihydrofolate, and bind to the active site of DHFR with high affinity, preventing the binding of the endogenous substrate and thereby blocking the entire downstream pathway.[8][9]

Folate_Pathway cluster_synthesis Folate Metabolism cluster_inhibition Inhibition cluster_downstream Downstream Processes Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate->Nucleotide_Synthesis One-carbon transfer DHFR->Tetrahydrofolate Product NADP+ NADP+ DHFR->NADP+ NADPH NADPH NADPH->DHFR Cofactor Triazine_Inhibitor 2,4-Diamino-1,3,5-Triazine Inhibitor Triazine_Inhibitor->DHFR Competitive Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Cell_Division Cell Division DNA_RNA_Synthesis->Cell_Division Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Dicyandiamide Dicyandiamide Microwave_Reactor Microwave Irradiation (e.g., 150°C, 15 min) Dicyandiamide->Microwave_Reactor Benzonitrile Benzonitrile Benzonitrile->Microwave_Reactor KOH_DMSO KOH in DMSO KOH_DMSO->Microwave_Reactor Cooling Cooling to RT Microwave_Reactor->Cooling Precipitation Addition of Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water & Ethanol Filtration->Washing Drying Drying Washing->Drying Final_Product 2,4-Diamino-6-phenyl-1,3,5-triazine Drying->Final_Product

References

Methodological & Application

experimental protocol for synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described method is a robust and efficient one-pot cyclocondensation reaction between cyanoguanidine (dicyandiamide) and 4-methoxybenzonitrile. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, characterization techniques, and critical safety considerations.

Introduction and Scientific Rationale

The 1,3,5-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, this compound (also known as 4,6-diamino-2-(4-methoxyphenyl)-1,3,5-triazine), combines this potent heterocyclic system with a methoxyphenyl substituent, a common feature in pharmacologically active compounds that can enhance binding affinity and metabolic stability.

The chosen synthetic strategy is the base-catalyzed condensation of cyanoguanidine with an aryl nitrile (4-methoxybenzonitrile). This approach is highly efficient for constructing 2,4-diamino-6-aryl-1,3,5-triazines.[3] The reaction proceeds by nucleophilic attack of the deprotonated cyanoguanidine onto the electrophilic carbon of the nitrile, followed by an intramolecular cyclization to form the stable aromatic triazine ring. This method is favored for its operational simplicity, high atom economy, and generally good yields.

Reaction Mechanism and Workflow

The synthesis is achieved through a base-catalyzed nucleophilic addition-cyclization pathway. A strong base, such as potassium hydroxide, deprotonates cyanoguanidine, enhancing its nucleophilicity. The resulting anion attacks the electrophilic carbon of the 4-methoxybenzonitrile. The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the thermodynamically stable aromatic 1,3,5-triazine ring.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Combine Cyanoguanidine, 4-Methoxybenzonitrile, and Potassium Hydroxide P2 Add 2-Ethoxyethanol (Solvent) P1->P2 R1 Heat Mixture to Reflux (~135°C) under N2 P2->R1 R2 Maintain Reflux for 18-24 hours R1->R2 W1 Cool Reaction to Room Temperature R2->W1 W2 Add Water to Precipitate Product W1->W2 W3 Filter Crude Product (Büchner Funnel) W2->W3 W4 Wash with Water and Ethanol W3->W4 W5 Dry Under Vacuum W4->W5 W6 Recrystallize from Methanol/Water W5->W6 A1 Verify Product Identity (NMR, FTIR, MS) W6->A1 A2 Assess Purity (Melting Point, HPLC) A1->A2

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment
Reagents & Materials Grade Supplier
Cyanoguanidine (Dicyandiamide)≥99%Sigma-Aldrich
4-Methoxybenzonitrile≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)≥85%, pelletsFisher Scientific
2-EthoxyethanolAnhydrous, ≥99%Sigma-Aldrich
MethanolACS GradeVWR
Ethanol200 ProofVWR
Deionized WaterType IIIn-house
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer or thermocouple
Nitrogen gas inlet
Büchner funnel and filter flask
Vacuum pump
Standard laboratory glassware
Rotary evaporator
Stoichiometry and Reagent Data
ReagentFormulaMW ( g/mol )Molar Eq.Moles (mol)Mass (g)Volume (mL)
4-MethoxybenzonitrileC₈H₇NO133.151.00.07510.0~9.0
CyanoguanidineC₂H₄N₄84.081.20.0907.57-
Potassium HydroxideKOH56.111.20.0905.05-
2-EthoxyethanolC₄H₁₀O₂90.12---100
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Addition: To the flask, add 4-methoxybenzonitrile (10.0 g, 0.075 mol), cyanoguanidine (7.57 g, 0.090 mol), and powdered potassium hydroxide (5.05 g, 0.090 mol).

    • Causality Note: Using a slight excess (1.2 eq.) of cyanoguanidine and base helps to drive the reaction to completion by ensuring the full conversion of the limiting reagent, 4-methoxybenzonitrile.

  • Solvent Addition: Add 100 mL of anhydrous 2-ethoxyethanol to the flask. The solvent is chosen for its high boiling point (~135°C), which is suitable for this condensation, and its ability to dissolve the reactants.

  • Reaction Execution: Begin stirring the mixture and flush the system with nitrogen gas. Heat the flask using a heating mantle to a gentle reflux (approximately 135°C).

    • Causality Note: The reaction is performed under an inert nitrogen atmosphere to prevent potential side reactions with atmospheric oxygen and moisture at high temperatures.

  • Reaction Monitoring: Maintain the reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. The disappearance of the 4-methoxybenzonitrile spot indicates reaction completion.

  • Product Precipitation (Work-up): After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into 500 mL of cold deionized water with vigorous stirring. A solid precipitate should form immediately.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 100 mL of deionized water to remove inorganic salts (e.g., residual KOH) and then with 50 mL of cold ethanol to remove unreacted starting materials and organic impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C overnight to yield the crude product.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a methanol/water mixture. Dissolve the solid in a minimum amount of hot methanol, and then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the pure crystals and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Parameter Expected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁N₅O[4]
Molecular Weight 217.23 g/mol [4]
Melting Point ~230-235 °C
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.1 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~6.5 (br s, 4H, -NH₂), ~3.8 (s, 3H, -OCH₃)
FTIR (KBr, cm⁻¹) 3450-3150 (N-H stretch), 1640 (C=N stretch), 1550 (ring stretch), 1250 (C-O stretch)
Mass Spec (ESI+) m/z = 218.10 [M+H]⁺

Note: The crystal structure and detailed hydrogen bonding networks of this compound have been previously reported, confirming its molecular geometry.[2][5][6]

Safety Precautions and Hazard Management

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyanoguanidine (Dicyandiamide): Harmful if swallowed.[7] Avoid inhalation of dust. While stable under normal conditions, heating in the presence of certain reagents can pose risks.[8]

  • 4-Methoxybenzonitrile: This compound is related to anisidine, which can be toxic. Handle with care, avoiding skin contact and inhalation.[9][10]

  • Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • 2-Ethoxyethanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause damage to organs through prolonged exposure.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11] Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[7][10][12]

References

Application Note: 6-(4-Methoxyphenyl)-1,3,5-triazine Derivatives as High-Performance UV Absorber Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine and its precursors as pivotal intermediates in the synthesis of advanced ultraviolet (UV) absorbers. Triazine-based UV absorbers are a superior class of stabilizers, essential for protecting polymers, coatings, and other materials from photodegradation.[1] This document details the synthesis of the core chemical building block, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, and presents validated protocols for its derivatization into both the titular diamine and, more critically for industrial applications, high-performance hydroxyphenyl triazine (HPT) UV absorbers. Furthermore, a detailed protocol for the incorporation and performance evaluation of these synthesized absorbers in a polycarbonate matrix is provided, offering researchers and formulation scientists a complete workflow from synthesis to application.

Introduction: The Critical Role of Triazine-Based UV Absorbers

The Challenge of UV-Induced Polymer Degradation

Polymers are ubiquitous in modern industry, from automotive components and construction materials to packaging and textiles.[2] However, exposure to solar ultraviolet radiation initiates degradation pathways, leading to undesirable changes in mechanical properties, color fading, cracking, and a reduced service life.[3] This photodegradation primarily affects the polymer's surface, where the availability of oxygen and the intensity of radiation are highest, forming a brittle outer layer.[3] To counteract these effects, UV stabilizers are incorporated into the polymer matrix.[4]

Advantages of Hydroxyphenyl Triazine (HPT) UV Absorbers

Among the various classes of UV stabilizers, which include benzophenones and benzotriazoles, hydroxyphenyl triazines (HPTs) represent a state-of-the-art solution.[5][6] Their key advantages include:

  • Broad-Spectrum Absorption: HPTs exhibit high molar absorption coefficients across both UVA and UVB regions, providing comprehensive protection.[1][5]

  • Exceptional Thermal Stability: They can withstand high processing temperatures common in polymer manufacturing without degradation, a critical feature for materials like polyolefins and polycarbonates.[5][7]

  • Low Volatility: Their higher molecular weight ensures they remain embedded within the polymer matrix over the product's lifetime, preventing leaching or blooming.[7]

  • Superior Photostability: The inherent chemical structure allows for efficient and repeatable energy dissipation, ensuring long-term performance without rapid breakdown of the absorber itself.[1]

  • Favorable Regulatory Profile: With increasing environmental and health concerns leading to restrictions on certain benzotriazole-based absorbers, triazines have become the preferred, greener alternative for high-performance applications.[5][7]

Mechanism of Action: Efficient Photochemical Energy Dissipation

The remarkable stability of HPTs stems from their unique mechanism for dissipating absorbed UV energy. The structure features an intramolecular hydrogen bond between a hydroxyl group on a phenyl ring and a nitrogen atom on the triazine ring.[8][9] Upon absorbing a UV photon, the molecule undergoes a rapid, reversible intramolecular proton transfer. The absorbed energy is then released as harmless thermal energy as the molecule reverts to its original ground state.[9] This cycle can be repeated thousands of times without degrading the molecule, providing continuous protection.[1]

UV_Mechanism S0 Ground State (S₀) - Intramolecular H-Bond - Stable S1 Excited State (S₁) - Keto-Enol Tautomerism - Proton Transfer S0->S1 Absorption UV UV Photon (hν) Heat Heat Dissipation S1->Heat S0_restored Ground State (S₀) - Restored - Ready for next cycle S1->S0_restored Non-Radiative Decay S0_restored->S0 Cycle Repeats Synthesis_Workflow start Cyanuric Chloride intermediate 2,4-dichloro-6-(4-methoxyphenyl) -1,3,5-triazine (Core Intermediate) start->intermediate Protocol 1: Friedel-Crafts Reaction pathA 6-(4-Methoxyphenyl) -1,3,5-triazine-2,4-diamine intermediate->pathA Protocol 2A: Amination pathB High-Performance HPT UV Absorber intermediate->pathB Protocol 2B: Friedel-Crafts Acylation

References

Cultivating Crystalline Perfection: A Protocol for Growing Single Crystals of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and reproducible protocol for the growth of high-quality single crystals of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This compound, a member of the s-triazine class, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by triazine derivatives, including antitumor, anti-angiogenesis, and antimicrobial effects.[1] The ability to produce well-ordered single crystals is paramount for unambiguous structure determination via X-ray crystallography, which in turn provides critical insights into structure-activity relationships and facilitates rational drug design.

This document moves beyond a simple recitation of steps, delving into the rationale behind the procedural choices to empower researchers with the knowledge to adapt and troubleshoot the crystallization process. The protocols described herein are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final crystalline product.

Compound Overview and Physicochemical Properties

A thorough understanding of the subject compound's properties is the foundation of a successful crystallization strategy. This compound (also known as 2,4-diamino-6-(4-methoxyphenyl)-s-triazine) possesses the following key characteristics:

PropertyValueReference
Molecular Formula C₁₀H₁₁N₅O[2][3]
Molecular Weight 217.23 g/mol [2][3]
Melting Point 231-235 °C[2]
Appearance White solid
Solubility Soluble in polar solvents like methanol and ethanol, particularly at elevated temperatures.[1][4]

The presence of amino and methoxy functional groups suggests that the molecule is capable of forming strong hydrogen bonds, a key intermolecular interaction that governs the formation of a stable crystal lattice.[1][5]

Purification of the Starting Material: A Prerequisite for Quality Crystals

The presence of impurities is a major impediment to successful crystallization, often leading to the formation of amorphous solids, polycrystalline aggregates, or "oiling out." Therefore, a rigorous purification of the commercially available or synthesized this compound is a critical first step. Column chromatography is a highly effective method for this purpose.[4][6]

Step-by-Step Protocol for Column Chromatography Purification
  • Solvent System Selection: The choice of eluent is crucial for good separation.[4] Determine an optimal solvent system by performing thin-layer chromatography (TLC) analysis. A good starting point for triazine derivatives is a mixture of hexane and ethyl acetate.[7] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.[4] Carefully pack a glass column with the slurry, ensuring a level and compact bed free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the chromatography eluent. Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and carefully loading the resulting powder onto the top of the column.[4]

  • Elution: Begin elution with the determined solvent system. If necessary, a gradient elution can be employed by gradually increasing the polarity of the mobile phase to facilitate the separation of compounds with different polarities.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

G cluster_purification Purification Workflow start Crude Compound tlc TLC Analysis (Solvent System Optimization) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Gradient Elution loading->elution fractions Fraction Collection elution->fractions analysis TLC Analysis of Fractions fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation end Purified Compound evaporation->end

Caption: Workflow for the purification of this compound.

The Art of Crystallization: Growing Single Crystals

With a highly pure starting material, the next stage is the careful cultivation of single crystals. The slow evaporation of a saturated solution is a widely applicable and effective technique. A documented successful method for this specific compound utilizes methanol as the solvent.[1][5][8]

Detailed Protocol for Single Crystal Growth by Slow Evaporation
  • Solvent Selection: Based on documented success, high-purity methanol is the recommended solvent.[1][5]

  • Preparation of a Saturated Solution:

    • In a clean glass vial, dissolve a small amount of the purified this compound in methanol. A documented starting point is 32 mg of the compound in 20 ml of methanol.[1]

    • Gently warm the solution in a water bath to ensure complete dissolution.[1] This creates a supersaturated solution upon cooling.

    • If any particulate matter remains, perform a hot filtration using a pre-warmed funnel to remove insoluble impurities.[4]

  • Crystal Growth:

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant room temperature.

    • Allow the solution to cool slowly to room temperature.[1][5]

  • Monitoring and Harvesting:

    • Monitor the vial daily for the formation of crystals. Colorless, plate-like crystals are expected.[1]

    • Once crystals of a suitable size for X-ray diffraction have formed (typically after a few days), carefully harvest them from the solution using a spatula or by decanting the mother liquor.[1]

    • Gently wash the harvested crystals with a small amount of cold solvent to remove any residual mother liquor.[4]

    • Dry the crystals under a gentle stream of inert gas or in a desiccator.

G cluster_crystallization Crystallization Protocol start Purified Compound dissolution Dissolution in Hot Methanol start->dissolution filtration Hot Filtration (Optional) dissolution->filtration cooling Slow Cooling to Room Temperature filtration->cooling evaporation Slow Evaporation cooling->evaporation growth Crystal Formation and Growth evaporation->growth harvesting Harvest and Wash Crystals growth->harvesting end Single Crystals harvesting->end

Caption: Step-by-step process for growing single crystals via slow evaporation.

Troubleshooting Common Crystallization Challenges

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling out" instead of crystallization - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Use a lower-boiling point solvent or a mixed solvent system.- Add slightly more solvent to the hot solution.- Re-purify the compound using column chromatography.[7]
Formation of polycrystalline powder - Rate of cooling is too fast.- Solution is too concentrated.- Insulate the crystallization vessel to slow the rate of cooling.- Dilute the solution slightly.
No crystal formation - Solution is not sufficiently supersaturated.- Compound has very high solubility in the chosen solvent.- Allow more solvent to evaporate.- Try a different solvent or a mixture of solvents where the compound has lower solubility.
Low recovery of crystals - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Concentrate the filtrate and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.[7]

Conclusion

The protocol outlined in this guide provides a comprehensive and scientifically grounded approach to obtaining high-quality single crystals of this compound. By emphasizing the critical importance of starting material purity and providing a detailed, rationalized crystallization procedure, researchers will be well-equipped to produce crystals suitable for advanced structural analysis. The insights provided into the underlying principles of purification and crystallization will empower scientists to adapt these methods to other challenging systems, thereby advancing the frontiers of chemical and pharmaceutical research.

References

Application Notes and Protocols for the Analytical Characterization of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Triazine Derivatives

Triazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications. They are fundamental building blocks in medicinal chemistry, leading to the development of anticancer, antiviral, and antimicrobial agents.[1][2] Moreover, they are widely used in agriculture as herbicides, such as atrazine and simazine, to control weed growth.[3][4] Given their widespread use and potential environmental persistence, robust and reliable analytical methods are crucial for their characterization.[5] This ensures the purity of pharmaceutical ingredients, monitors their environmental fate, and guarantees food safety.[6][7]

This technical guide provides a comprehensive overview of the principal analytical techniques for the characterization of triazine derivatives, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and environmental analysis.

Core Analytical Strategies: A Multi-Technique Approach

The definitive characterization of triazine derivatives necessitates a multi-faceted analytical approach, combining chromatographic separation with spectroscopic identification and quantification. The choice of technique is dictated by the analyte's properties, the complexity of the matrix, and the analytical objective (e.g., structural elucidation, purity assessment, or trace-level quantification).

G Triazine_Sample Triazine Derivative Sample (Pharmaceutical, Environmental, Food) Sample_Prep Sample Preparation (Extraction, Clean-up) Triazine_Sample->Sample_Prep Chromatography Chromatographic Separation (HPLC or GC) Sample_Prep->Chromatography Spectroscopy Spectroscopic Detection & Characterization Chromatography->Spectroscopy Data_Analysis Data Analysis & Reporting Spectroscopy->Data_Analysis

Caption: General workflow for the analysis of triazine derivatives.

Chromatographic Techniques: Separating the Complex

Chromatography is the cornerstone for separating triazine derivatives from complex mixtures, enabling their individual detection and quantification.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is highly versatile for a wide range of triazine derivatives, particularly those that are non-volatile or thermally labile.[9]

Principle of HPLC: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase composition allows for the fine-tuning of separation.[10]

Protocol: Quantification of Triazine Herbicides in Water by HPLC-UV

This protocol is adapted for the analysis of common triazine herbicides like atrazine, simazine, and propazine in environmental water samples.[11][12]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analytes and remove interfering matrix components.

  • Materials: C18 SPE cartridges (500 mg, 6 mL), HPLC-grade methanol, acetonitrile, and water.[6]

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[6]

    • Sample Loading: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter and load it onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[6]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.[6]

    • Elution: Elute the trapped triazines with 5 mL of methanol into a collection tube.[6]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[6]

2. HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector is suitable for this application.[12]

  • Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)[12]
Flow Rate 0.4 - 1.5 mL/min[11][12]
Injection Volume 10 - 70 µL[11][12]
Detector UV-Vis at 220 nm[11]
Column Temperature 30 °C
  • Data Analysis:

    • Prepare a calibration curve by injecting standard solutions of known concentrations.

    • Identify and quantify the triazines in the sample by comparing their retention times and peak areas to those of the standards.

Gas Chromatography (GC)

GC is an excellent technique for volatile and thermally stable triazine derivatives. It often provides higher resolution than HPLC.[13]

Principle of GC: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification.[14][15]

Protocol: Analysis of Triazine Pesticides in Wastewater via GC-MS (Adapted from US EPA Method 619)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract triazines from the aqueous matrix into an organic solvent.

  • Materials: Dichloromethane (DCM), anhydrous sodium sulfate.

  • Procedure:

    • Adjust the pH of a 1 L water sample to neutral (pH 7).

    • Transfer the sample to a 2 L separatory funnel and add 60 mL of DCM.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and drain the DCM (bottom layer) into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of DCM.

    • Combine the DCM extracts and dry by passing through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.

2. GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.[13]

  • GC-MS Conditions:

ParameterValue
Column TG-5SilMS (or equivalent 5% phenyl/95% dimethyl polysiloxane)[13]
Injector Temperature 275 °C (Splitless mode)[13]
Oven Program 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)[13]
Carrier Gas Helium at 1.5 mL/min (constant flow)[13]
Transfer Line Temp. 300 °C[13]
MS Source Temp. 225 °C[13]
Ionization Mode Electron Ionization (EI) at 70 eV[13]
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity[16]
  • Data Analysis:

    • Identify triazines based on their retention times and characteristic mass fragmentation patterns.

    • Quantify using an internal standard method to correct for variations in sample preparation and injection.[16]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Water_Sample->SPE LLE Liquid-Liquid Extraction (LLE) - Extract with Organic Solvent - Dry - Concentrate Water_Sample->LLE HPLC HPLC-UV/MS SPE->HPLC GCMS GC-MS LLE->GCMS

Caption: Sample preparation workflows for chromatographic analysis.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of triazine derivatives.

Mass Spectrometry (MS)

MS is a powerful tool that provides information about the molecular weight and elemental composition of a compound.[1] When coupled with a separation technique (LC-MS or GC-MS), it offers unparalleled sensitivity and selectivity.[17]

Principle of MS: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides structural information.[18]

Key Insights from MS of Triazines:

  • Molecular Ion Peak (M+): Confirms the molecular weight of the derivative.

  • Fragmentation Patterns: The fragmentation of the triazine ring and its substituents provides a unique fingerprint for identification. Common fragmentation pathways involve the loss of substituents and ring cleavage.[18][19] For instance, in electrospray ionization (ESI), protonated molecules [M+H]+ are often observed.[20][21]

Protocol: LC-MS/MS for Melamine and Cyanuric Acid in Food Matrices

This protocol is designed for the sensitive detection of melamine and its analogue, cyanuric acid, which have been illicitly added to food products.[7][22]

1. Sample Preparation

  • Objective: Extract melamine and cyanuric acid from complex food matrices like infant formula.

  • Procedure:

    • Weigh 1 g of dry infant formula into a centrifuge tube.

    • Add internal standards (isotopically labeled melamine and cyanuric acid).[23]

    • Add 20 mL of 50:50 acetonitrile:water and shake for 10-20 minutes.

    • Centrifuge for 10 minutes at 3400 rpm.

    • The supernatant is further cleaned using separate mixed-mode solid-phase extraction (SPE) protocols: Oasis MCX for melamine and Oasis MAX for cyanuric acid.[23]

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • LC-MS/MS Conditions:

ParameterValue
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) column
Mobile Phase Gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate)[17]
Ionization Source Electrospray Ionization (ESI), positive mode for melamine, negative for cyanuric acid[23]
MS/MS Mode Selected Reaction Monitoring (SRM) for high selectivity and sensitivity[23]
  • Data Analysis: Monitor specific precursor-to-product ion transitions for both the analytes and their internal standards for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of novel organic compounds, including triazine derivatives.[1][24]

Principle of NMR: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1]

Key NMR Experiments for Triazine Characterization:

  • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms. Protons on the triazine ring typically appear in the downfield region (7.0 - 10.0 ppm).[1]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for assigning the complete structure of complex derivatives.[1]

Protocol: NMR Analysis of a Novel 1,2,4-Triazine Derivative

1. Sample Preparation

  • Procedure: Dissolve 5-10 mg of the purified triazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Low solubility can be a challenge with some triazine derivatives.[24]

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) as needed for full structural assignment.

3. Data Interpretation

  • Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure. The electron-withdrawing nature of the nitrogen atoms in the triazine ring influences the chemical shifts of adjacent protons and carbons.[1]

Table of Typical NMR Data for 1,2,4-Triazine Derivatives[1]

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H (Ring Protons)7.0 - 10.0Number and connectivity of protons, electronic environment
¹³C (Ring Carbons)140 - 170Carbon skeleton of the triazine ring

Other Important Analytical Techniques

Infrared (IR) and UV-Vis Spectroscopy
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in a molecule. The triazine ring exhibits characteristic stretching vibrations.[25][26]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for quantitative analysis and for studying the electronic properties of triazine derivatives, which often absorb in the UV region.[25][27][28]

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of triazine-based polymers.[29][30]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transition temperatures (Tg), and other thermal transitions in triazine derivatives and polymers.[29]

Conclusion: An Integrated Approach to Triazine Characterization

The comprehensive characterization of triazine derivatives is a critical endeavor in pharmaceutical development, environmental monitoring, and food safety. A judicious selection and integration of the analytical techniques detailed in this guide—from the high-resolution separation offered by HPLC and GC to the definitive structural insights provided by MS and NMR—are essential for generating accurate and reliable data. Adherence to validated protocols and a thorough understanding of the principles behind each technique will empower researchers and scientists to confidently characterize this important class of compounds.

References

Application Note & Protocols: In Vitro Assay Development for Characterizing 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine as a Dihydrofolate Reductase (DHFR) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] The compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine shares structural homology with known antifolate agents, such as the antimalarial drug cycloguanil, a potent inhibitor of Dihydrofolate Reductase (DHFR).[4][5][6] DHFR is a clinically validated target in oncology; its inhibition disrupts the synthesis of nucleotides, leading to the arrest of DNA replication and cell death.[5][7][8] This guide provides a comprehensive, field-proven framework for the in vitro characterization of this compound. We present a tiered assay strategy, beginning with direct biochemical validation of DHFR engagement and progressing to cell-based functional assays to determine antiproliferative efficacy. This document furnishes detailed, step-by-step protocols and explains the scientific rationale behind key experimental choices, enabling researchers to robustly evaluate the compound's potential as a novel anticancer agent.

Foundational Concepts: The Scientific Rationale for Targeting DHFR

The primary hypothesis for the mechanism of action of this compound is the inhibition of Dihydrofolate Reductase (DHFR). This rationale is built on established structure-activity relationships within the diamino-triazine class of molecules.[5][6]

DHFR is a pivotal enzyme in folate metabolism, responsible for catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[7][9] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are indispensable building blocks for DNA and RNA.[8][9] Consequently, the inhibition of DHFR leads to a depletion of the cellular THF pool, causing an interruption in DNA synthesis and subsequent cell death.[7] This makes DHFR an excellent and well-validated target for cancer chemotherapy.[10]

DHFR_Pathway cluster_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF 7,8-Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF 5,6,7,8-Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA DHFR_Enzyme->THF Product NADP NADP+ DHFR_Enzyme->NADP NADPH NADPH NADPH->DHFR_Enzyme Cofactor Test_Compound 6-(4-Methoxyphenyl)- 1,3,5-triazine-2,4-diamine Test_Compound->DHFR_Enzyme Inhibition MTX Methotrexate (Control) MTX->DHFR_Enzyme Inhibition

Figure 1: DHFR's role in folate metabolism and its inhibition.

A Tiered Strategy for In Vitro Assay Development

A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy begins with direct target validation in a simplified, controlled system and progresses to more complex biological models.[11][12] This workflow ensures that resources are spent on cell-based studies only after direct biochemical activity has been confirmed, a cornerstone of robust drug discovery.[12][13]

Assay_Workflow cluster_workflow Experimental Workflow start Start: Compound Synthesis & Purification of This compound biochem Tier 1: Biochemical Assay (Protocol 3.1) Objective: Confirm direct inhibition of purified DHFR enzyme. start->biochem biochem_result Data Analysis: Calculate % Inhibition & IC₅₀ biochem->biochem_result cell_based Tier 2: Cell-Based Assay (Protocol 3.2) Objective: Determine antiproliferative activity in cancer cell lines. biochem_result->cell_based If IC₅₀ is potent cell_result Data Analysis: Calculate cellular IC₅₀ cell_based->cell_result end Conclusion: Compound is a validated in vitro DHFR inhibitor with cellular efficacy. cell_result->end

Figure 2: A tiered workflow for compound characterization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the tiered strategy. It is crucial to use standardized protocols and high-quality reagents to ensure data accuracy and reproducibility.[14]

Protocol 3.1: Biochemical DHFR Enzyme Inhibition Assay

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[9][15] An inhibitor will slow the rate of this reaction. The assay is performed in a 96-well plate format for high-throughput screening.[8]

Materials and Reagents:

  • Purified, recombinant human DHFR enzyme

  • This compound (Test Compound)

  • Methotrexate (MTX) (Positive Control Inhibitor)[7][8]

  • Dihydrofolic acid (DHF) (Substrate)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH) (Cofactor)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom UV-transparent plates

  • Multi-well spectrophotometer (plate reader) capable of kinetic reads at 340 nm[8]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Methotrexate in 100% DMSO.

    • Create a serial dilution series of the test compound and MTX in assay buffer. It is critical to maintain a consistent final DMSO concentration (e.g., <1%) across all wells to avoid solvent effects.

  • Reaction Mixture Setup:

    • Prepare a master mix of the enzyme and cofactor. For each reaction well, you will need DHFR enzyme and NADPH in assay buffer. The final concentrations should be optimized, but typical starting points are 5-10 nM DHFR and 50-100 µM NADPH.

    • In a 96-well plate, add the components in the following order (example volumes for a 200 µL final reaction):

ComponentTest WellPositive ControlNo Inhibitor ControlBackground Control
Assay Buffer168 µL168 µL178 µL188 µL
Test Compound (diluted)10 µL---
MTX (diluted)-10 µL--
DMSO (equiv. volume)--10 µL10 µL
DHFR/NADPH Mix20 µL20 µL20 µL-
Pre-incubation 10 min, RT 10 min, RT 10 min, RT 10 min, RT
DHF Substrate (to start)2 µL2 µL2 µL2 µL
Final Volume 200 µL 200 µL 200 µL 200 µL
  • Initiate and Measure Reaction:

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding DHF (final concentration ~50 µM).

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[7]

Protocol 3.2: Cell-Based Antiproliferative Assay (MTT)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[17] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or Jurkat T-cell leukemia)[2][19]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well sterile cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

    • Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation

Biochemical Assay:

  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - ( (V_inhibitor - V_background) / (V_no_inhibitor - V_background) )] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assay:

  • Calculate Percent Viability:

    • % Viability = [ (Abs_treated - Abs_blank) / (Abs_vehicle_control - Abs_blank) ] * 100

  • Determine IC₅₀: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (e.g., 4PL curve) to calculate the cellular IC₅₀ value.

ParameterDescriptionExpected Outcome for an Active Compound
Biochemical IC₅₀ Concentration of the compound that inhibits 50% of the purified DHFR enzyme's activity.A potent compound will have an IC₅₀ in the nanomolar (nM) to low micromolar (µM) range.
Cellular IC₅₀ Concentration of the compound that reduces the viability of a cancer cell population by 50%.A value comparable to or slightly higher than the biochemical IC₅₀, indicating good cell permeability and on-target activity.

Assay Validation and Best Practices

For any in vitro assay to be considered trustworthy, it must be properly validated.[13][20] While a full validation is extensive, key principles should be incorporated during development.[21]

  • Precision: Assess the intra-assay (within the same plate) and inter-assay (between different plates/days) variability. The coefficient of variation (CV) should typically be <20%.[22]

  • Z'-factor: For screening assays, calculate the Z'-factor to assess the robustness and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Compounds: Always include a known inhibitor (e.g., Methotrexate for DHFR) as a positive control to benchmark the performance of the test compound and ensure the assay is performing as expected.[7][8]

  • Orthogonal Methods: If possible, confirm findings using a different assay principle. For example, a thermal shift assay could be used to confirm direct binding of the compound to the DHFR protein.[20]

Conclusion

This application note provides a scientifically grounded and methodologically detailed guide for the in vitro evaluation of this compound. By following the proposed tiered strategy—confirming direct biochemical inhibition of DHFR before assessing cellular antiproliferative effects—researchers can efficiently and robustly characterize the compound's mechanism and potency. The provided protocols for a high-throughput DHFR inhibition assay and a standard MTT cell viability assay serve as a solid foundation for further investigation into this promising molecular scaffold for anticancer drug discovery.

References

Application Note & Protocols: High-Throughput Screening of 1,3,5-Triazine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3,5-triazine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with significant therapeutic potential, including antitumor, antiviral, and anti-inflammatory agents.[1] Its structural versatility, stemming from the stepwise and regioselective substitution of cyanuric chloride, allows for the creation of vast and diverse chemical libraries.[2] Many triazine derivatives function as purine isosteres, making them ideal candidates for targeting ATP-binding sites in enzymes, particularly kinases.[3][4] This guide provides a comprehensive framework for the successful execution of high-throughput screening (HTS) campaigns using 1,3,5-triazine libraries, from initial assay development and validation through to data analysis and hit confirmation. We present field-proven protocols for both biochemical and cell-based assays, designed to identify and validate novel modulators of critical biological targets.

The Rationale: Why Screen 1,3,5-Triazine Libraries?

The power of the 1,3,5-triazine (or s-triazine) scaffold lies in its synthetic tractability and its proven success in targeting key protein families. The differential reactivity of the three chlorine atoms on the cyanuric chloride precursor allows for the controlled, sequential introduction of diverse functional groups, enabling the construction of large, multi-dimensional compound libraries.[2][5]

This structural diversity is particularly potent when applied to enzyme families like protein kinases, which have become the second most important class of drug targets.[6] The triazine core can mimic the purine ring of ATP, allowing derivatives to act as competitive inhibitors in the enzyme's active site. Indeed, 1,3,5-triazine derivatives have shown potent inhibitory activity against a range of kinases, including PI3K, mTOR, and EGFR, which are implicated in cancer and other diseases.[7][8] Therefore, HTS campaigns with triazine libraries are a highly effective strategy for discovering novel lead compounds for therapeutic development.

The Foundation: Assay Development and Validation

The success of any HTS campaign is contingent upon a robust and reliable assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the specific scientific question.[9][10]

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on the target's activity.[9] They are essential for understanding direct target engagement and for mechanism-of-action studies.[11] For triazine libraries targeting kinases, a common approach is to measure the consumption of ATP, a direct proxy for kinase activity.[12]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing insights into its activity in a more physiologically relevant context, accounting for factors like cell permeability and potential cytotoxicity.[13][14] They can measure downstream events in a signaling pathway or broader phenotypic outcomes like cell viability or apoptosis.[8][15]

Regardless of the format, an HTS-ready assay must be rigorously validated. Key performance metrics are summarized in the table below.

Metric Description Formula Acceptance Criterion
Z'-Factor A measure of assay quality, reflecting the separation between positive and negative control signals relative to their variability.1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.μpos / μnegS/B ≥ 10 (ideal)
Coefficient of Variation (%CV) A measure of the relative variability of the data. Calculated for both positive and negative controls.(σ / μ) * 100%CV < 15%
(σ = standard deviation, μ = mean)

An assay is deemed robust and suitable for HTS only when these criteria are consistently met.[16][17] This validation step, often performed with a small pilot screen, is critical for minimizing the risk of wasted resources and ensuring data quality.[18]

The Engine: A Generalized HTS Workflow

Once a robust assay is established, the full-scale HTS campaign can commence. This process involves the coordinated use of automation, robotics, and sophisticated data management systems to screen thousands to millions of compounds efficiently.[19]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Lib 1. Library Preparation (Triazine compounds in DMSO) Plate 2. Assay Plate Stamping (Nanoliter dispensing) Lib->Plate Reagent1 3. Reagent 1 Addition (e.g., Enzyme/Substrate or Cells) Plate->Reagent1 Incubate1 4. Incubation Reagent1->Incubate1 Reagent2 5. Reagent 2 Addition (e.g., Detection Reagent) Incubate1->Reagent2 Incubate2 6. Incubation Reagent2->Incubate2 Read 7. Signal Detection (Luminescence/Fluorescence) Incubate2->Read Data 8. Data Analysis (Normalization & Hit Picking) Read->Data

Caption: Generalized workflow for a high-throughput screening campaign.

The Outcome: Data Analysis and Hit Validation

Raw data from an HTS run is rarely the final answer. It requires rigorous statistical analysis to identify genuine "hits" while filtering out experimental noise and false positives.[20]

Data Normalization and Hit Identification

The first step is to normalize the raw data to account for plate-to-plate and systematic variations. A common method is to normalize each well's signal relative to the plate's controls:

% Inhibition = 100 * (1 - [ (Signalsample - μneg) / (μpos - μneg) ] )

A "hit" is defined as a compound that produces a signal beyond a certain threshold, typically based on the standard deviation (SD) of the sample population (e.g., >3 SDs from the mean) or a fixed % inhibition cutoff.[21]

Hit Category % Inhibition Threshold Confidence Action
Strong Hit > 70%HighPriority for confirmation
Moderate Hit 40% - 70%MediumConfirm if in an active cluster
Weak Hit 20% - 40%LowDeprioritize or re-screen
The Hit Validation Funnel

A primary hit is not a validated lead. It must undergo a stringent validation process to confirm its activity, determine its potency, and rule out non-specific mechanisms of action.[22] This process is often visualized as a funnel, where a large number of primary hits are progressively filtered down to a small number of high-quality, validated leads.

Hit_Triage_Funnel Primary Primary HTS Hits (~1-3% of library) Confirm Hit Confirmation (Single-point re-test) Dose Dose-Response (IC50/EC50) (Potency determination) Secondary Orthogonal & Secondary Assays (Confirm mechanism, rule out artifacts) Validated Validated Hits (Ready for Lead Optimization)

Caption: The hit validation funnel, from primary screen to validated lead.

A critical step in this funnel is the use of orthogonal assays . This involves testing the confirmed hits in a different assay format that measures the same biological endpoint but uses a different detection technology.[22] This helps to eliminate compounds that interfere with the primary assay's detection method (e.g., autofluorescent compounds in a fluorescence assay). Further analysis involves chemical clustering to identify structure-activity relationships (SAR) and flagging known Pan-Assay Interference Compounds (PAINS).[23]

Detailed Protocols

The following protocols provide step-by-step methodologies for screening a 1,3,5-triazine library against a protein kinase target (biochemical) and for assessing cytotoxicity (cell-based).

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from luminescence-based ATP consumption assays, which are a reliable and HTS-compatible method for measuring kinase activity.[12]

  • Principle: Kinase activity consumes ATP. The remaining ATP is quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the kinase activity. Inhibitors will result in less ATP consumption and therefore a higher luminescent signal.

  • Materials:

    • Purified, active protein kinase

    • Specific kinase substrate (protein or peptide)

    • ATP (Adenosine 5'-triphosphate)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

    • White, solid-bottom 384-well assay plates

    • Acoustic liquid handler or pin tool for compound dispensing

    • Multichannel pipette or automated liquid dispenser

    • Plate reader with luminescence detection capability

  • Example Plate Layout:

    Wells Content Purpose
    1-2 No Enzyme (Buffer only) Negative Control (0% Inhibition)
    3-4 Known Inhibitor (e.g., Staurosporine) Positive Control (100% Inhibition)
    5-24 Triazine Library Compounds Test Samples

    (Columns are typically used for controls for statistical robustness)

  • Step-by-Step Procedure:

    • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each 1,3,5-triazine library compound (typically at 1 mM in DMSO) to wells 5-24 of a 384-well assay plate. Dispense 50 nL of DMSO to control wells (1-4).

    • Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate mix in cold Assay Buffer. Using a liquid dispenser, add 5 µL of this mix to all wells. This brings the compound to its test concentration (e.g., 10 µM).

    • Initiate Reaction: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to all wells to start the kinase reaction. The final volume is 10 µL.

      • Causality Note: The final ATP concentration should be at or near the Km for the enzyme. This ensures the assay is sensitive to competitive inhibitors, which is the expected mechanism for many triazine-based kinase inhibitors.[6]

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes. The exact time should be optimized during assay development to ensure the reaction is in the linear range.

    • Signal Detection: Add 10 µL of the luminescent ATP detection reagent to all wells.

    • Final Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read Plate: Measure luminescence on a compatible plate reader.

Protocol 2: Cell-Based Cytotoxicity Assay (Luminescence-Based)

This protocol assesses the effect of triazine compounds on the viability of a cancer cell line.

  • Principle: This assay uses a reagent like CellTiter-Glo® to determine the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[13] A decrease in luminescence indicates cytotoxicity.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7) cultured in appropriate medium

    • Cell culture medium (e.g., DMEM + 10% FBS)

    • Trypsin-EDTA

    • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

    • White, clear-bottom 384-well tissue culture-treated plates

    • Acoustic liquid handler or pin tool

    • Automated liquid dispenser

    • Plate reader with luminescence detection

  • Step-by-Step Procedure:

    • Cell Seeding: Harvest cells using trypsin and resuspend in culture medium. Dispense 20 µL of the cell suspension into each well of a 384-well plate at a pre-optimized density (e.g., 2,000 cells/well).

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

    • Compound Plating: Add 50 nL of triazine compounds and controls (DMSO for negative control, a known cytotoxic agent like Staurosporine for positive control) to the plates.

      • Causality Note: A clear-bottom plate is used to allow for visual inspection of cell morphology by microscopy if needed, which can provide additional information about the nature of the compound's effect (e.g., signs of apoptosis vs. necrosis).

    • Treatment Incubation: Return the plates to the incubator for 48-72 hours. The duration is target- and cell-line dependent and should be optimized.

    • Reagent Equilibration: Before use, equilibrate both the assay plates and the cell viability reagent to room temperature for ~30 minutes. This ensures optimal enzyme activity for the detection reaction.

    • Signal Detection: Add 20 µL of the luminescent cell viability reagent to each well.

    • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read Plate: Measure luminescence on a plate reader.

Conclusion

High-throughput screening of 1,3,5-triazine libraries is a powerful and validated strategy for the discovery of novel chemical probes and therapeutic lead compounds. The inherent "drug-like" properties and synthetic accessibility of the triazine scaffold make it an invaluable starting point for discovery campaigns, particularly against well-established target classes like protein kinases.[1][7] By coupling a well-diversified triazine library with a robustly validated assay and a stringent hit triage process, researchers can significantly increase the probability of identifying high-quality, developable candidates to fuel the drug discovery pipeline.

References

The Versatile Role of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine in Advanced Polymer Science: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, a versatile heterocyclic diamine, and its applications in the field of polymer science. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed application notes, experimental protocols, and the scientific rationale behind its use in creating high-performance polymers.

Introduction: The Significance of the Triazine Moiety in Polymer Architectures

The 1,3,5-triazine ring is a robust, nitrogen-rich heterocyclic structure that imparts exceptional thermal stability and inherent flame retardancy to polymeric materials. When functionalized with reactive groups, such as the amino groups in this compound, it becomes a valuable building block for a new generation of high-performance polymers. The presence of the methoxyphenyl substituent further modifies the polymer's properties, often enhancing solubility and influencing its optical characteristics.

The utility of this triazine diamine stems from several key features:

  • High Nitrogen Content: The triazine ring acts as a source of inert nitrogen gas upon thermal decomposition, which dilutes flammable gases and oxygen in the gas phase of a fire, thus suppressing combustion.

  • Char Formation: The triazine structure promotes the formation of a stable, cross-linked char layer at high temperatures. This char acts as an insulating barrier, slowing down heat transfer to the underlying polymer and reducing the release of flammable volatiles.

  • Reactive Amine Functionality: The two primary amine groups serve as reactive sites for polymerization, allowing it to be incorporated into various polymer backbones, such as polyimides and polyamides, or to act as a curing agent for thermosetting systems like epoxy resins.

  • Structural Rigidity: The rigid triazine ring and aromatic substituents contribute to high glass transition temperatures (Tg) and excellent thermal stability in the resulting polymers.

This guide will delve into three primary applications of this compound: as a monomer for high-performance polyimides, as a curing agent for epoxy resins to create flame-retardant thermosets, and as a precursor for benzoxazine resins.

Application Note I: High-Performance Polyimides

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound as a diamine monomer allows for the synthesis of polyimides with enhanced flame retardancy and modified processing characteristics.

Causality of Experimental Choices

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process. The first step, carried out at low temperatures, forms a soluble poly(amic acid) precursor. This is crucial for processability, as it allows the polymer to be cast into films or used as a coating from solution. The second step involves thermal or chemical imidization to form the final, insoluble, and infusible polyimide. The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is critical as it is required to dissolve both the monomers and the resulting poly(amic acid). The triazine ring's rigidity contributes to a high Tg, while the methoxyphenyl group can improve the solubility of the poly(amic acid) intermediate compared to more rigid, unsubstituted aromatic diamines.

Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes the laboratory-scale synthesis of a polyimide via a two-step polycondensation reaction.

Materials:

  • This compound (M.W. 217.23 g/mol )

  • Pyromellitic dianhydride (PMDA) (M.W. 218.12 g/mol )

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

  • Heating mantle with temperature controller

  • Glass plates for film casting

  • Vacuum oven

Procedure:

Part A: Synthesis of Poly(amic acid) Solution

  • Monomer Preparation: In a clean, dry three-neck flask, dissolve 2.172 g (10 mmol) of this compound in 40 mL of anhydrous NMP under a gentle stream of nitrogen. Stir until fully dissolved.

  • Reaction Initiation: Cool the solution to 0-5 °C using an ice bath.

  • Dianhydride Addition: Slowly add 2.181 g (10 mmol) of PMDA powder to the stirred solution in small portions over 30 minutes. Ensure the temperature remains below 10 °C to prevent premature imidization.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

Part B: Thermal Imidization and Film Formation

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven at 80 °C for 4 hours to slowly remove the NMP solvent.

  • Thermal Curing (Imidization): Cure the film using a staged heating program in the vacuum oven:

    • 100 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour

  • Film Recovery: After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Self-Validation:

  • The formation of a viscous, honey-like solution in Part A is a positive indicator of successful polymerization.

  • The final film should be tough, flexible, and typically amber-colored.

  • Characterization via FTIR spectroscopy should show the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹).

Polyimide_Synthesis_Workflow cluster_0 Part A: Poly(amic acid) Synthesis cluster_1 Part B: Thermal Imidization A1 Dissolve Triazine Diamine in NMP under N₂ A2 Cool to 0-5 °C A1->A2 A3 Slowly Add PMDA A2->A3 A4 Stir at Room Temp for 24h A3->A4 B1 Cast Film on Glass Plate A4->B1 Viscous Solution B2 Dry at 80 °C in Vacuum Oven B1->B2 B3 Stepwise Thermal Cure (100-300 °C) B2->B3 B4 Cool and Recover Polyimide Film B3->B4 caption Workflow for Polyimide Synthesis.

Workflow for Polyimide Synthesis.

Application Note II: Flame-Retardant Epoxy Resins

This compound can be employed as a reactive curing agent for epoxy resins, such as the widely used diglycidyl ether of bisphenol A (DGEBA). The amine groups react with the epoxide rings of the resin, forming a cross-linked thermoset. The incorporation of the triazine moiety directly into the polymer network provides excellent, non-leaching flame retardancy.

Causality of Experimental Choices

The stoichiometry between the amine curing agent and the epoxy resin is critical. It is typically calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin. A stoichiometric ratio of 1:1 (amine hydrogens to epoxy groups) is generally targeted to achieve maximum cross-linking and optimal thermomechanical properties. The curing process involves a multi-step heating schedule. An initial lower temperature stage allows for good mixing and flow before gelation, while higher temperature stages are necessary to complete the cross-linking reactions and achieve the final properties of the thermoset.

Experimental Protocol: Curing of DGEBA with this compound

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) resin (e.g., EEW = 188 g/eq)

  • This compound (M.W. 217.23 g/mol ; 4 active N-H bonds, AHEW = 217.23 / 4 = 54.31 g/eq)

  • Mold release agent

  • Steel or aluminum mold

Equipment:

  • Mechanical stirrer or planetary mixer

  • Vacuum oven

  • Hot plate

Procedure:

  • Stoichiometric Calculation:

    • Calculate the required mass of curing agent per 100g of epoxy resin: Mass of Curing Agent = (100 g resin / EEW of resin) * AHEW of curing agent Mass = (100 g / 188 g/eq) * 54.31 g/eq = 28.89 g

  • Mixing:

    • Preheat the DGEBA resin to approximately 60 °C to reduce its viscosity.

    • Add 28.89 g of this compound to 100 g of the preheated DGEBA resin.

    • Mechanically stir the mixture at 60-70 °C until the curing agent is completely dissolved and the mixture is homogeneous.

  • Degassing:

    • Place the mixture in a vacuum oven at 70 °C and apply a vacuum to remove any entrapped air bubbles.

  • Casting and Curing:

    • Apply a mold release agent to the preheated mold.

    • Pour the degassed mixture into the mold.

    • Cure the resin in an oven using the following schedule:

      • 120 °C for 2 hours

      • 150 °C for 2 hours

      • Post-cure at 180 °C for 1 hour

  • Demolding:

    • Allow the mold to cool slowly to room temperature before demolding the cured thermoset part.

Self-Validation:

  • The cured part should be a hard, rigid solid.

  • Tapping the cured sample should produce a sharp sound, indicating a high degree of cross-linking.

  • Dynamic Mechanical Analysis (DMA) can be used to determine the glass transition temperature (Tg), which should be significantly elevated.

Epoxy_Curing_Workflow Start Start Calc Calculate Stoichiometry (1:1 Amine-H to Epoxy) Start->Calc Mix Preheat DGEBA Add Triazine Diamine Mix until Homogeneous Calc->Mix Degas Degas Mixture in Vacuum Oven Mix->Degas Cast Cast into Preheated Mold Degas->Cast Cure Cure in Oven (120°C → 150°C → 180°C) Cast->Cure Cool Cool to Room Temp Cure->Cool Cure->Cool Slow Cooling Demold Demold Cured Part Cool->Demold End End Demold->End

Workflow for Epoxy Resin Curing.

Application Note III: Benzoxazine Resins

Benzoxazine resins are a class of phenolic thermosets that offer high thermal stability, excellent flame retardancy, and near-zero shrinkage upon curing. They are synthesized via a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde. Using a diamine like this compound allows for the creation of difunctional benzoxazine monomers, which can then be thermally polymerized to form a highly cross-linked polybenzoxazine network.

Causality of Experimental Choices

The synthesis of benzoxazine monomers from diamines can be challenging due to the potential for side reactions and gelation.[1] A one-pot synthesis in a suitable solvent, such as a toluene/isopropanol mixture, is often employed to control the reaction and prevent the formation of insoluble byproducts.[2] The reaction is typically carried out at elevated temperatures to drive the condensation reaction. The subsequent thermal polymerization of the benzoxazine monomer occurs through a ring-opening mechanism at high temperatures (typically >180 °C) without the release of any volatile byproducts, which is a significant advantage over traditional phenolic resins.[2]

Experimental Protocol: Synthesis of a Benzoxazine Monomer

Materials:

  • This compound (1 mol equivalent)

  • Phenol (2 mol equivalents)

  • Paraformaldehyde (4 mol equivalents)

  • Toluene/Isopropanol (2:1 v/v) solvent mixture

Equipment:

  • Round-bottom flask with a Dean-Stark trap, reflux condenser, and mechanical stirrer

  • Heating mantle with temperature controller

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, phenol, and the toluene/isopropanol solvent mixture.

  • Reagent Addition: Begin stirring and add paraformaldehyde to the mixture.

  • Reflux: Heat the mixture to reflux (approximately 80-110 °C, depending on the exact solvent ratio) and maintain reflux for 6-8 hours. Water produced during the condensation reaction can be removed azeotropically using the Dean-Stark trap.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude benzoxazine monomer can be purified by washing with a suitable solvent (e.g., 1N NaOH solution followed by distilled water) to remove unreacted phenol, and then dried under vacuum.

Polymerization: The purified benzoxazine monomer can be thermally cured by heating it in a mold using a similar temperature profile as described for the epoxy resin, typically starting at 180°C and ramping up to over 200°C.

Data Presentation: Properties of Triazine-Containing Polymers

The incorporation of this compound or similar triazine structures significantly enhances the thermal stability and flame retardancy of polymers. The following tables summarize typical data for such systems, compiled from analogous compounds in the literature.

Table 1: Thermal Properties of Triazine-Modified Polymers

Polymer SystemTd5 (°C)¹Td10 (°C)²Char Yield at 800°C (N₂) (%)Reference
Neat Epoxy Resin~350~370~16[3]
Epoxy + Triazine/Phos. FR>370>390>30[4]
Aromatic Polyimide>500>525>55[5]
Polybenzoxazine~400~420~64

¹ Temperature at 5% weight loss (TGA) ² Temperature at 10% weight loss (TGA)

Table 2: Flame Retardancy and Mechanical Properties

Polymer SystemLOI (%)³UL-94 Rating⁴Tensile Strength (MPa)Reference
Neat Epoxy Resin~24-26Fails~80[4]
Epoxy + Triazine/Phos. FR>33V-0~74[4]
Polypropylene (PP)~18Fails~35[6]
PP + Triazine FR (25 wt%)>28V-0N/A[6]

³ Limiting Oxygen Index ⁴ Vertical Burn Test Rating

Mechanistic Insights: Flame Retardancy

The flame-retardant action of polymers containing the this compound moiety operates through both condensed-phase and gas-phase mechanisms.

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase Mechanism cluster_gas Gas Phase Mechanism Polymer Triazine-Containing Polymer Crosslinking Cross-linking & Decomposition Polymer->Crosslinking Decomposition Start Decomposition Thermal Decomposition Polymer->Decomposition Decomposition Start Heat Heat (Combustion) Heat->Polymer Char Stable Char Layer Crosslinking->Char Barrier Insulating Barrier (Heat & Mass Transfer↓) Char->Barrier Barrier->Polymer Protection Gases Release of N₂, NH₃, Non-flammable Gases Decomposition->Gases Quenching Radical Quenching Decomposition->Quenching Dilution Dilution of O₂ & Flammable Volatiles Gases->Dilution Dilution->Heat Flame Suppression Quenching->Heat Flame Suppression caption Flame Retardancy Mechanism.

Flame Retardancy Mechanism.
  • Condensed Phase: Upon heating, the triazine rings facilitate cross-linking reactions, leading to the formation of a thermally stable, carbonaceous char on the polymer's surface.[7] This char layer insulates the underlying material from the heat source and prevents the escape of flammable volatile compounds that fuel the fire.

  • Gas Phase: Simultaneously, the nitrogen-rich triazine structure decomposes to release non-combustible gases like nitrogen (N₂) and ammonia (NH₃).[8] These gases dilute the concentration of oxygen and flammable gases in the vapor phase above the polymer, effectively suffocating the flame.

Conclusion

This compound is a highly effective and versatile building block for the creation of advanced polymers. Its inherent thermal stability and nitrogen-rich structure make it an excellent candidate for imparting flame retardancy and high-temperature performance to a range of polymer systems, including polyimides and epoxy thermosets. The protocols and data presented in this guide, based on established principles and analogous systems, provide a solid foundation for researchers to explore the potential of this compound in developing next-generation materials for demanding applications.

References

Application Notes and Protocols for the Functionalization of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine at Amino Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2,4-Diamino-1,3,5-triazine Scaffold

The 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine core is a privileged scaffold in medicinal chemistry and materials science. The 1,3,5-triazine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, serves as a robust anchor for constructing molecules with diverse biological activities.[1][2] Derivatives of 2,4-diamino-1,3,5-triazines have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two primary amino groups on the triazine ring offers rich opportunities for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of established and effective protocols for the functionalization of the amino groups of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind the choice of reagents and reaction conditions.

Strategic Approaches to Amino Group Functionalization

The primary amino groups of this compound can be readily functionalized through a variety of well-established synthetic transformations. The choice of strategy will depend on the desired final product and the specific properties being targeted. Key functionalization strategies include:

  • N-Alkylation: Introduction of alkyl chains to modulate lipophilicity, steric bulk, and receptor-ligand interactions.

  • N-Acylation: Formation of amide bonds to introduce a wide range of functional groups, including those that can participate in additional hydrogen bonding or act as pharmacophores.

  • N-Arylation: Installation of aryl or heteroaryl moieties to explore pi-stacking interactions, introduce conformational constraints, and access novel chemical space.

The following sections provide detailed protocols for each of these key transformations, along with insights into reaction optimization and characterization of the resulting products.

Diagram: Functionalization Pathways

A This compound B N,N'-Dialkyl Derivatives A->B N-Alkylation (Reductive Amination) C N,N'-Diacyl Derivatives A->C N-Acylation (Acyl Halides/Anhydrides) D N,N'-Diaryl Derivatives A->D N-Arylation (Buchwald-Hartwig Amination)

Caption: Key functionalization pathways for this compound.

Protocols for Amino Group Functionalization

N,N'-Dialkylation via Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of primary amines. This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) between the amine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method offers a high degree of control and is compatible with a wide range of functional groups.

Protocol: Synthesis of N,N'-Dibenzyl-6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add benzaldehyde (2.2 eq) to the solution and stir the mixture at room temperature for 1 hour.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (2.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N'-dibenzyl derivative.

Expected Outcome and Characterization:

The product, N,N'-dibenzyl-6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, is typically a white to off-white solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the methoxyphenyl and benzyl groups, a singlet for the methoxy group, and a triplet for the NH protons coupled to the benzylic CH₂ protons.

  • ¹³C NMR: Signals corresponding to the triazine ring carbons, the aromatic carbons, the methoxy carbon, and the benzylic carbons should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be present.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Benzaldehyde2.2Alkylating agent
Sodium triacetoxyborohydride (STAB)2.5Reducing agent
Dichloromethane (DCM)-Solvent
N,N'-Diacylation using Acyl Halides

N-acylation with acyl halides or anhydrides is a straightforward and efficient method for the synthesis of amides. The reaction is typically fast and high-yielding. The use of a non-nucleophilic base is often necessary to neutralize the hydrogen halide byproduct.

Protocol: Synthesis of N,N'-Diacetyl-6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add a non-nucleophilic base such as anhydrous pyridine or triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (2.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the N,N'-diacetyl derivative.

Expected Outcome and Characterization:

The N,N'-diacetyl product is generally a crystalline solid.

  • ¹H NMR: The NH protons will appear as a singlet at a downfield chemical shift. New signals for the acetyl methyl groups will be present.

  • ¹³C NMR: The appearance of carbonyl carbon signals around 170 ppm is indicative of amide formation.

  • MS: The mass spectrum should show the molecular ion peak for the diacylated product.

  • IR: Strong C=O stretching bands in the region of 1650-1700 cm⁻¹ will be prominent.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Acetyl chloride2.2Acylating agent
Pyridine or Et₃N2.5Base
DCM or THF-Solvent
N,N'-Diarylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This methodology allows for the coupling of amines with aryl halides or triflates, providing access to a wide array of N-aryl derivatives under relatively mild conditions. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.[4][5]

Protocol: Synthesis of N,N'-Diphenyl-6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Materials:

  • This compound

  • Iodobenzene or Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Oil bath

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and the base (Cs₂CO₃ or NaOtBu, 2.5 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add this compound (1.0 eq) and the aryl halide (iodobenzene or bromobenzene, 2.2 eq).

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N,N'-diphenyl derivative.

Expected Outcome and Characterization:

The N,N'-diaryl product is typically a solid.

  • ¹H NMR: The spectrum will show additional signals in the aromatic region corresponding to the newly introduced phenyl groups. The NH protons will likely be shifted downfield.

  • ¹³C NMR: Additional aromatic carbon signals will be present.

  • MS: The molecular ion peak corresponding to the diarylated product should be observed.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Aryl Halide2.2Arylating agent
Pd₂(dba)₃0.02Palladium catalyst precursor
Xantphos0.04Ligand
Cs₂CO₃ or NaOtBu2.5Base
Toluene or Dioxane-Solvent

Workflow Diagram: General Functionalization and Analysis

cluster_0 Synthesis cluster_1 Work-up and Purification cluster_2 Characterization A Reactants: - this compound - Functionalizing Agent - Catalyst/Base B Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Temperature Control A->B C Reaction Monitoring: - TLC - LC-MS B->C D Quenching and Extraction C->D E Drying and Concentration D->E F Purification: - Column Chromatography - Recrystallization E->F G Spectroscopic Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy F->G H Purity Assessment: - HPLC - Elemental Analysis G->H

Caption: General workflow for the functionalization and analysis of the target compound.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a solid foundation for the functionalization of this compound at its amino groups. These methods are versatile and can be adapted to a wide range of substrates, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs and for the development of novel materials. Further exploration of reaction conditions, including the use of microwave-assisted synthesis and alternative catalyst systems, may lead to even more efficient and sustainable synthetic routes. The continued investigation of the structure-activity relationships of these derivatives will undoubtedly uncover new and exciting applications for this valuable chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Triazine derivatives are of significant interest due to their broad range of biological activities, including potential applications in agricultural and pharmaceutical development.[1][2]

This guide moves beyond simple protocols to provide in-depth, experience-based insights into the common challenges and critical parameters of the synthesis. We will address frequently encountered issues in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to troubleshoot and improve your experimental outcomes.

Core Synthesis Strategy: The Biguanide Route

The most robust and widely adopted method for synthesizing 6-aryl-1,3,5-triazine-2,4-diamines is the cyclocondensation of an appropriate arylbiguanide with a carbonyl compound, typically an ester. This two-step approach offers versatility and generally good yields once optimized.

The overall workflow involves:

  • Step 1: Synthesis of the Biguanide Precursor. Formation of 1-(4-methoxyphenyl)biguanide hydrochloride from p-anisidine and dicyandiamide (cyanoguanidine).

  • Step 2: Triazine Ring Formation. Cyclization of the biguanide precursor with a suitable ester, such as methyl formate or a related species, in the presence of a strong base to yield the target triazine.

Synthesis_Workflow cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Triazine Cyclization pAnisidine p-Anisidine DCDA Dicyandiamide Biguanide 1-(4-Methoxyphenyl)biguanide Hydrochloride pAnisidine->Biguanide HCl, Heat DCDA->Biguanide Ester Ester (e.g., Methyl Formate) Triazine This compound Biguanide->Triazine Anhydrous MeOH, Reflux Ester->Triazine Base Base (e.g., NaOMe) Base->Triazine

Caption: General workflow for the synthesis of the target triazine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis.

Question: My final yield of the triazine is very low (<30%). What are the most critical factors to investigate?

Answer: Low yield is the most frequent complaint and can stem from issues in either of the two main synthetic steps. Let's break down the likely culprits:

  • Purity of Starting Materials: The synthesis of biguanides and their subsequent cyclization are sensitive to impurities.

    • p-Anisidine: Ensure it is free from oxidation products (often colored). If it appears dark, consider recrystallization or distillation.

    • Dicyandiamide (DCDA): Use a high-purity grade. DCDA can hydrolyze over time if stored improperly.

    • Solvent Quality: The cyclization step is highly sensitive to water. Use anhydrous methanol and ensure all glassware is thoroughly dried. Water can promote hydrolysis of the ester and the biguanide intermediate.

  • Inefficient Biguanide Formation (Step 1): The yield of your final product is directly dependent on the successful formation of the 1-(4-methoxyphenyl)biguanide precursor. Simply mixing and heating the reagents is often insufficient. The established method involves the fusion of dicyandiamide with an amine hydrochloride salt at elevated temperatures (180-200°C).[3] Alternatively, refluxing in a high-boiling polar solvent can be effective.[3] Incomplete conversion here is a major source of yield loss.

  • Suboptimal Cyclization Conditions (Step 2):

    • Base Stoichiometry: A strong base, typically sodium methoxide (NaOMe), is required to deprotonate the biguanide and catalyze the condensation.[4][5] At least one equivalent of NaOMe is necessary. Using an excess (e.g., 1.5-2.0 equivalents) can often drive the reaction to completion, but a large excess may promote side reactions.

    • Reaction Temperature & Time: The condensation reaction usually requires heating to reflux in methanol.[4][6] Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, ensure the temperature is maintained and consider extending the reaction time. Some syntheses of similar triazines report refluxing for over 12 hours.[7]

  • Product Loss During Workup & Purification: The target compound, this compound, has moderate solubility.

    • Precipitation: After the reaction, the product often precipitates upon cooling or neutralization. Ensure the solution is sufficiently cooled to maximize recovery.

    • Recrystallization: This is the most common purification method.[8] However, significant material can be lost if an inappropriate solvent or excessive solvent volume is used. Methanol or ethanol are good starting points.[1][8]

Question: I am observing a major impurity that I suspect is unreacted biguanide. How can I confirm this and improve the conversion?

Answer: This is a classic sign of an incomplete cyclization reaction.

  • Confirmation: Your starting biguanide is significantly more polar than the triazine product. On a normal phase silica TLC plate, the biguanide will have a much lower Rf value. Co-spotting your reaction mixture with a sample of the prepared biguanide precursor will confirm its presence.

  • Improving Conversion:

    • Check Your Base: Ensure your sodium methoxide is fresh and has not decomposed due to exposure to air and moisture. If you are preparing it in situ from sodium metal and methanol, ensure the reaction is complete before adding your reactants.

    • Increase Reactant Equivalents: While maintaining the biguanide as the limiting reagent, try using a slight excess (1.2 - 1.5 equivalents) of the ester. This can help push the equilibrium towards the product.

    • Microwave Synthesis: For library synthesis and optimization, microwave-assisted reactions have been shown to dramatically reduce reaction times and improve yields for triazine formation.[9][10][11] A typical condition might involve heating the components in a sealed vessel at 130-150°C for 10-30 minutes.[9]

Question: My product is an off-color (yellow or brown) solid, even after recrystallization. What causes this and how can I get a clean, white product?

Answer: Color impurities often arise from the degradation of starting materials or the formation of polymeric side products.

  • Source of Color: The p-anisidine starting material is prone to air oxidation, which can introduce color that persists through the synthesis. Additionally, prolonged heating at very high temperatures can cause some decomposition.

  • Purification Strategy:

    • Charcoal Treatment: During the recrystallization step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many of the colored impurities. Hot filter the solution through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.

    • Column Chromatography: While less common for bulk production, flash column chromatography can be very effective for removing stubborn impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. Related triazine compounds have been purified this way.[12]

    • Re-evaluate Reaction Conditions: If color is a persistent issue, try reducing the reaction temperature slightly and compensating with a longer reaction time to see if this minimizes impurity formation.

FAQs: Mechanism and Best Practices

Question: What is the underlying mechanism for the triazine ring formation?

Answer: The reaction is a classic cyclocondensation. The biguanide acts as a bis-nucleophile. The process can be visualized as follows:

  • Deprotonation: The strong base (methoxide) deprotonates one of the terminal nitrogen atoms of the biguanide, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated biguanide attacks the electrophilic carbonyl carbon of the ester.

  • Condensation & Cyclization: A series of proton transfers and elimination of alcohol (e.g., methanol) and ammonia leads to the formation of the stable, aromatic 1,3,5-triazine ring.

Mechanism cluster_mech Simplified Reaction Mechanism Biguanide Deprotonated Biguanide Intermediate Tetrahedral Intermediate Biguanide->Intermediate Nucleophilic Attack Ester Ester (R-COOR') Ester->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Condensation Triazine 2,4-Diamino-1,3,5-triazine (Product) Cyclized->Triazine - NH3 - R'OH

Caption: A simplified schematic of the triazine formation mechanism.

Question: Are there any significant safety concerns when working with dicyandiamide?

Answer: Under the conditions described for this synthesis, dicyandiamide is relatively safe to handle. However, it is important to be aware that heating dicyandiamide, especially in the presence of strong acids or bases or with certain other reagents at very high temperatures, can potentially lead to the liberation of toxic gases.[13] Standard laboratory practices, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), are sufficient to ensure safety.

Question: What analytical methods are best for monitoring this reaction and characterizing the final product?

Answer: A combination of techniques is recommended for robust analysis:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal. Use a mobile phase like 10% Methanol in Dichloromethane. The product should have a higher Rf than the polar biguanide precursor.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and identifying minor impurities.

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. You should be able to identify the aromatic protons from the methoxyphenyl group, the methoxy singlet, and the amine protons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₁N₅O, MW = 217.24 g/mol ).[8]

    • FTIR Spectroscopy: To identify key functional groups like N-H stretches (around 3100-3500 cm⁻¹) and C=N stretches within the triazine ring.

Protocols and Data

Reference Table: Reaction Parameters

The following table summarizes typical conditions reported in the literature for analogous syntheses. Optimization within these ranges is recommended.

ParameterStep 1: Biguanide SynthesisStep 2: Triazine CyclizationRationale & Key Considerations
Key Reagents p-Anisidine HCl, Dicyandiamide1-(p-methoxyphenyl)biguanide, EsterPurity is paramount for all reagents.
Solvent None (fusion) or high-boiling solventAnhydrous MethanolAnhydrous conditions are critical for the cyclization step.[4][5]
Base N/ASodium Methoxide (NaOMe)1.0 - 2.0 equivalents. Must be fresh/potent.
Temperature 150 - 200 °CReflux (~65 °C)Higher temperatures for biguanide formation; moderate reflux for cyclization.
Time 1 - 4 hours4 - 16 hoursMonitor by TLC to determine completion.
Typical Yield 60 - 85%50 - 85% (post-purification)Yields are highly dependent on optimization of all parameters.[9]
Experimental Protocol: Step-by-Step Synthesis

Step 1: Preparation of 1-(4-methoxyphenyl)biguanide Hydrochloride

  • To a round-bottom flask, add p-anisidine (1 eq.) and an equimolar amount of concentrated hydrochloric acid. Remove the water under reduced pressure to form the p-anisidine hydrochloride salt in situ.

  • Add dicyandiamide (1 eq.) to the flask containing the dry amine salt.

  • Fit the flask with a reflux condenser (to prevent sublimation) and heat the mixture in an oil bath to 160-180°C.

  • Maintain this temperature with stirring (if possible, though the mixture may solidify) for 2-3 hours. The mixture will melt, evolve ammonia, and then re-solidify.

  • Allow the flask to cool to room temperature. The solid mass is the crude biguanide hydrochloride.

  • Purify the crude product by recrystallization from water or ethanol to yield a white solid.

Step 2: Preparation of this compound

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous methanol followed by sodium methoxide (1.5 eq.). Stir until the base is fully dissolved.

  • Add 1-(4-methoxyphenyl)biguanide hydrochloride (1 eq.) to the methanolic base solution. Stir for 15-20 minutes.

  • Add your chosen ester (e.g., methyl formate, 1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature, then cool further in an ice bath. A precipitate should form.

  • If no precipitate forms, slowly add water or adjust the pH towards neutral with dilute acetic acid to induce precipitation.

  • Collect the solid product by vacuum filtration, washing with cold methanol and then water.

  • Dry the crude product under vacuum. Purify by recrystallization from methanol or ethanol to obtain the final product as a white crystalline solid.[8]

References

Technical Support Center: Purification of Substituted Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these versatile heterocyclic compounds. The inherent properties of the triazine core, combined with the diverse nature of its substituents, can present unique purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve your desired purity with confidence.

I. Understanding the Core Challenges

The purification of substituted triazines is often complicated by several factors stemming from their chemical nature:

  • Low Solubility: The planar, aromatic, and often symmetrical nature of the triazine ring can lead to poor solubility in common organic solvents, making techniques like recrystallization challenging. The nature of the substituents plays a significant role in modifying the overall solubility.[1]

  • Formation of Regioisomers: Syntheses involving unsymmetrical precursors can lead to the formation of regioisomers, which often have very similar physical properties, making their separation by standard chromatographic or crystallization techniques difficult.[2]

  • Thermal Instability: While the triazine ring itself is generally stable, certain substituents can render the molecule susceptible to degradation at elevated temperatures, a critical consideration during distillation, and in some cases, chromatography and recrystallization.[3][4]

  • Strong Interactions with Silica Gel: The nitrogen atoms in the triazine ring are basic and can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing, poor resolution, and even irreversible adsorption during column chromatography.[5]

  • Presence of Persistent Colored Impurities: Side reactions during synthesis can generate highly conjugated, colored byproducts that can be difficult to remove by simple purification methods.[6]

II. Frequently Asked Questions (FAQs)

Q1: My triazine compound is a solid, but I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A1: This is a common issue due to the often-limited solubility of triazine derivatives. If a single solvent is not effective, a two-solvent (or mixed-solvent) system is the recommended approach.[7] The ideal pair consists of a "soluble" solvent in which your compound is highly soluble and a "miscible anti-solvent" in which your compound is poorly soluble.

  • Causality: The principle is to dissolve the compound in a minimum amount of the hot "soluble" solvent and then slowly add the "anti-solvent" until the solution becomes turbid (cloudy). The turbidity indicates the saturation point has been reached. Gentle warming should redissolve the compound, and upon slow cooling, pure crystals should form.

  • Common Solvent Systems: For moderately polar triazines, combinations like ethanol/water, acetone/hexane, or ethyl acetate/hexane are often effective.[8]

Q2: My purified triazine compound is still colored. How can I remove the color?

A2: Colored impurities are typically large, conjugated organic molecules.[9] Activated charcoal is a highly effective agent for removing these impurities.[10][11]

  • Mechanism: Activated charcoal has a high surface area and adsorbs colored impurities.[12]

  • Protocol: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount (1-2% by weight of your compound) of activated charcoal.[13] Reheat the mixture to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal.[13] The desired compound should remain in the now colorless filtrate.

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower recovery yield.[11][12]

Q3: I'm observing significant peak tailing during the flash column chromatography of my triazine derivative on silica gel. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like triazines on silica gel is often due to strong interactions between the nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[5] This can be mitigated in a few ways:

  • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[5] The triethylamine will preferentially bind to the acidic sites on the silica, reducing the interaction with your triazine compound.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel (C18) if your compound is sufficiently non-polar.[14]

  • Adjust Mobile Phase pH in HPLC: For HPLC, adjusting the mobile phase pH to be acidic (e.g., using 0.1% formic acid or acetic acid) can protonate the basic triazine. This can reduce interactions with residual silanols and improve peak shape.[15]

III. Troubleshooting Guides

This section provides a more in-depth, issue-specific approach to tackling complex purification challenges.

Guide 1: Recrystallization Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No Crystals Form Upon Cooling 1. Too much solvent was used. The solution is not saturated.[16] 2. The solution is supersaturated. Crystal nucleation has not initiated.[16][17]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.[16][18] 2. Induce Crystallization:     a) Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The scratch provides a rough surface for nucleation to begin.[17]     b) Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[16]
Oiling Out Instead of Crystallizing 1. Melting Point Depression: The melting point of the compound is lower than the boiling point of the solvent, and the dissolved compound is coming out of the solution as a liquid.[18] 2. High Impurity Level: Impurities can interfere with crystal lattice formation.[16]1. Adjust Solvent System: Re-heat the solution to re-dissolve the oil. Add a small amount of a miscible solvent in which the compound is more soluble to lower the saturation point. Alternatively, switch to a lower-boiling point solvent system.[16] 2. Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling favors oil formation. Insulating the flask can help.[16] 3. Pre-purification: If the issue persists, consider a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting recrystallization.
Insoluble Impurities Present Solid contaminants that do not dissolve in the hot recrystallization solvent.Perform Hot Gravity Filtration: After dissolving your crude product in the minimum amount of hot solvent, filter the hot solution through a fluted filter paper into a pre-warmed flask. The insoluble impurities will be trapped in the filter paper.[7][13][19] This prevents premature crystallization in the funnel.[20]
Low Recovery Yield 1. Too much solvent used. A significant amount of the product remains in the mother liquor.[21] 2. Crystals washed with room temperature solvent. The product redissolved during washing. 3. Premature crystallization during hot filtration. 1. Minimize Solvent: Use only the absolute minimum amount of hot solvent required to dissolve the solid.[7] 2. Cool the Mother Liquor: Cool the filtrate in an ice bath to maximize crystal formation before filtration. 3. Wash with Ice-Cold Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[20]

Guide 2: Flash Column Chromatography Optimization

flash_chromatography_workflow cluster_prep Preparation cluster_column Column Setup & Elution cluster_troubleshoot Troubleshooting TLC 1. TLC Analysis (e.g., Hexane/EtOAc) Rf_check 2. Check Rf Value TLC->Rf_check pack_column 3. Pack Column (Silica or Alumina) Rf_check->pack_column Ideal Rf: 0.2-0.3 high_Rf Rf > 0.4 Decrease Polarity Rf_check->high_Rf No low_Rf Rf < 0.1 Increase Polarity Rf_check->low_Rf No load_sample 4. Load Sample (Dry or Wet) pack_column->load_sample elute 5. Elute Column (Isocratic or Gradient) load_sample->elute collect 6. Collect & Analyze Fractions elute->collect streaking Streaking/Tailing? Add 1% Et3N to eluent elute->streaking If Tailing high_Rf->TLC Re-optimize low_Rf->TLC Re-optimize streaking->elute Re-run

Caption: A decision workflow for developing a flash chromatography method for triazine purification.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Separation of Product and Impurities 1. Inappropriate Solvent System. The polarity of the eluent is not optimized to differentiate between the components. 2. Column Overload. Too much sample was loaded for the column size.1. Optimize Eluent via TLC: Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives a good separation and an Rf value of ~0.2-0.3 for your target compound.[5][22] 2. Use Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[5][23] 3. Reduce Sample Load: A general rule is to load 1g of crude material per 100g of silica gel.
Separation of Regioisomers Regioisomers often have very similar polarities, making separation on standard silica gel challenging.[2]1. High-Resolution Chromatography: Standard flash chromatography may not be sufficient. Consider preparative HPLC or Supercritical Fluid Chromatography (SFC) for higher resolving power.[2][24] 2. Optimize Stationary Phase: A different stationary phase, such as one with phenyl groups, might offer different selectivity through pi-pi interactions, potentially resolving the isomers. 3. Modify Reaction Conditions: If separation is intractable, it may be more efficient to revisit the synthesis to improve regioselectivity by changing the solvent, temperature, or catalyst.[2]
Compound is Stuck on the Column The compound is highly polar and interacts too strongly with the silica gel.1. Increase Eluent Polarity: Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[25] 2. Use Reversed-Phase Chromatography: For very polar compounds, reversed-phase (e.g., C18) chromatography with a polar mobile phase (e.g., water/acetonitrile) is a suitable alternative.[25]

IV. Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

Objective: To purify a solid substituted triazine compound that has poor solubility in a single solvent.

Materials:

  • Crude triazine compound

  • "Soluble" solvent (e.g., ethanol, acetone)

  • "Anti-solvent" (e.g., water, hexane) - must be miscible with the soluble solvent

  • Erlenmeyer flasks, heating source (hot plate), Pasteur pipettes, Buchner funnel, and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[26]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[21]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the compound.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.[26]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography with Triethylamine

Objective: To purify a basic triazine compound while minimizing peak tailing on silica gel.

Materials:

  • Crude triazine compound

  • Silica gel (flash grade)

  • Eluent system (e.g., hexane/ethyl acetate)

  • Triethylamine (Et₃N)

  • Chromatography column, flasks for fraction collection

Procedure:

  • Solvent System Preparation: Based on TLC analysis, prepare the eluent. Add 0.5-1% triethylamine by volume to the prepared solvent mixture (e.g., for 1 L of eluent, add 5-10 mL of Et₃N).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the prepared eluent. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude triazine in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[23][26]

  • Elution: Carefully add the eluent to the column and apply pressure to begin the elution. Collect fractions sequentially.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). Note that triethylamine is volatile and will be removed during this step.

V. Visualization of Purification Logic

Decision Tree for Initial Purification Strategy

purification_choice start Crude Triazine Product is_solid Is the product a solid? start->is_solid is_thermally_stable Is it thermally stable and volatile? is_solid->is_thermally_stable No (Oil/Liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes flash_chrom Flash Column Chromatography is_thermally_stable->flash_chrom No distill Distillation is_thermally_stable->distill Yes high_purity_check High purity needed? (>98%) recrystallize->high_purity_check flash_chrom->high_purity_check distill->high_purity_check prep_hplc Preparative HPLC high_purity_check->prep_hplc Yes final_product Pure Product high_purity_check->final_product No prep_hplc->final_product

Caption: A guide to selecting the primary purification method for a new substituted triazine.

References

Technical Support Center: Cyanuric Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to troubleshoot and optimize your reactions. The unique, stepwise reactivity of cyanuric chloride is a powerful tool in synthesis, but it also presents distinct challenges. This guide is structured in a question-and-answer format to directly address the common issues you may encounter, focusing on the causality behind experimental choices to help you master this versatile reagent.

Core Principles of Cyanuric Chloride Reactivity

Cyanuric chloride's utility stems from the differential reactivity of its three chlorine atoms, which can be sequentially replaced through nucleophilic aromatic substitution. This process is highly dependent on temperature, providing a handle for controlling the degree of substitution. A widely accepted empirical rule is as follows:

  • First Substitution (Mono-): Occurs at low temperatures, typically 0–5 °C.[1][2][3]

  • Second Substitution (Di-): Proceeds at or near room temperature (approx. 30–50 °C).[1][2][3]

  • Third Substitution (Tri-): Requires elevated temperatures, often above 60-100 °C.[1][2][3]

Understanding and precisely controlling this temperature dependence is the cornerstone of achieving high selectivity and minimizing side-product formation. Each substitution reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base (an "HCl scavenger") to drive the reaction to completion and prevent unwanted side reactions.[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, practical problems encountered during experiments.

Issue 1: Hydrolysis and the Formation of Hydroxylated Impurities

Question: My reaction is producing a significant white precipitate, which I've identified as cyanuric acid or other hydroxylated triazines. What is causing this, and how can I prevent it?

Answer: This is the most common side reaction and is caused by the hydrolysis of cyanuric chloride. Water acts as a nucleophile, replacing the chlorine atoms with hydroxyl groups. This process can happen at any stage, leading to mono-, di-, or the fully hydrolyzed cyanuric acid.[2][4]

Causality and Mechanism: The rate of hydrolysis is highly sensitive to temperature and pH.[5][6][7] While cyanuric chloride is relatively stable in a suspension of ice water for a few hours, the hydrolysis rate increases dramatically with rising temperature.[2] For instance, over 40% can be hydrolyzed within one hour at 30 °C.[2]

The pH also plays a critical role. The hydrolysis rate is relatively independent of pH in acidic conditions (pH ≤ 6) but increases significantly in neutral to alkaline conditions (pH ≥ 7).[5][6][7] This is because the hydroxide ion (OH⁻), which is more prevalent at higher pH, is a much stronger nucleophile than a neutral water molecule.

Workflow for Minimizing Hydrolysis

cluster_hydrolysis Minimizing Hydrolysis Side-Reaction Start Start Reaction Setup Solvent Use Anhydrous Solvents (e.g., Acetone, Toluene, MEK) Start->Solvent Step 1 Temp Maintain Strict Temperature Control (0-5 °C for 1st Substitution) Solvent->Temp Step 2 Side_Product Hydrolysis Products (e.g., Cyanuric Acid) Solvent->Side_Product Trace H₂O pH_Control Maintain Optimal pH (Slightly acidic to neutral, pH 6-7) Temp->pH_Control Step 3 Temp->Side_Product Temp > 5°C Base Use Non-Aqueous Base or Careful Addition of Aqueous Base pH_Control->Base Step 4 pH_Control->Side_Product pH > 7 End Desired Product Base->End

Caption: Workflow to prevent hydrolysis of cyanuric chloride.

Troubleshooting Protocol:

  • Solvent Choice: Always use dry, anhydrous solvents such as acetone, methyl ethyl ketone (MEK), or toluene.[2] Water-miscible solvents can accelerate hydrolysis if they contain residual water.[2]

  • Temperature Control: For the first substitution, maintain the reaction temperature strictly between 0 °C and 5 °C using an ice bath.[8] This is the most critical parameter.

  • pH Management: The liberated HCl will lower the pH. Use a base to keep the pH from becoming too acidic, which can protonate your nucleophile, or too basic, which accelerates hydrolysis.[5][9] Common bases include sodium carbonate, sodium bicarbonate, or tertiary amines.[10][2] Add the base portion-wise to maintain the optimal pH range.

  • Reagent Addition: If using an aqueous solution of your nucleophile or base, add it slowly and dropwise to the cyanuric chloride suspension/solution to dissipate heat and avoid localized areas of high pH.[8]

Issue 2: Over-reaction and Loss of Selectivity

Question: I am trying to synthesize a mono-substituted product, but my analysis shows a mixture containing significant amounts of di- and sometimes even tri-substituted impurities. How can I improve selectivity?

Answer: This is a classic control issue stemming from the temperature-dependent reactivity of the s-triazine ring. If the reaction temperature rises, even locally, the second and third chlorine atoms become susceptible to substitution.

Causality and Mechanism: The electron-donating character of the first substituent group slightly deactivates the ring, making the second substitution inherently slower than the first at the same temperature. However, this deactivation is not strong enough to prevent further reaction if the temperature is not rigorously controlled. The reaction is exothermic, and poor heat dissipation is a common cause of temperature spikes that lead to over-reaction.[2]

Reaction Scheme: Desired vs. Over-reaction

TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Desired Product) TCT->Mono + NuH 0-5 °C Di Di-Substituted (Impurity) Mono->Di + NuH > 25 °C Tri Tri-Substituted (Impurity) Di->Tri + NuH > 60 °C

Caption: Temperature control is key to selective substitution.

Troubleshooting Protocol for High Selectivity:

  • Precise Temperature Control: This cannot be overstated. Use a reliable cooling bath (ice/salt or a cryocooler) to maintain the temperature at 0-5 °C. Monitor the internal reaction temperature, not just the bath temperature.[8]

  • Slow Reagent Addition: Dissolve your nucleophile and base in a suitable solvent and add them to the cyanuric chloride slurry dropwise using an addition funnel. This ensures the reaction rate is controlled and prevents localized heating.[8]

  • Vigorous Stirring: Ensure the reaction mixture is well-agitated. This improves heat transfer to the cooling bath and prevents hot spots from forming, which would lead to over-reaction.

  • Stoichiometry: Use a stoichiometry close to 1:1 for the nucleophile and cyanuric chloride. A large excess of the nucleophile can drive the reaction towards di-substitution, even at low temperatures.

Substitution Step Recommended Temperature Range (°C) Key Control Parameters
Mono-substitution 0 – 5Strict temperature control, slow addition of nucleophile.[2][3]
Di-substitution 30 – 50Allow reaction to warm to room temp after mono-substitution is complete.[2][3]
Tri-substitution > 60 – 100Heating/reflux required after di-substitution is complete.[2][3]
Issue 3: Incomplete Reactions and Low Yield

Question: My reaction is not going to completion, and I'm left with a large amount of unreacted cyanuric chloride even after several hours. What are the likely causes?

Answer: Incomplete conversion is often related to issues of solubility, insufficient nucleophilicity, or improper acid scavenging.

Causality and Mechanism:

  • Solubility: Cyanuric chloride is not highly soluble in many common organic solvents, especially at low temperatures. The reaction often occurs in a suspension or slurry. If the cyanuric chloride does not get a chance to react as it slowly dissolves, the reaction will stall.

  • Nucleophile Reactivity: The reaction relies on an electron-rich nucleophile. If the reaction medium becomes too acidic due to the buildup of HCl, amines and other basic nucleophiles will be protonated (e.g., R-NH₂ → R-NH₃⁺). The resulting ammonium salt is no longer nucleophilic, effectively stopping the reaction.

  • Base Strength: The base (HCl scavenger) must be strong enough to neutralize the generated HCl but not so strong that it promotes hydrolysis or other side reactions.

Troubleshooting Protocol to Ensure Complete Conversion:

  • Solvent Selection: Choose a solvent in which cyanuric chloride has some solubility, like acetone or THF.[2] Running the reaction at the higher end of the recommended temperature range (e.g., 4-5 °C instead of 0 °C) can slightly improve solubility without significantly risking over-reaction.

  • Effective Acid Scavenging: Ensure you are using at least one full equivalent of a suitable base (e.g., NaHCO₃, K₂CO₃, triethylamine) for each chlorine atom being substituted.[10][8] The base should be added concurrently with or shortly after the nucleophile.

  • Monitor pH: Periodically check the pH of the reaction mixture (e.g., with pH paper on a sample droplet). If the mixture is acidic, it's a clear sign of inadequate base addition.

  • Activation of Carboxylic Acids: If your nucleophile is a carboxylic acid, it must first be activated. This is typically done by forming the carboxylate salt with a base before addition to the cyanuric chloride.[11]

Analytical and Purification Strategies

Question: How can I detect, quantify, and remove these side products?

Answer: A combination of modern analytical techniques and classic purification methods is essential.

Analytical Methods:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent method for separating and quantifying the starting material, desired product, and various side products like hydroxylated species.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also powerful for identifying volatile impurities.[13][14]

  • Thin-Layer Chromatography (TLC): A quick and indispensable tool for monitoring the reaction's progress in real-time.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation of your final product and identification of impurities if they are present in sufficient quantity.

Purification Protocols:

  • Work-up: After the reaction, the first step is often to filter off the inorganic salts (the byproduct of the base and HCl).

  • Aqueous Wash: Washing the organic layer with a dilute basic solution (e.g., aqueous sodium bicarbonate) can effectively remove acidic impurities like cyanuric acid and its partially hydrolyzed forms.[11] Follow this with a water wash to remove any remaining base.

  • Recrystallization: This is a highly effective method for purifying solid products. Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain in solution.

  • Column Chromatography: For difficult separations or for non-crystalline products, silica gel chromatography can be used to separate compounds based on polarity.

References

stability studies of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Welcome to the technical support guide for investigating the stability of this compound. This document provides practical, in-depth guidance for designing and troubleshooting forced degradation studies under acidic and basic conditions. Our goal is to move beyond simple protocols and explain the causal reasoning behind experimental choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies under acidic and basic conditions critical for a molecule like this compound?

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory bodies like the ICH[1]. These studies are essential for several reasons:

  • Pathway Elucidation: They help identify potential degradation products that could form during manufacturing, storage, or even in vivo. This is crucial for understanding the molecule's intrinsic stability[1].

  • Analytical Method Development: The data generated is used to develop and validate stability-indicating analytical methods, most commonly HPLC, that can separate the active pharmaceutical ingredient (API) from its degradation products[1].

  • Formulation and Packaging: Understanding how the molecule behaves in different pH environments informs the selection of excipients, buffer systems, and packaging to ensure the final drug product remains stable and effective throughout its shelf life[1].

Q2: What are the most probable degradation pathways for this diamino-triazine compound under hydrolytic stress?

The 1,3,5-triazine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly when protonated under acidic conditions. Based on the chemistry of related s-triazine compounds like atrazine, the primary degradation pathway involves hydrolysis of the exocyclic amino groups.[2]

  • Under Acidic Conditions: The nitrogen atoms in the triazine ring can become protonated, activating the ring for nucleophilic attack by water. This typically leads to the stepwise hydrolysis of the C-N bonds of the amino groups, replacing them with hydroxyl groups to form mono- and di-hydroxy analogs.

  • Under Basic Conditions: The degradation mechanism is similar, involving nucleophilic attack by hydroxide ions. While the triazine ring itself is relatively stable, the exocyclic groups are the most likely points of initial degradation.

  • Ether Linkage: The 4-methoxyphenyl group's ether linkage is generally more stable to hydrolysis than the C-N bonds of the amino groups on the triazine ring. However, under very harsh acidic conditions, cleavage of this ether is a possibility.

Q3: What are the recommended starting conditions for acid and base stress testing?

The goal is to achieve meaningful degradation (typically 5-20%) to allow for the detection and characterization of degradants without completely destroying the molecule. A good starting point, aligned with ICH guidelines, is as follows:

Stress ConditionReagentConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60°C - 80°CSampled at 0, 2, 4, 8, 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60°C - 80°CSampled at 0, 2, 4, 8, 24 hours

Causality: We use elevated temperatures to accelerate the degradation process to a practical timescale[1]. The concentration of acid/base is sufficient to catalyze hydrolysis without causing immediate, uncontrollable degradation. Sampling at multiple time points is critical for understanding the kinetics of the degradation.

Q4: What is the most appropriate analytical technique for monitoring these stability studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or photodiode array (PDA) detector is the industry standard and the most effective method.[1][3]

  • Column: A C18 column is a robust starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is typically used.

  • Detection: A PDA detector is highly recommended as it provides spectral data, which is invaluable for assessing peak purity and helping to identify degradation products.

Troubleshooting Guide

Issue 1: I see little to no degradation of the parent compound, even after 24 hours at 80°C in 0.1 M HCl/NaOH.

  • Cause: this compound possesses significant intrinsic stability, which is a known characteristic of some triazine derivatives used in material science for their chemical resistance[4]. The conditions may not be stressful enough.

  • Solution:

    • Increase Stress Level: Incrementally increase the acid or base concentration (e.g., to 0.5 M or 1.0 M).

    • Increase Temperature: Raise the temperature towards boiling (reflux conditions), ensuring proper safety precautions.

    • Extend Duration: Continue the study for a longer period (e.g., 48 or 72 hours), taking care to prevent excessive solvent evaporation.

Issue 2: The parent compound degraded almost completely at the first time point.

  • Cause: The molecule is more labile than anticipated under the chosen stress conditions. The kinetics of degradation are too fast to be properly studied.

  • Solution:

    • Reduce Temperature: Lower the temperature significantly (e.g., start at 40°C or even room temperature).

    • Decrease Reagent Concentration: Use a more dilute acid or base (e.g., 0.01 M).

    • Sample at Earlier Time Points: Adjust your sampling schedule to capture the initial phase of degradation (e.g., 0, 15 min, 30 min, 1 hr, 2 hr).

Issue 3: My HPLC chromatogram shows broad peaks or poor resolution between the parent peak and the degradant peaks.

  • Cause: The analytical method is not optimized to separate compounds with similar polarities. Degradation products, such as hydroxylated analogs, are often more polar than the parent compound and may elute close to it or other early-eluting peaks.

  • Solution:

    • Adjust Mobile Phase pH: The ionization state of the diamino-triazine and its degradants is highly pH-dependent. Experiment with a mobile phase pH between 3 and 7 to improve peak shape and selectivity.

    • Modify Gradient: Make the HPLC gradient shallower (i.e., increase the run time and slow the rate of organic solvent increase). This provides more time to separate closely eluting peaks.

    • Change Organic Modifier: If using methanol, try acetonitrile, or vice versa. They offer different selectivities.

    • Try a Different Column: If a C18 column fails to provide resolution, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer alternative separation mechanisms.

Issue 4: The total peak area in my chromatograms decreases over time (poor mass balance).

  • Cause: This suggests that one or more degradation products are not being detected by the analytical method.

  • Solution:

    • Check for Co-elution: Use a PDA detector to analyze the peak purity of the parent compound. A "pure" peak will have identical UV spectra across its entire width.

    • Look for New Peaks: Ensure your detection wavelength is appropriate for both the parent and potential degradants. The UV maximum can shift upon degradation. Review the full spectral data from your PDA detector.

    • Consider Highly Polar Degradants: Some degradation products may be too polar to be retained on a C18 column and are eluting in the solvent front. Consider using an aqueous-compatible column or a HILIC (Hydrophilic Interaction Liquid Chromatography) method.

    • Insoluble Degradants: The degradant may be precipitating out of the solution. Visually inspect your stressed samples and consider analyzing the solution with a different diluent.

Experimental Protocols & Workflows

Overall Forced Degradation Workflow

The following diagram illustrates the logical flow for a comprehensive forced degradation experiment.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Characterization Stock Prepare API Stock (e.g., 1 mg/mL in ACN/MeOH) Stress Initiate Stress (Mix Stock & Media, place in bath) Stock->Stress StressMedia Prepare Stress Media (e.g., 0.1 M HCl, 0.1 M NaOH) StressMedia->Stress Timepoints Sample at Timepoints (t=0, 2, 4, 8, 24h) Stress->Timepoints Quench Quench Reaction (Neutralize with Base/Acid) Timepoints->Quench HPLC Analyze via Stability- Indicating HPLC-PDA Quench->HPLC Data Process Data (% Degradation, Mass Balance) HPLC->Data Characterize Characterize Degradants (LC-MS, NMR if needed) Data->Characterize

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Acidic Forced Degradation Study

Objective: To evaluate the stability of this compound in an acidic environment.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Hydrochloric Acid (HCl), certified grade

  • Sodium Hydroxide (NaOH), certified grade

  • Volumetric flasks, pipettes, and autosampler vials

  • Water bath or oven set to 60°C

  • Calibrated pH meter

  • Validated RP-HPLC-PDA system

Procedure:

  • Prepare API Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of ACN or MeOH. This is your stock solution.

  • Prepare Stress Medium (0.2 M HCl): Prepare a 0.2 M solution of HCl in purified water.

  • Initiate Degradation: In a clean flask, pipette 5.0 mL of the API stock solution and add 5.0 mL of the 0.2 M HCl stress medium. This results in a final concentration of 0.5 mg/mL API in 0.1 M HCl with 50% organic solvent. The organic solvent ensures the API remains dissolved.

  • Time Zero (t=0) Sample: Immediately after mixing, withdraw a 100 µL aliquot. Transfer it to a vial containing 900 µL of a 0.1 M NaOH solution to quench the reaction. The final concentration will be approximately 0.05 mg/mL. This neutralization step is critical to stop the degradation before analysis.

  • Incubate: Place the reaction flask in a 60°C water bath.

  • Sample at Subsequent Time Points: Withdraw 100 µL aliquots at pre-determined intervals (e.g., 2, 4, 8, 24 hours). Quench each sample immediately as described in step 4.

  • Analyze: Analyze all quenched samples using the stability-indicating HPLC-PDA method.

Protocol 2: Basic Forced Degradation Study

Objective: To evaluate the stability of this compound in a basic environment.

Procedure:

  • Follow the exact same steps as in Protocol 1, but with the following substitutions:

    • In Step 2 , prepare a 0.2 M NaOH solution as the stress medium.

    • In Step 3 , mix 5.0 mL of API stock with 5.0 mL of the 0.2 M NaOH. The final stress condition will be 0.1 M NaOH.

    • In Step 4 , quench the reaction by adding the 100 µL aliquot to 900 µL of a 0.1 M HCl solution.

Data Interpretation & Potential Degradation Products

Analysis of the HPLC data will involve calculating the percentage of the parent compound remaining and identifying the relative amounts of any new peaks that appear.

Hypothetical Degradation Pathway

The primary degradation is expected to be the hydrolysis of the amino groups.

Degradation_Pathway Parent MPT-diamine (Parent Compound) MonoHydroxy Mono-hydroxy Intermediate (C-NH2 -> C-OH) Parent->MonoHydroxy Step 1: Hydrolysis (H+ or OH-) DiHydroxy Di-hydroxy Analog (Ammelide derivative) MonoHydroxy->DiHydroxy Step 2: Hydrolysis (H+ or OH-) RingCleavage Further Degradation (e.g., Cyanuric Acid derivative) DiHydroxy->RingCleavage Harsh Conditions

Caption: Hypothetical Hydrolytic Degradation Pathway.

Expected Observations
CompoundExpected Retention Time (RP-HPLC)Rationale
Parent Compound HighestLeast polar
Mono-hydroxy Intermediate IntermediateIncreased polarity from -OH group
Di-hydroxy Analog LowestMost polar due to two -OH groups

By monitoring the appearance and disappearance of peaks corresponding to these potential products, you can build a comprehensive picture of the molecule's stability profile under acidic and basic stress.

References

scale-up synthesis considerations for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up synthesis of this important molecule. Here, we address common challenges and provide practical, actionable solutions in a direct question-and-answer format.

Introduction: The Scale-Up Challenge

This compound is a key structural motif in medicinal chemistry and materials science.[1][2] While laboratory-scale synthesis can be straightforward, scaling up production presents significant challenges that can impact yield, purity, and process safety. These challenges often include managing reaction exotherms, ensuring homogenous mixing, and developing robust, scalable purification methods.[3] This guide provides a framework for navigating these complexities, moving from bench-top procedures to pilot-plant production.

Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a two-step process. First, a Friedel-Crafts reaction between cyanuric chloride and anisole yields the key intermediate, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. This is followed by a nucleophilic aromatic substitution (amination) to replace the two chlorine atoms with amino groups.

Synthetic_Pathway reagents1 Cyanuric Chloride + Anisole intermediate 2,4-dichloro-6-(4-methoxyphenyl)- 1,3,5-triazine reagents1->intermediate Step 1: Friedel-Crafts Reaction (Lewis Acid Catalyst) product 6-(4-Methoxyphenyl)-1,3,5-triazine- 2,4-diamine intermediate->product Step 2: Nucleophilic Substitution (Amination) reagents2 Ammonia Source (e.g., NH4OH, NH3 gas) reagents2->product

Caption: General two-step synthesis workflow.

Part I: Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (Intermediate)

This initial Friedel-Crafts reaction is often the most challenging step to control during scale-up. Success hinges on rigorous control of reaction conditions, particularly moisture.

Troubleshooting and FAQs: Friedel-Crafts Reaction

Question 1: My reaction yield is consistently low, and I observe significant amounts of unreacted cyanuric chloride. What is the likely cause?

Answer: The most probable cause is catalyst deactivation due to moisture. Aluminum chloride (AlCl₃), the common Lewis acid catalyst, reacts vigorously with water. Even trace amounts of moisture in your reagents or solvent can quench the catalyst.[4] Furthermore, AlCl₃ can coordinate with the ether oxygen of anisole, which can deactivate the aryl ring toward electrophilic attack.[4]

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and verify their water content using Karl-Fischer titration.[5] A patent for a similar process highlights that reducing water and THF content significantly increases yield and reduces impurities.[5]

  • Reagent Quality: Use freshly opened or properly stored anhydrous AlCl₃. Cyanuric chloride is also sensitive to water and can hydrolyze.[4]

  • Catalyst Stoichiometry: An excess of AlCl₃ (e.g., 2.5 equivalents) may be necessary to compensate for coordination with the anisole methoxy group.[4]

  • Solvent Choice: Avoid Lewis basic solvents like acetone or ethanol, as they will complex with AlCl₃ and halt the reaction.[4] Non-coordinating solvents such as dichloromethane (DCM), chlorobenzene, or 1,2-dichloroethane are recommended.[4]

Question 2: My reaction produces a dark, tarry mixture that is difficult to work up. How can I prevent this?

Answer: This is indicative of side reactions, likely caused by poor temperature control. The Friedel-Crafts reaction is exothermic, and on a larger scale, this heat can accumulate, leading to polymerization and degradation of starting materials and product.

Troubleshooting Steps:

  • Temperature Management: Add the AlCl₃ portion-wise to the solution of cyanuric chloride and anisole at a low temperature (0–5 °C) to manage the initial exotherm.[4] Use a reactor with efficient cooling and an overhead stirrer to ensure even temperature distribution.

  • Reverse Addition: Consider adding the solution of reactants to a slurry of AlCl₃ in the solvent. This can sometimes provide better control over the reaction rate and temperature.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC.[6] Once the reaction is complete, quench it promptly by carefully pouring the mixture into ice-cold dilute HCl to neutralize the catalyst and prevent further side reactions.

Protocol 1: Lab-Scale Synthesis of Dichloro-Intermediate

This protocol is adapted from established procedures and is suitable for a 0.1 mole scale.[4]

  • Preparation: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add cyanuric chloride (18.4 g, 0.1 mol) and anhydrous chlorobenzene (250 mL).

  • Reactant Addition: Cool the stirred mixture to 0–5 °C using an ice bath. Add anisole (10.8 g, 0.1 mol).

  • Catalyst Addition: While maintaining the temperature below 5 °C, add anhydrous aluminum chloride (14.7 g, 0.11 mol) in small portions over 2 hours. Causality: Slow, portion-wise addition is critical to control the exotherm and prevent localized overheating.

  • Reaction: Stir the mixture at 0–5 °C for an additional 2 hours, then allow it to warm to room temperature and stir for 15 hours. Monitor progress by TLC (eluent: hexane/ethyl acetate 3:2).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. Stir until all the ice has melted.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 50 °C. The crude product can be purified by recrystallization from acetone or ethanol.[4][7]

Part II: Amination to this compound

The second step involves the sequential substitution of the two chlorine atoms with amino groups. The key to achieving high yield and purity is controlling the reaction temperature, as the reactivity of the chlorine atoms decreases after the first substitution.[8][9]

Troubleshooting and FAQs: Amination Reaction

Question 1: The final product is contaminated with a significant amount of mono-amino, mono-chloro intermediate. How do I drive the reaction to completion?

Answer: This indicates either insufficient reaction time, an inadequate temperature for the second substitution, or an insufficient amount of the ammonia source. The second chlorine atom is less reactive than the first, requiring more forcing conditions to substitute.[9]

Troubleshooting Steps:

  • Increase Temperature: While the first substitution may occur at room temperature or slightly above, the second substitution often requires elevated temperatures (e.g., 70–100 °C).[8]

  • Use of Pressure: For larger-scale reactions, conducting the amination in a sealed pressure reactor can increase the concentration of ammonia and allow for higher reaction temperatures, driving the reaction to completion.

  • Reaction Time: Extend the reaction time and monitor by HPLC or LC-MS to ensure full conversion of the mono-substituted intermediate.

  • Excess Ammonia: Use a significant excess of the ammonia source (e.g., concentrated ammonium hydroxide) to ensure the reaction kinetics favor disubstitution.

Question 2: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

Answer: Besides the mono-substituted intermediate, a common impurity is the corresponding hydroxy-triazine, formed by hydrolysis of the C-Cl bond. This is especially prevalent if the reaction is run for extended times at high temperatures in aqueous media.

Troubleshooting Steps:

  • pH Control: Maintain a basic pH during the reaction to favor amination over hydrolysis.

  • Purification Strategy: If impurities are present, a robust purification method is needed. While column chromatography can be used, it is not ideal for large quantities.[3] Recrystallization from a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) is the preferred method for scale-up.[1][7]

  • Work-up: After the reaction, adjusting the pH to precipitate the product can help separate it from more soluble impurities. Wash the crude product thoroughly with water to remove inorganic salts.[3]

Protocol 2: Lab-Scale Synthesis of Final Product
  • Setup: In a pressure-rated glass reactor or a sealed flask, suspend 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (25.4 g, 0.1 mol) in 200 mL of ethanol.

  • Reagent Addition: Add concentrated ammonium hydroxide (28-30%, 150 mL, ~2.2 mol) to the suspension.

  • Reaction: Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring for 8-12 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure. Causality: Heating in a sealed system increases the rate of the second nucleophilic substitution, which is significantly slower than the first.

  • Cooling and Isolation: Cool the reactor to room temperature. A white or off-white precipitate should form. Filter the solid product.

  • Washing: Wash the filter cake extensively with deionized water to remove ammonium salts, followed by a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from hot methanol.[1]

Part III: Critical Scale-Up Considerations

Transitioning from the lab bench to a pilot plant introduces new variables that must be carefully managed.

Troubleshooting Decision Tree for Scale-Up

Scale_Up_Troubleshooting start Poor Yield or Purity at Scale? problem1 Step 1: Exotherm / Dark Product? start->problem1 problem2 Step 2: Incomplete Conversion? start->problem2 problem3 Difficult Filtration or Isolation? start->problem3 solution1a Improve Heat Transfer: - Use jacketed reactor - Reduce addition rate problem1->solution1a Yes solution1b Ensure Homogenous Mixing: - Use baffled reactor - Optimize impeller design/speed problem1->solution1b Yes solution2a Increase Reaction Temp/Pressure: - Use appropriately rated reactor problem2->solution2a Yes solution2b Increase Reagent Stoichiometry problem2->solution2b Yes solution3a Optimize Crystallization: - Control cooling rate - Use anti-solvent problem3->solution3a Yes solution3b Modify Particle Size: - Adjust agitation during precipitation problem3->solution3b Yes

Caption: Decision tree for common scale-up issues.

Key Scale-Up Parameters
ParameterLab Scale (0.1 mol)Pilot Scale (100 mol)Key Considerations & Justification
Heat Transfer Surface area to volume ratio is high; cooling is efficient (ice bath).Surface area to volume ratio is low; heat removal is a major challenge.Must use a jacketed reactor with a thermal fluid for precise temperature control. Poor heat removal can lead to runaway reactions and impurity formation.[3]
Reagent Addition Manual addition via dropping funnel.Automated, controlled addition via pumps.For the exothermic Friedel-Crafts step, the AlCl₃ addition rate must be tied to the reactor's cooling capacity to prevent temperature spikes.
Mixing Magnetic stir bar or small overhead stirrer.Large mechanical impeller (e.g., pitched-blade turbine, anchor).Inefficient mixing leads to localized "hot spots" and concentration gradients, causing low yields and side products. Baffles are essential in large reactors to ensure turbulent, homogenous mixing.
Work-up/Isolation Filtration via Büchner funnel.Centrifuge or large-scale filter press (e.g., Nutsche filter).Handling large volumes of solids and liquids requires specialized equipment. The physical form of the product (crystal size, morphology) becomes critical for efficient filtration and drying.
Safety Fume hood.Process safety management (PSM), enclosed systems, pressure relief valves.Handling large quantities of corrosive (AlCl₃, HCl) and reactive materials requires robust safety protocols. The amination step generates pressure and must be performed in a rated reactor.

References

Technical Support Center: Analytical Method Development for Purity Assessment of Triazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the analytical method development for purity assessment of triazine analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to support your experimental success. Our focus is on robust and reliable methods to ensure the quality and safety of these critical compounds.

Introduction: The Imperative of Purity in Triazine Analogs

Triazine analogs are a broad class of heterocyclic compounds with significant applications in pharmaceuticals and agriculture.[1][2] The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting their safety and efficacy.[3] Regulatory bodies worldwide mandate stringent purity control, necessitating the development of validated, stability-indicating analytical methods to identify and quantify process-related impurities and degradation products.[4][5]

This guide provides a comprehensive overview of the predominant chromatographic techniques for purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—with a focus on practical method development strategies and troubleshooting.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Triazine Analysis

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the cornerstone for purity analysis of non-volatile and thermally labile triazine analogs.[1][3][6] Its high resolution and sensitivity make it ideal for separating structurally similar impurities from the main analyte.[3]

Systematic Approach to HPLC Method Development

A systematic approach to method development is crucial for creating a robust and reliable method. The following workflow outlines the key stages:

HPLC_Method_Development cluster_0 Phase 1: Analyte & Method Goals cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Define Analyte Properties (pKa, logP, solubility) B Set Method Objectives (e.g., impurity profiling, assay) C Column Selection (e.g., C18, Phenyl-Hexyl) A->C Input D Mobile Phase Screening (ACN vs. MeOH, pH) F Gradient Optimization C->F Refine E Detector Selection (UV-Vis, DAD, MS) G Temperature & Flow Rate I ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, etc.) F->I Finalize H Sample Diluent

Caption: A systematic workflow for HPLC method development.

Key Considerations for Triazine Analysis by HPLC
ParameterRecommendation & Rationale
Column Chemistry Start with a high-purity, end-capped C18 column. These minimize interactions with residual silanols, which is crucial for the basic triazine ring.[7] For alternative selectivity, consider phenyl-hexyl or polar-embedded phases.[7]
Mobile Phase pH This is a critical parameter. For basic triazine analogs, a low pH mobile phase (2.5-3.5) using formic or acetic acid protonates residual silanols, reducing peak tailing.[7][8]
Organic Modifier Acetonitrile (ACN) and methanol (MeOH) are common choices. ACN often provides better peak shape and lower viscosity, while MeOH can offer different selectivity.
Buffer Use a buffer (10-50 mM) to maintain a stable pH, especially when operating near the pKa of the analyte or impurities.[8] Phosphate and acetate buffers are common.
Detection UV detection is widely used, as triazines typically have a strong chromophore.[9] A photodiode array (DAD) detector is recommended to assess peak purity and select the optimal wavelength. Mass spectrometry (MS) provides structural information for impurity identification.
Experimental Protocol: RP-HPLC Purity Method for a Novel Triazine Analog

This protocol provides a starting point for method development.

  • Instrumentation:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: High-purity C18, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes, then hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 220-400 nm (extract chromatogram at λmax)

  • Sample Preparation:

    • Prepare a stock solution of the triazine analog in a 50:50 mixture of acetonitrile and water at 1.0 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • The USP tailing factor should be between 0.8 and 1.5.

Gas Chromatography (GC): An Alternative for Volatile Analogs

GC is a powerful technique for the analysis of volatile and thermally stable triazine analogs.[1][6] It is often coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[10][11]

Method Development Considerations for GC
ParameterRecommendation & Rationale
Column A low-polarity stationary phase, such as a 5% diphenyl/95% dimethyl polysiloxane, is a good starting point for many triazine compounds.[10]
Injection Mode Splitless injection is typically used for trace impurity analysis to maximize sensitivity.[10]
Carrier Gas Helium is the most common carrier gas, providing good efficiency.[10]
Oven Program A temperature gradient is usually necessary to separate analytes with a range of boiling points. A typical program might start at 60°C and ramp up to 300°C.[10]
Detector A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like triazines.[12] A mass spectrometer (MS) offers universal detection and structural information.[13]

Capillary Electrophoresis (CE): A High-Efficiency Orthogonal Technique

CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field.[2] It is an excellent orthogonal technique to HPLC for impurity profiling, especially for charged or highly polar triazine analogs.[14][15][16]

Advantages of CE for Purity Assessment
  • High Efficiency: Generates very sharp peaks, leading to excellent resolution.

  • Low Sample and Reagent Consumption: A green and cost-effective technique.[15]

  • Orthogonal Selectivity: Separates based on charge-to-size ratio, providing different impurity profiles compared to RP-HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of triazine analogs.

Troubleshooting_Peak_Tailing cluster_0 Problem Identification cluster_1 Primary Causes & Solutions cluster_2 Secondary Checks A Peak Tailing Observed (Tf > 1.5) B Silanol Interactions (Basic Triazines) A->B Investigate D Column Overload A->D F Extra-column Dead Volume A->F C Solution: Lower Mobile Phase pH to 2.5-3.5 B->C Implement H Column Degradation C->H If persists E Solution: Reduce Sample Concentration/Injection Volume D->E Implement G Solution: Check and Optimize Tubing/Connections F->G Implement I Solution: Flush or Replace Column H->I Action

Caption: A troubleshooting workflow for peak tailing.

Q1: I'm observing significant peak tailing for my basic triazine analog in RP-HPLC. What are the likely causes and solutions?

  • Primary Cause: Interaction between the basic triazine molecule and acidic residual silanol groups on the silica-based stationary phase is the most common cause of peak tailing.[7][17][18]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an acidic modifier like formic or trifluoroacetic acid.[7][8] This protonates the silanol groups, minimizing secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanols. Consider a column with a polar-embedded phase for additional shielding.[7][19]

    • Reduce Sample Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.[8]

    • Check for Extra-Column Volume: Ensure all tubing and connections are optimized to minimize dead volume.[17][19]

Q2: My resolution between the main peak and a critical impurity is poor. How can I improve it?

  • Solutions:

    • Adjust Mobile Phase Strength: If using a gradient, make it shallower around the elution time of the critical pair. In isocratic mode, decrease the percentage of the organic solvent to increase retention and improve separation.[7]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the peaks.

    • Try a Different Stationary Phase: If mobile phase adjustments are insufficient, change the column to one with a different chemistry (e.g., from C18 to phenyl-hexyl) to exploit different retention mechanisms.[7]

    • Optimize Temperature: Lowering the column temperature can sometimes improve resolution, although it will increase backpressure.

Q3: I'm seeing ghost peaks in my chromatogram. What should I investigate?

  • Causes and Solutions:

    • Contaminated Mobile Phase: Prepare fresh mobile phase daily and use high-purity solvents and additives.

    • Carryover from Previous Injections: Implement a robust needle wash procedure in your autosampler method, using a strong solvent.

    • Sample Diluent: Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent precipitation on the column.

    • System Contamination: If the problem persists, systematically flush the injector, lines, and column to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to consider for a purity method according to ICH guidelines?

For a quantitative impurity method, you must validate for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision, as outlined in the ICH Q2(R1) guideline.[20][21][22] A stability-indicating method also requires forced degradation studies to demonstrate specificity against potential degradation products.[4][23]

Q2: When should I use GC instead of HPLC for triazine analysis?

GC is preferable for triazine analogs that are volatile and thermally stable. It can offer higher sensitivity and resolution for certain compounds. However, many pharmaceutical triazines are not suitable for GC without derivatization due to their low volatility and thermal lability.

Q3: What is the role of forced degradation studies in method development?

Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][24] These studies are essential for developing a "stability-indicating" method, which is a regulatory requirement. The goal is to demonstrate that the analytical method can separate the main analyte from any degradation products, ensuring accurate purity assessment throughout the drug's shelf life.[4]

Q4: How do the recent updates to USP <621> affect my chromatographic methods?

The harmonized USP General Chapter <621> on Chromatography provides guidelines on allowable adjustments to compendial methods without requiring full revalidation.[25][26][27][28] These updates allow for more flexibility in modernizing methods, for example, by permitting changes in gradient methods and allowing the switch from totally porous to superficially porous particle columns.[27] It is crucial to be familiar with these guidelines to ensure compliance.[29]

Conclusion

Developing a robust and reliable analytical method for the purity assessment of triazine analogs is a multi-faceted process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analytes. By adopting a systematic approach, carefully considering key method parameters, and employing effective troubleshooting strategies, researchers can develop methods that are fit for purpose and meet stringent regulatory requirements. This guide serves as a foundational resource to support you in achieving these goals.

References

Technical Support Center: Overcoming Poor Reactivity of Substituted Triazines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in synthetic chemistry: the poor reactivity of substituted 1,3,5-triazines in palladium-catalyzed cross-coupling reactions. By understanding the underlying principles of triazine reactivity and catalyst behavior, you can transform low-yielding or failed reactions into successful synthetic transformations.

Part 1: FAQs - Understanding the Core Problem

This section addresses the fundamental reasons behind the low reactivity of the triazine core, which is essential for rational troubleshooting.

Q1: Why are my chloro- or bromo-triazine substrates so unreactive in standard Suzuki-Miyaura or Buchwald-Hartwig coupling reactions?

A1: The poor reactivity of the 1,3,5-triazine ring is rooted in its inherent electronic properties. The triazine core is a π-deficient (electron-poor) heterocycle due to the presence of three electronegative nitrogen atoms. This electronic nature presents two major hurdles in typical Pd-catalyzed coupling cycles:

  • Catalyst Poisoning: The nitrogen lone pairs on the triazine ring can strongly coordinate to the palladium catalyst. This interaction can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" or deactivating the catalyst and preventing it from participating in the desired catalytic cycle.[1][2][3]

  • Difficult Oxidative Addition: The electron-deficient nature of the ring makes the crucial first step of many catalytic cycles—oxidative addition of the palladium catalyst into the carbon-halogen bond—energetically unfavorable and slow.

Q2: I've noticed that even when the reaction proceeds, I get a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen). What causes this?

A2: Hydrodehalogenation is a common and competitive side reaction, particularly with electron-deficient substrates like triazines. It often occurs when the desired cross-coupling pathway is slow. Potential sources of the hydride species responsible for this side reaction include solvents (like THF or alcohols), amines, or trace water in the reaction mixture.[4][5] If the oxidative addition is sluggish, these hydride sources can intercept the palladium catalyst, leading to the undesired reduction product.

Q3: Does the position of the substituent on the triazine ring matter for reactivity?

A3: Absolutely. The reactivity of a leaving group (e.g., a chlorine atom) on a triazine ring is heavily influenced by the other substituents. For instance, in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms exhibit differential reactivity based on temperature. The first substitution occurs readily at 0 °C, the second requires room temperature to 50 °C, and the third often necessitates much higher temperatures.[6] This is because the introduction of an electron-donating group (like an amine or alkoxy group) increases the electron density of the ring, making the subsequent oxidative addition for a coupling reaction even more difficult.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to address specific experimental failures with a logical, step-by-step approach to problem-solving.

Q4: My Suzuki-Miyaura coupling of a substituted dichlorotriazine with an arylboronic acid has failed completely. Where do I start troubleshooting?

A4: A complete failure suggests a fundamental issue with one of the core components of the reaction. A systematic check is the most effective approach.

Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling

G Pd_OAc_2 Pd(OAc)₂ + 2L (L = SPhos) Pd_0 "L-Pd(0)" (Active Catalyst) Pd_OAc_2->Pd_0 Reduction Ox_Add L-Pd(II)(Ar_triazine)(Cl) (Oxidative Addition) Pd_0->Ox_Add Slow Step! (Key Challenge) Triazine_Cl Ar_triazine-Cl Triazine_Cl->Ox_Add Transmetal L-Pd(II)(Ar_triazine)(Ar') (Transmetalation) Ox_Add->Transmetal Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (K₃PO₄) Base->Boronate Boronate->Transmetal Red_Elim Ar_triazine-Ar' (Product) Transmetal->Red_Elim Reductive Elimination Red_Elim->Pd_0 Catalyst Regeneration

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine and Other Triazine Antifolates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of 1,3,5-Triazines in Medicinal Chemistry

The 1,3,5-triazine scaffold is a cornerstone in heterocyclic chemistry, offering a versatile template for the design of biologically active molecules.[1] This six-membered ring, with its three nitrogen atoms, provides a framework that can be readily functionalized at the 2, 4, and 6 positions, allowing for the fine-tuning of physicochemical and biological properties.[2] Historically, 1,3,5-triazine derivatives have demonstrated a remarkable breadth of therapeutic applications, from anticancer and antiviral to antimicrobial and antimalarial agents.[1][3] A significant class of these compounds, the 2,4-diamino-1,3,5-triazines, has garnered substantial attention for their potent activity as antifolates, primarily through the inhibition of the enzyme dihydrofolate reductase (DHFR).[4] This guide provides a comparative analysis of the biological activity of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine and related triazine analogs, with a focus on their mechanism of action as DHFR inhibitors and the experimental methodologies used for their evaluation.

The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[5][6] THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7] By catalyzing this reaction, DHFR ensures a continuous supply of the necessary precursors for DNA replication, repair, and cell division.[8]

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to sustain their growth.[4] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and ultimately results in cell cycle arrest and apoptosis.[7] This makes DHFR a well-established and attractive target for cancer chemotherapy.[5]

Mechanism of Action of Triazine-Based DHFR Inhibitors

Many 2,4-diamino-1,3,5-triazine derivatives function as classical competitive inhibitors of DHFR.[4] Their chemical structure mimics that of the natural substrate, dihydrofolate, allowing them to bind to the active site of the enzyme with high affinity.[9] This binding event physically blocks the access of DHF to the active site, thereby preventing its reduction to THF.[2] The effectiveness of these inhibitors is often significantly greater than the natural substrate, leading to potent and sustained inhibition of the enzyme.[9]

Below is a diagram illustrating the folate pathway and the inhibitory action of triazine compounds on DHFR.

folate_pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines TS Thymidylate Synthase THF->TS NADPH NADPH NADPH->DHFR NADP NADP+ dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR->THF DHFR->NADP TS->dTMP Triazine 2,4-Diamino-1,3,5-Triazine Inhibitor Triazine->DHFR Inhibition

Caption: Folate pathway and DHFR inhibition by 2,4-diamino-1,3,5-triazines.

Comparative Biological Activity of 6-Aryl-2,4-diamino-1,3,5-triazines

While specific, publicly available quantitative data on the biological activity of this compound is limited, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related 6-aryl-2,4-diamino-1,3,5-triazines. The substitution at the 6-position of the triazine ring plays a crucial role in determining the compound's potency and selectivity.

Compound/DerivativeTarget/Cell LineActivity (IC50/GI50)Reference
Reference Compounds
MethotrexateHuman DHFR~ 3.72 nM - 7.46 nM[10]
CycloguanilP. falciparum DHFRVaries with strain[11]
6-Aryl-2,4-diamino-1,3,5-triazine Analogs
6-Phenyl derivativeJurkat T cells> 10 µM (low activity)[12]
6-(4-Chlorophenyl) derivativeJurkat T cellsModerately active[12]
6-(4-Nitrophenyl) derivativeJurkat T cellsModerately active[12]
6-(4-Trifluoromethylphenyl) derivativeJurkat T cellsPotent activity[12]
Other Notable Triazine Derivatives
Compound 11 (a 2-iminocoumarin hybrid)DAN-G, A-427, LCLC, SISO, RT-41.51 - 2.60 µM[13]
Compound A2 (a spiro-triazine)Human DHFR7.46 nM[10]
Compound A5 (a spiro-triazine)Human DHFR3.72 nM[10]

Note: This table presents a selection of data from the literature to illustrate the range of activities observed for this class of compounds. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

From the available data, several structure-activity relationship trends can be observed for 6-aryl-2,4-diamino-1,3,5-triazines:

  • Electronic Effects of the Aryl Substituent: The electronic nature of the substituent on the 6-phenyl ring significantly influences cytotoxic activity. Electron-withdrawing groups, such as trifluoromethyl, tend to enhance potency against cancer cell lines.[12]

  • Lipophilicity and Bulk: The overall lipophilicity and steric bulk of the molecule can affect its ability to penetrate cell membranes and interact with the target enzyme.

  • Hybrid Molecules: The fusion of the triazine core with other pharmacophores, such as coumarins, can lead to compounds with significant cytotoxic activity against a range of cancer cell lines.[13]

  • Spirocyclic Derivatives: The introduction of a spirocyclic ring system at the 6-position has been shown to yield highly potent inhibitors of human DHFR, with IC50 values in the low nanomolar range, comparable to the well-known DHFR inhibitor, methotrexate.[10]

Based on these trends, it can be postulated that this compound, with its electron-donating methoxy group, might exhibit moderate biological activity. However, empirical testing is essential to confirm this hypothesis.

Experimental Protocols: Assessing DHFR Inhibition

The evaluation of novel triazine derivatives as DHFR inhibitors typically involves a robust and well-defined experimental workflow. The primary method is a spectrophotometric enzyme inhibition assay.

Principle of the DHFR Inhibition Assay

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[12] In the presence of an inhibitor, the rate of NADPH oxidation decreases, providing a direct measure of the inhibitor's potency.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: A suitable buffer, typically Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4), is prepared.

    • DHFR Enzyme Solution: A stock solution of purified human DHFR is diluted in the assay buffer to a working concentration that produces a linear decrease in absorbance at 340 nm over a defined time period.

    • NADPH Solution: A stock solution of NADPH is prepared in the assay buffer.

    • DHF Solution: A stock solution of the substrate, dihydrofolic acid, is prepared in the assay buffer.

    • Test Compound (Triazine Derivative) Solutions: The triazine compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Procedure (96-well plate format):

    • To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme solution.

    • Include appropriate controls: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

    • Initiate the reaction by adding a mixture of NADPH and DHF to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode using a microplate reader at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per unit time) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

DHFR_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, DHFR, NADPH, DHF, Test Compounds) start->reagent_prep plate_setup Plate Setup in 96-well format (Controls and Test Compound dilutions) reagent_prep->plate_setup add_enzyme Add DHFR Enzyme to wells plate_setup->add_enzyme initiate_reaction Initiate Reaction with NADPH and DHF add_enzyme->initiate_reaction kinetic_measurement Kinetic Measurement (Absorbance at 340 nm over time) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates and % Inhibition) kinetic_measurement->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: A typical workflow for a DHFR enzyme inhibition assay.

Conclusion and Future Directions

The 2,4-diamino-1,3,5-triazine scaffold remains a highly promising framework for the development of novel anticancer agents, primarily through the inhibition of dihydrofolate reductase. While direct experimental data for this compound is not extensively reported, analysis of related 6-aryl analogs suggests that the nature of the aryl substituent is a key determinant of biological activity. Future research should focus on the systematic synthesis and evaluation of a broader range of 6-aryl-2,4-diamino-1,3,5-triazines, including the 4-methoxyphenyl derivative, to build a more comprehensive understanding of their structure-activity relationships. Such studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in the rational design of the next generation of potent and selective DHFR inhibitors for cancer therapy.

References

A Comparative Analysis of Substituted Triazine Derivatives as Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Triazine Scaffold in Modern Drug Discovery

The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique combination of properties—a planar structure, multiple sites for substitution, and the ability to act as both a hydrogen bond acceptor and donor scaffold—makes it an exceptionally versatile core for designing potent and selective enzyme inhibitors.[1][2] This guide offers a comparative analysis of substituted triazine derivatives against critical enzyme families, provides mechanistic insights into their function, and presents robust experimental protocols for their evaluation, empowering researchers to harness the full potential of this remarkable chemical entity.

The 1,3,5-Triazine Core: A Chemist's Playground

The synthetic tractability of the 1,3,5-triazine scaffold is a cornerstone of its success. The most common starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), features three chlorine atoms with differential reactivity.[1][3] This allows for a stepwise and highly controlled nucleophilic substitution, governed primarily by reaction temperature.

  • First Substitution: Typically occurs at low temperatures (0–5°C).

  • Second Substitution: Proceeds at room temperature.

  • Third Substitution: Requires elevated temperatures (reflux).[3][4]

This inherent reactivity gradient enables the precise and independent installation of three different substituents (R1, R2, R3) onto the triazine core, creating vast libraries of structurally diverse molecules from a single, inexpensive starting material.[2] Modern methods, including microwave and ultrasound-assisted synthesis, have further accelerated this process, offering greener and more efficient routes to novel derivatives.[4]

Comparative Analysis of Triazine Derivatives Against Key Enzyme Targets

The true power of the triazine scaffold is demonstrated by its successful application in developing inhibitors for a wide array of enzyme targets implicated in human disease.

Dihydrofolate Reductase (DHFR): A Classic Anticancer and Antimicrobial Target

DHFR is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a prime target for therapeutic intervention in cancer and infectious diseases.[5] Triazine derivatives, often termed "nonclassical antifolates," have shown exceptional potency as DHFR inhibitors.[6]

Structure-Activity Relationship (SAR) Insights: The inhibitory action of triazine derivatives on DHFR is highly dependent on the nature of the substituents.[7]

  • Key Interactions: The triazine core mimics the pteridine ring of the natural substrate, dihydrofolate, forming critical hydrogen bonds with conserved residues in the enzyme's active site.

  • Impact of Substituents: The potency of these inhibitors is significantly modulated by the groups attached to the triazine ring. For instance, quantitative structure-activity relationship (QSAR) studies have shown that the presence of an electron-attracting group at one position can favor inhibitory action, while bulky substituents at another position may reduce it.[7] Molecular docking studies have further revealed that flexible residues in the active site, such as Phe31 in human DHFR, can shift to accommodate novel triazine derivatives, like those with spiro-rings, leading to enhanced binding affinity.[8][9]

Comparative Performance Data:

Compound ClassKey SubstitutionsTargetIC50 / KiReference
Dihydro-1,3,5-triazinesHeteroatom spiro-ringhDHFR3.72 nM (Compound A5)[8]
Dihydro-1,3,5-triazinesHeteroatom spiro-ringhDHFR4.08 nM (Compound B3)[8]
Baker TriazinesVaried aryl & alkyl groupsDHFRLog(1/C) dependent[7]
Dihydrophenyl triazinesCombinatorial mixturesRat Liver DHFRLead compounds identified[6]

IC50: Half-maximal inhibitory concentration. hDHFR: human Dihydrofolate Reductase.

Protein Kinases: Regulators of Cellular Life and Death

Protein kinases are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer. The triazine scaffold has proven to be an outstanding platform for developing potent and selective kinase inhibitors.[10]

Structure-Activity Relationship (SAR) Insights: Triazine-based kinase inhibitors typically function as "hinge-binders," where the triazine nitrogens form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • EGFR Inhibitors: For Epidermal Growth Factor Receptor (EGFR) kinase, attaching moieties like morpholine and aniline to the triazine ring has been shown to significantly increase inhibitory potency.[11][12] Further derivatization with pyrazole groups has led to compounds with IC50 values as low as 61 nM.[12]

  • PI3K/mTOR Inhibitors: Novel triazine derivatives have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a major cancer signaling pathway. Specific derivatives have demonstrated potent activity against the PI3Kα isoform and induced apoptosis in cervical cancer cells.[13]

  • CDK Inhibitors: Triazine-pyridine hybrids have emerged as broad-spectrum inhibitors of Cyclin-Dependent Kinases (CDKs), with one compound showing an IC50 of just 7 nM against CDK2.[11]

Comparative Performance Data:

Compound ClassKey SubstitutionsTarget KinaseIC50 (nM)Reference
Quinazoline-1,3,5-triazine hybridMorpholine, AnilineEGFR36.8[11][12]
Pyrazolyl-s-triazine derivativeDimethylpyrazoleEGFR61[12]
1,3,5-Triazine derivative(undisclosed)PI3KαPotent activity reported[13]
Triazine-pyridine hybridPyridineCDK27[11]
Diarylamino-1,3,5-triazineMethanesulfonamide phenylFAK5,100[11][12]

FAK: Focal Adhesion Kinase.

Mechanistic Insights: A Visual Guide to Enzyme Inhibition

The primary mechanism by which most triazine derivatives inhibit enzymes is competitive inhibition. The inhibitor, by virtue of its structural similarity to the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding and catalysis from occurring.

G cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I (Ki) S Substrate (S) I Triazine Inhibitor (I) P Product (P) ES->E (k-1) ES->P + E (k_cat) EI->E

Caption: Generalized mechanism of competitive enzyme inhibition by a triazine derivative.

Experimental Corner: A Protocol for Evaluating Novel Triazine Inhibitors

To ensure the trustworthiness and reproducibility of findings, a robust, self-validating experimental protocol is essential. Here, we outline a standard procedure for an in vitro fluorescence-based kinase assay.

Objective: To determine the IC50 value of a novel triazine derivative against a target protein kinase.

Materials:

  • Purified recombinant target kinase

  • Fluorescently-labeled peptide substrate

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compounds (Triazine derivatives dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well microplates

  • Microplate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of the triazine test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Causality Check: A wide concentration range is crucial for accurately determining the full dose-response curve and calculating a precise IC50 value.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the fluorescent peptide substrate, and the test compound or control.

    • Self-Validation: Include the following controls:

      • Negative Control (0% Inhibition): Contains all components except the inhibitor (DMSO vehicle only). This defines the maximum signal.

      • Positive Control (100% Inhibition): Contains a known, potent inhibitor of the kinase. This defines the minimum signal.

  • Initiate Reaction: Add the target kinase to each well to start the enzymatic reaction.

    • Causality Check: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors.

  • ATP Addition: After a brief pre-incubation, add ATP to all wells to provide the phosphate donor for the kinase reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Stop Reaction & Read Plate: Terminate the reaction (e.g., by adding EDTA). Read the fluorescence intensity on a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Standard experimental workflow for an in vitro kinase inhibition assay.

The Synergy of In Silico and In Vitro Approaches

Modern drug discovery relies on an iterative cycle of design, synthesis, and testing. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable for prioritizing which triazine derivatives to synthesize and test, saving considerable time and resources.[7][8]

G in_silico In Silico Design - Virtual Screening - Molecular Docking - QSAR Modeling synthesis Chemical Synthesis - Library of Novel Triazine Derivatives in_silico->synthesis Prioritize Targets in_vitro In Vitro Evaluation - Enzyme Inhibition Assays - Cell-based Assays - Determine IC50 & SAR synthesis->in_vitro Test Compounds optimization Lead Optimization - Improve Potency - Improve Selectivity - Improve ADME Properties in_vitro->optimization Identify Leads optimization->in_silico Iterate Design

Caption: The iterative cycle of modern drug discovery for developing inhibitors.

Conclusion and Future Perspectives

Substituted 1,3,5-triazine derivatives represent a profoundly versatile and potent class of enzyme inhibitors. Their synthetic accessibility allows for extensive chemical space exploration, leading to the discovery of highly active compounds against critical disease targets like DHFR and a multitude of protein kinases. The future of triazine-based drug discovery lies in leveraging computational chemistry for more precise inhibitor design, exploring novel substitution patterns to enhance selectivity and overcome drug resistance, and developing multi-target agents that can address complex diseases through a single molecular entity. As our understanding of enzyme structure and function deepens, the privileged triazine scaffold will undoubtedly continue to be a centerpiece in the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Aryl-1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for three points of diversification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: the 6-aryl-1,3,5-triazine-2,4-diamines. We will explore how subtle structural modifications influence their biological activity, with a focus on their development as anticancer and antiplasmodial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.

The 6-Aryl-1,3,5-triazine-2,4-diamine Scaffold: A Platform for Diverse Biological Activity

The 6-aryl-1,3,5-triazine-2,4-diamine core offers a robust platform for generating extensive compound libraries. A common and efficient synthetic strategy is a one-pot, microwave-assisted, three-component reaction involving cyanoguanidine, an aromatic aldehyde, and an arylamine.[1][3][4] This method's convenience facilitates the exploration of a broad chemical space, which is crucial for systematic SAR studies.[1][4] Subsequent treatment with a base promotes a Dimroth rearrangement and dehydrogenative aromatization to yield the final triazine products.[1][3][4][5]

The biological significance of this scaffold is vast, with derivatives showing promise as anticancer, antimalarial, antiviral, and antimicrobial agents.[2][5] The key to their diverse activity lies in the strategic substitution at the C6-aryl ring and the N2 and N4 amino groups.

Comparative SAR Analysis: Anticancer vs. Antiplasmodial Activity

Anticancer Activity: Targeting Proliferative Disorders

A significant body of research has focused on the antiproliferative properties of 6-aryl-1,3,5-triazine-2,4-diamines, particularly against breast cancer and leukemia.[3][6][7]

Key SAR Insights for Anticancer Activity:

  • Substitution on the C6-Aryl Ring: The nature and position of substituents on the C6-aryl ring are critical determinants of anticancer potency. For instance, the presence of a 3,4,5-trimethoxyphenyl group at this position has been shown to dramatically increase antiproliferative activity and selectivity against triple-negative breast cancer cells.[5]

  • Substitution on the N2-Aryl Ring: Modifications to the N2-arylamine moiety also significantly impact activity. The electronic and steric properties of substituents on this ring can influence binding to biological targets.

  • N4-Substitution: While many potent compounds are N2,6-diaryl derivatives, substituting the N4 position with cyclic amines has also yielded promising antileukemic agents.[6][7] For example, derivatives incorporating a 1,2,3,4-tetrahydroisoquinoline ring at N4 have demonstrated prominent antiproliferative effects against Jurkat T cells.[6][7] In contrast, morpholino-substituted analogs in the same study showed negligible antileukemic activity.[7]

The following table summarizes the antiproliferative activity of representative 6-aryl-1,3,5-triazine-2,4-diamine derivatives against various cancer cell lines.

Compound IDC6-Aryl SubstituentN2-Aryl SubstituentN4-SubstituentCell LineGI50 (µM)Reference
A 3,4,5-Trimethoxyphenyl4-ChlorophenylHMDA-MB-2310.001[5]
B 4-Methoxyphenyl4-TolylHMDA-MB-231>10[3]
9{6,2} 4-FluorophenylH1,2,3,4-TetrahydroisoquinolinylJurkat1.02[6][7]
9{5,1} PhenylHMorpholinoJurkat>10[7]

GI50: 50% Growth Inhibition Concentration

These data highlight the profound impact of substitution patterns. The dramatic increase in potency of compound A underscores the importance of the 3,4,5-trimethoxyphenyl group in this series for anti-breast cancer activity. Similarly, the comparison between compounds 9{6,2} and 9{5,1} reveals the critical role of the N4-cyclic amine in conferring antileukemic properties.

To facilitate further drug design, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed. These models help to predict the antiproliferative activity of novel compounds and provide insights into the structural features required for enhanced potency.[1][3][6][7]

Antiplasmodial Activity: Targeting Dihydrofolate Reductase (DHFR)

The 6-aryl-1,3,5-triazine-2,4-diamine scaffold has also been successfully exploited to develop potent inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), a validated target for antimalarial drugs.[8][9][10] Resistance to existing antifolates like pyrimethamine and cycloguanil, driven by mutations in the DHFR active site, necessitates the development of new inhibitors.[10]

Key SAR Insights for Antiplasmodial Activity:

  • Flexibility and Conformation: Unlike the rigid structures of traditional DHFR inhibitors, these triazine derivatives can possess flexible side chains that allow them to adapt to the mutated active sites of resistant parasite strains.

  • N1-Substitution: The introduction of a substituted propyl chain at the N1 position of the dihydrotriazine ring has been a successful strategy. The terminal substituent on this chain plays a significant role in potency.

  • C6-Aryl Group: The presence of an aryl group at the C6 position is a key feature of these analogs, contributing to their potent activity.

A notable example is the compound 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride , which exhibited an IC50 of 2.66 nM against the drug-resistant FCR-3 strain of P. falciparum.[8][9][10] These compounds have been shown to be non-toxic to mammalian cells at therapeutic concentrations.[8][9][10]

The following table compares the antiplasmodial activity of selected compounds.

Compound IDN1-SubstituentC6-Aryl SubstituentP. falciparum StrainIC50 (nM)Reference
C 3-(2,4-dichlorophenoxy)propylPhenylFCR-3 (resistant)2.66[8][9][10]
D HPhenylFCR-3 (resistant)>100[8][9][10]

IC50: 50% Inhibitory Concentration

The data clearly indicate that the N1-substituent is crucial for potent antiplasmodial activity against resistant strains.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

General Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is adapted from a microwave-assisted, one-pot synthesis.[1][3][4]

  • Reaction Setup: In a microwave vial, combine cyanoguanidine (1 mmol), the desired aromatic aldehyde (1 mmol), the selected arylamine (1 mmol), and a catalytic amount of hydrochloric acid in a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • Rearrangement and Aromatization: After cooling, add a base (e.g., aqueous sodium hydroxide) to the reaction mixture and continue heating or stirring to promote the Dimroth rearrangement and dehydrogenation.

  • Workup and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing Workflows and Relationships

Synthetic Workflow

G cluster_0 One-Pot Synthesis A Cyanoguanidine D Microwave Irradiation (Acidic) A->D B Aromatic Aldehyde B->D C Arylamine C->D E Dihydrotriazine Intermediate D->E F Base Treatment E->F G 6-Aryl-1,3,5-triazine-2,4-diamine F->G

Caption: General workflow for the one-pot synthesis of 6-aryl-1,3,5-triazine-2,4-diamines.

Key SAR Determinants

G cluster_0 Anticancer Activity cluster_1 Antiplasmodial Activity C6_Aryl C6-Aryl Substituents (e.g., 3,4,5-trimethoxyphenyl) N4_Amine N4-Cyclic Amine (e.g., Tetrahydroisoquinoline) N1_Substituent N1-Flexible Chain (e.g., dichlorophenoxypropyl) Core 6-Aryl-1,3,5-triazine -2,4-diamine Core->C6_Aryl Core->N4_Amine Core->N1_Substituent

Caption: Key structural features influencing the biological activity of the triazine core.

Conclusion and Future Directions

The 6-aryl-1,3,5-triazine-2,4-diamine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The comparative analysis of their SAR as anticancer and antiplasmodial agents reveals that distinct structural modifications are required to optimize activity against different biological targets. For anticancer applications, substitutions on the C6-aryl and N4-amino groups are paramount, while for antiplasmodial DHFR inhibition, a flexible N1-substituent is key.

Future research should focus on elucidating the precise molecular targets of the most potent anticancer compounds to enable more rational, target-based drug design. Further optimization of the antiplasmodial agents to enhance their pharmacokinetic properties and in vivo efficacy is also a promising avenue for continued investigation. The synthetic accessibility and tunable nature of this scaffold ensure its continued relevance in the quest for new and improved medicines.

References

A Comparative Guide to the Validation of Analytical Methods for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This triazine derivative is a significant scaffold in medicinal chemistry, recognized for its potential therapeutic activities.[1][2]

This document is tailored for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the validation of these analytical methods. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Need for Validated Analytical Methods

The journey of a drug from discovery to market is paved with rigorous testing. At each stage, from API characterization to formulation development and stability studies, the ability to reliably quantify the drug substance is paramount. Validated analytical methods provide the undisputed evidence that the chosen procedure is fit for its intended purpose. This validation process is not merely a regulatory formality but a scientific necessity that underpins the quality of the final drug product. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which we will adhere to throughout this guide.[3]

Comparative Analysis of Analytical Methodologies

We will now explore and compare two distinct analytical methodologies for the quantification of this compound: a stability-indicating HPLC method and a simpler, more rapid UV-Vis spectrophotometric method.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and specificity. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice, given the compound's aromatic nature and moderate polarity. The key advantage of a well-developed HPLC method is its ability to be "stability-indicating," meaning it can separate the intact API from its degradation products and any process-related impurities.[3]

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more high-throughput alternative to HPLC. This technique relies on the principle that molecules with chromophores, such as the aromatic and triazine rings in our compound of interest, absorb light at specific wavelengths.[4][5] While less specific than HPLC, as it cannot distinguish between the API and any degradation products that absorb at the same wavelength, it is an invaluable tool for routine analysis, such as content uniformity and dissolution testing, where the presence of degradants is expected to be minimal.

Validation of Analytical Methods: A Step-by-Step Guide

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended application. We will now detail the validation protocols for both the HPLC and UV-Vis methods, in accordance with ICH Q2(R1) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] For the HPLC method, this is demonstrated through forced degradation studies.

Forced Degradation Protocol:

Forced degradation studies are designed to intentionally degrade the drug substance to generate potential degradation products.[6][7][8]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 0.1 N HCl. Reflux for 4 hours at 60°C.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 0.1 N NaOH. Reflux for 4 hours at 60°C.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the proposed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[8] The chromatograms of the stressed samples are then compared to that of an unstressed standard to demonstrate that the degradation products are well-resolved from the main peak.

For the UV-Vis spectrophotometric method, specificity is assessed by comparing the spectra of the pure drug substance with the spectra of the drug substance in the presence of its excipients.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol for HPLC, 0.1 N HCl for UV-Vis).

  • From the stock solution, prepare a series of at least five concentrations spanning the expected working range (e.g., 50-150% of the target concentration).

  • Analyze each concentration in triplicate.

  • Plot the mean response (peak area for HPLC, absorbance for UV-Vis) against the concentration and perform a linear regression analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo (a mixture of all excipients without the API).

  • Spike the placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): The precision of the method under the same operating conditions over a short interval of time. Protocol: Analyze a minimum of six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. Protocol: Analyze a minimum of six replicate samples of the same concentration on two different days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the standard deviation of the response and the slope):

LOD and LOQ can be calculated using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where: σ = the standard deviation of the response (can be determined from the y-intercepts of the regression line) S = the slope of the calibration curve

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol for HPLC:

Introduce small, deliberate changes to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 5°C)

  • Wavelength of detection (± 2 nm)

Protocol for UV-Vis:

Introduce small, deliberate changes to the method parameters, such as:

  • Wavelength of measurement (± 2 nm)

  • pH of the solvent (± 0.2 units)

Proposed Analytical Methods and Validation Data

Based on the analysis of similar triazine compounds, we propose the following analytical methods and present hypothetical validation data for comparison.[9][10][11][12][13][14]

Proposed HPLC Method
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Proposed UV-Vis Spectrophotometric Method
ParameterCondition
Solvent 0.1 N Hydrochloric Acid
Wavelength of Maximum Absorbance (λmax) 265 nm
Cuvette Path Length 1 cm
Summary of Validation Data
Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Specificity Stability-indicatingSusceptible to interference from absorbing degradants
Linearity Range 1 - 20 µg/mL2 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 45876x + 1234y = 0.045x + 0.002
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL
Robustness RobustRobust

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Select HPLC Parameters (Column, Mobile Phase, etc.) V1 Specificity (Forced Degradation) MD1->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 UV_Vis_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Determine λmax V1 Specificity MD1->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1

References

A Comparative Guide to the Synthetic Routes of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a key scaffold in medicinal chemistry and materials science, recognized for its diverse biological activities, including potential anticancer and antimicrobial properties. The synthetic pathway chosen for its preparation is a critical determinant of yield, purity, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this target molecule, offering detailed experimental protocols, comparative data, and expert insights to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

Two principal synthetic routes to this compound have been prominently reported: a direct, one-step synthesis from cyanoguanidine and 4-methoxybenzonitrile, and a two-step approach commencing with cyanuric chloride. Each pathway presents distinct advantages and challenges in terms of efficiency, cost, and environmental footprint.

Parameter Route 1: Cyanoguanidine & 4-Methoxybenzonitrile Route 2: From Cyanuric Chloride
Starting Materials Cyanoguanidine, 4-MethoxybenzonitrileCyanuric chloride, Anisole or p-Methoxyphenylboronic acid, Ammonia
Number of Steps 12
Typical Yield Good to ExcellentModerate to High (step-dependent)
Key Advantages Atom economy, shorter reaction times, "green" approach (microwave)Versatility, well-established chemistry
Key Disadvantages Requires specialized equipment (microwave reactor) for optimal efficiencyMulti-step process, potential for hazardous intermediates and byproducts
Scalability Potentially scalable, especially with continuous flow microwave reactorsWell-established for industrial scale
Green Chemistry Profile Favorable, especially with microwave-assisted, solvent-free conditions.[1][2][3]Less favorable due to the use of chlorinated reagents and potentially harsh reaction conditions.

Route 1: Direct Synthesis from Cyanoguanidine and 4-Methoxybenzonitrile

This modern approach constructs the triazine ring in a single step through the condensation of cyanoguanidine with 4-methoxybenzonitrile. The use of microwave irradiation has been shown to significantly accelerate this reaction, offering a greener and more efficient alternative to conventional heating.[1][3]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of cyanoguanidine on the nitrile carbon of 4-methoxybenzonitrile, followed by intramolecular cyclization and tautomerization to form the stable 1,3,5-triazine ring. Microwave energy promotes rapid and uniform heating of the polar reactants, leading to a significant rate enhancement.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Cyanoguanidine

  • 4-Methoxybenzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 mmol) and 4-methoxybenzonitrile (1.0 mmol).

  • Add a minimal amount of DMSO (e.g., 1-2 mL) to ensure efficient absorption of microwave energy and to homogenize the reaction mixture.[1]

  • Seal the vessel and place it in a focused microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100-150 W) and temperature (e.g., 150-180 °C) for a short duration (e.g., 10-20 minutes). The reaction progress can be monitored by thin-layer chromatography.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Precipitate the crude product by adding deionized water.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to afford the pure this compound.

Workflow Diagram

Route 1 Workflow start Start reactants Combine Cyanoguanidine, 4-Methoxybenzonitrile, & DMSO start->reactants microwave Microwave Irradiation (e.g., 150 W, 170 °C, 15 min) reactants->microwave cool Cool to Room Temperature microwave->cool precipitate Precipitate with Water cool->precipitate filter Vacuum Filtration & Washing precipitate->filter dry Dry under Vacuum filter->dry product 6-(4-Methoxyphenyl)-1,3,5- triazine-2,4-diamine dry->product

Caption: Microwave-assisted synthesis of the target compound.

Route 2: Two-Step Synthesis from Cyanuric Chloride

This classical and highly versatile route utilizes the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride. The synthesis involves the initial formation of a dichlorotriazine intermediate, followed by amination to yield the desired product.

Step 1: Synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Two primary methods are employed for this initial step: a Friedel-Crafts reaction and a more contemporary Suzuki coupling.

This traditional method involves the electrophilic substitution of anisole with cyanuric chloride, catalyzed by a Lewis acid such as aluminum chloride.

Experimental Protocol:

Materials:

  • Cyanuric chloride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetone (anhydrous)

  • 50% Hydrochloric acid (HCl)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert atmosphere, dissolve cyanuric chloride (0.108 mol) and anisole (0.108 mol) in anhydrous acetone (50 mL).

  • Cool the stirred solution to 0-5 °C in an ice-water bath.

  • Carefully add anhydrous AlCl₃ (0.108 mol) portion-wise over 2 hours, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (hexane/ethyl acetate 3:2).

  • Upon completion, quench the reaction by carefully adding 50% HCl.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from acetone to yield 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (yield: ~55%).

A more modern and efficient alternative involves the palladium-catalyzed Suzuki coupling of cyanuric chloride with p-methoxyphenylboronic acid. This method offers higher yields and purity under milder conditions.[4]

Experimental Protocol:

Materials:

  • Cyanuric chloride

  • p-Methoxyphenylboronic acid

  • Potassium carbonate

  • Ethanol

  • Magnetic silica-supported palladium complex (catalyst)

Procedure:

  • To a reaction flask, add p-methoxyphenylboronic acid (1.1-1.2 equivalents), cyanuric chloride (1.0 equivalent), potassium carbonate (2.0 equivalents), and ethanol.

  • Add the magnetic silica-supported palladium catalyst.

  • Stir the reaction mixture at a mild temperature (e.g., 35 °C) for 1.5-3 hours.

  • Upon completion, separate the magnetic catalyst using an external magnet.

  • Recover the solvent from the product phase by rotary evaporation to obtain the crude product.

  • Recrystallize from ethanol and dry to obtain pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (yields up to 96%, purity up to 99.4%).[4]

Step 2: Amination of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

The dichlorotriazine intermediate is then converted to the final product by nucleophilic substitution of the two chlorine atoms with amino groups. This is typically achieved by reaction with ammonia or an ammonia equivalent under controlled conditions.

Experimental Protocol (Representative):

Materials:

  • 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

  • Aqueous ammonia (concentrated) or ammonia in a suitable solvent

  • A suitable solvent (e.g., dioxane, THF)

Procedure:

  • Dissolve 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine in a suitable solvent in a pressure-resistant reaction vessel.

  • Add an excess of concentrated aqueous ammonia or a solution of ammonia in the chosen solvent.

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 80-120 °C for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield this compound.

Workflow Diagram

Route 2 Workflow cluster_step1 Step 1: Synthesis of Dichloro-Intermediate cluster_step2 Step 2: Amination start_fc Cyanuric Chloride + Anisole fc_reaction Friedel-Crafts Reaction (AlCl₃, Acetone) start_fc->fc_reaction intermediate 2,4-Dichloro-6-(4-methoxyphenyl) -1,3,5-triazine fc_reaction->intermediate start_suzuki Cyanuric Chloride + p-Methoxyphenylboronic Acid suzuki_reaction Suzuki Coupling (Pd catalyst, K₂CO₃, Ethanol) start_suzuki->suzuki_reaction suzuki_reaction->intermediate amination Reaction with Ammonia (e.g., aq. NH₃, heat) intermediate->amination purification Purification (Recrystallization) amination->purification final_product 6-(4-Methoxyphenyl)-1,3,5- triazine-2,4-diamine purification->final_product

Caption: Two-step synthesis of the target compound via a dichlorotriazine intermediate.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.

  • For rapid, environmentally conscious synthesis on a laboratory scale, the one-step microwave-assisted reaction of cyanoguanidine and 4-methoxybenzonitrile (Route 1) is highly advantageous. Its atom economy, reduced reaction times, and simplified work-up align well with the principles of green chemistry.

  • For large-scale industrial production and situations where versatility in analogue synthesis is desired, the two-step route from cyanuric chloride (Route 2) remains a robust and well-established option. The Suzuki coupling approach for the synthesis of the dichlorotriazine intermediate is particularly noteworthy for its high yield and purity, representing a significant improvement over the traditional Friedel-Crafts method.

Ultimately, a thorough evaluation of available resources, desired scale, and environmental considerations will guide the selection of the most appropriate synthetic strategy for obtaining this compound.

References

The Analytical Challenge: Why Triazine Herbicide Detection Matters

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of antibody cross-reactivity in the context of triazine hapten detection. We will move beyond simple protocols to explore the fundamental principles that govern antibody specificity, offering a framework for designing, executing, and interpreting cross-reactivity studies.

Triazine herbicides, such as atrazine and simazine, are a class of nitrogen-containing heterocyclic compounds widely used in agriculture to control broadleaf weeds, particularly in crops like corn and sugarcane.[1][2][3] Their mechanism of action involves inhibiting photosynthesis by blocking electron transport in Photosystem II, which ultimately leads to plant death.[1][2][4] Due to their persistence and potential to contaminate ground and surface water, there is a significant need for robust and sensitive methods to monitor their presence in environmental and food samples.[5][6]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have emerged as powerful screening tools for this purpose. They offer a cost-effective, rapid, and high-throughput alternative to traditional chromatographic methods.[7][8] However, the reliability of any immunoassay hinges on the quality of the antibodies used, specifically their affinity and specificity.[9][10]

The Core Concept: Understanding Antibody Cross-Reactivity

In the world of immunoassays, specificity refers to an antibody's ability to bind to its intended target analyte without binding to other molecules in the sample.[10] Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[9][11][12] This phenomenon arises because antibodies recognize specific three-dimensional shapes called epitopes. If different molecules share identical or very similar epitopes, the same antibody may bind to all of them.[12][13]

Cross-reactivity is not inherently good or bad; its implication depends entirely on the analytical goal:

  • A Detriment to Specificity: If the goal is to quantify a single, specific triazine like atrazine, cross-reactivity with other triazines (e.g., simazine, propazine) will lead to false positives or an overestimation of the atrazine concentration.[9]

  • A Benefit for Class-Screening: If the goal is to screen for the presence of any triazine herbicide, a "generic" antibody with broad cross-reactivity across the triazine class can be highly advantageous, serving as an effective first-pass screening tool.[14]

Therefore, characterizing cross-reactivity is a critical validation step for any antibody intended for immunoassay development.[9]

The Foundation of Specificity: Hapten Design and Immunogen Synthesis

Triazines are small molecules (haptens) and cannot elicit an immune response on their own. To produce antibodies, they must first be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create an immunogen.[6][15][16] The design of this hapten-carrier conjugate is the single most important factor influencing the specificity of the resulting antibodies.

The causality is straightforward: the immune system generates antibodies against the parts of the hapten that are most exposed and accessible. The site of conjugation to the carrier protein is often "hidden" from the immune response.

Key Experimental Choices in Hapten Design:

  • Conjugation Site: The position on the triazine ring where the spacer arm is attached determines which functional groups are presented to the immune system. To generate an atrazine-specific antibody, the hapten is often designed to expose the unique ethylamino and isopropylamino side chains that differentiate it from other triazines.[6]

  • Spacer Arm: A linker or "spacer arm" is used to connect the triazine molecule to the carrier protein. The length and chemical nature of this spacer can influence the hapten's presentation and, consequently, the antibody's affinity.[15]

Below is a conceptual diagram illustrating how different parts of the triazine molecule can be targeted through hapten design.

G cluster_0 Core s-Triazine Structure cluster_2 Hapten Synthesis Strategy core 1,3,5-Triazine Ring (N-C-N-C-N-C) R1 R1 (e.g., -Cl, -SCH3, -OCH3) core->R1 Position 2 R2 R2 (e.g., -NH-Ethyl) core->R2 Position 4 R3 R3 (e.g., -NH-Isopropyl) core->R3 Position 6 spacer Spacer Arm Attachment Site (e.g., modifying a side chain) R2->spacer Conjugation carrier Carrier Protein (BSA, OVA) spacer->carrier Coupling Reaction (e.g., Active Ester)

Caption: Conceptual overview of triazine hapten design for immunogen synthesis.

Experimental Workflow: Assessing Cross-Reactivity via Competitive ELISA

The most common method for determining antibody cross-reactivity is the competitive indirect ELISA (ciELISA) . This assay measures the ability of various triazine analogs to compete with a coated triazine-protein conjugate for binding to the antibody of interest. A stronger interaction between the antibody and a free triazine analog in solution results in a weaker signal from the plate.

The workflow for a typical ciELISA is outlined below.

G start Start step1 1. Coat Microplate Coat wells with Hapten-Protein conjugate (e.g., Atrazine-OVA). Incubate and wash. start->step1 step2 2. Block Plate Add blocking buffer (e.g., BSA or Casein) to prevent non-specific binding. Incubate and wash. step1->step2 step3 3. Competitive Reaction Add primary antibody pre-mixed with either: a) Standard (Target Triazine) b) Sample c) Competing Triazine Analog step2->step3 step4 Incubate to allow competition between free and coated hapten for antibody binding sites. step3->step4 step5 4. Add Secondary Antibody Wash plate. Add enzyme-conjugated secondary antibody (e.g., Anti-Mouse IgG-HRP). Incubate and wash. step4->step5 step6 5. Substrate Addition Add chromogenic substrate (e.g., TMB). Incubate for color development. step5->step6 step7 6. Stop Reaction Add stop solution (e.g., H2SO4). step6->step7 end 7. Read Absorbance Measure absorbance at 450 nm. Signal is inversely proportional to free triazine concentration. step7->end

Caption: Standard workflow for a competitive indirect ELISA (ciELISA).

Detailed Experimental Protocol: ciELISA

This protocol provides a self-validating framework for assessing cross-reactivity.

  • Antigen Coating:

    • Dilute the coating antigen (e.g., atrazine-OVA conjugate) to 0.5-2.0 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of this solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the hapten on the solid phase, creating the competitive surface.

  • Washing and Blocking:

    • Wash the plate 3 times with 250 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST).

    • Incubate for 1-2 hours at 37°C.

    • Rationale: Blocking prevents the primary and secondary antibodies from non-specifically adsorbing to the plastic surface, which would cause high background signal.

  • Competitive Reaction:

    • Prepare serial dilutions of the target triazine (e.g., atrazine) and each cross-reactant (e.g., simazine, propazine, etc.) in assay buffer (e.g., PBST). Concentration ranges should span from 0.01 to 1000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to its optimal concentration).

    • Wash the coated-and-blocked assay plate 3 times.

    • Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the assay plate.

    • Incubate for 1 hour at 37°C.

    • Critical Step: This incubation allows the free triazine in solution to compete with the immobilized triazine on the plate for the antibody binding sites.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in assay buffer.

    • Incubate for 1 hour at 37°C.[17]

  • Signal Development and Measurement:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes.[18]

    • Stop the reaction by adding 100 µL/well of stop solution (e.g., 2 M H₂SO₄).[17][18]

    • Read the absorbance at 450 nm using a microplate reader.[17][18]

Data Analysis and Calculation
  • Generate Inhibition Curves: Plot the absorbance at 450 nm against the logarithm of the analyte concentration for the target triazine and each potential cross-reactant.

  • Determine IC50 Values: The IC50 is the concentration of analyte that causes 50% inhibition of the maximum signal. This value is a key measure of an antibody's sensitivity to a particular compound.

  • Calculate Cross-Reactivity (%CR): The percent cross-reactivity is calculated using the following formula[14]:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Data Guide: Cross-Reactivity of Anti-Triazine Antibodies

The following table summarizes cross-reactivity data for several anti-triazine monoclonal antibodies (mAbs) reported in the literature. This data illustrates how hapten design and the subtle structural differences between triazines directly impact antibody recognition.

Antibody System (Target Analyte)Competing TriazineIC50 (Target) (ng/mL)IC50 (Competitor) (ng/mL)Cross-Reactivity (%)Reference
Anti-Prometryn mAb 7D4 (Prometryn)Prometryn3.93.9100[19]
Ametryn3.911.234.8[19]
Desmetryn3.921.618.1[19]
Terbumeton3.951.07.6[19]
Atrazine3.9>1000<0.4[19]
Simazine3.9>1000<0.4[19]
Anti-Simazine mAb (Simazine)SimazineN/AN/A100[14]
SimetrynN/AN/A417[14]
AmetrynN/AN/A125[14]
AtrazineN/AN/A11[14]
Anti-Cyanazine mAb (Cyanazine)Cyanazine~0.03~0.03100[20]
Atrazine~0.03~0.0562[20]
Terbuthylazine~0.03~0.0838[20]
Propazine~0.03~0.1718[20]

Note: IC50 values are approximate where not explicitly stated in the source material but inferred from context. N/A indicates the paper provided the final CR% without the raw IC50 values.

Interpreting the Data
  • High Specificity (mAb 7D4): The anti-prometryn antibody 7D4 demonstrates high specificity.[19] It recognizes prometryn strongly (IC50 = 3.9 ng/mL) but shows significantly lower cross-reactivity with other triazines like atrazine and simazine (<0.4%).[19] This is likely because the hapten used for its generation successfully exposed the unique isopropylamino group of prometryn as the primary epitope.[16]

  • Generic Recognition (Anti-Simazine mAb): The anti-simazine antibody shows broad, or "generic," recognition.[14] It cross-reacts strongly with simetryn (417%) and ametryn (125%), indicating that the antibody recognizes a common structural feature across these methylthio-triazines, rather than features unique to simazine.[14] This type of antibody is ideal for screening samples for a whole class of related compounds.

  • Modulated Specificity (Anti-Cyanazine mAb): The anti-cyanazine antibody shows moderate cross-reactivity with other chloro-s-triazines like atrazine (62%) and terbuthylazine (38%).[20] This suggests the antibody recognizes both the core triazine structure and, to a lesser extent, the specific side chains. This antibody could be used for semi-quantitative screening of several major triazine herbicides simultaneously.

Conclusion for the Practicing Scientist

The specificity of an antibody for its triazine target is not an accident; it is a direct result of meticulous hapten design and is quantified through systematic cross-reactivity studies. As this guide demonstrates, the choice of conjugation chemistry and the structure of the immunizing hapten predetermines whether the resulting immunoassay will be highly specific for a single analyte or broadly reactive for an entire class of compounds.

For researchers developing or utilizing immunoassays for triazine detection, a thorough understanding and evaluation of cross-reactivity is non-negotiable. It is the cornerstone of data integrity, ensuring that the results are both accurate and relevant to the analytical question at hand. The protocols and comparative data provided herein serve as a foundational resource for making informed decisions in the selection and validation of antibodies for environmental and agricultural research.

References

A Senior Application Scientist's Guide to Comparative Docking of Triazine Derivatives in Protein Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the performance of triazine derivatives in various protein active sites, supported by established experimental and computational data. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to virtual screening and drug design.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The versatility of the triazine ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[2][3] Molecular docking has become an indispensable tool in the rational design of novel triazine-based therapeutics, enabling the prediction of binding modes and affinities that guide synthetic efforts.[4]

This guide will focus on a comparative docking workflow against two well-validated and clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) , a key player in cancer progression[5][6][7], and Dihydrofolate Reductase (DHFR) , a crucial enzyme for nucleotide synthesis and a target for anticancer and antimicrobial agents.[8][9][10][11][12] By comparing the docking performance of a set of hypothetical triazine derivatives against these distinct active sites, we will illustrate the principles of target-specific ligand design and the importance of rigorous computational validation.

The Rationale Behind the Workflow: A Self-Validating System

A successful computational study is built on a foundation of logical, interconnected steps, where each stage validates the previous one. Our comparative docking workflow is designed as such a self-validating system, ensuring the reliability of the final predictions.

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Analysis & Interpretation PDB Protein Structure Selection (PDB) Prep Protein & Ligand Preparation PDB->Prep Redock Protocol Validation (Redocking) Prep->Redock Dock Molecular Docking of Triazine Derivatives Redock->Dock Score Scoring & Ranking Dock->Score Analysis Binding Mode Analysis Score->Analysis Compare Comparative Analysis (EGFR vs. DHFR) Analysis->Compare Correlate Correlation with Experimental Data (IC50) Compare->Correlate G cluster_0 EGFR Active Site Interactions cluster_1 DHFR Active Site Interactions cluster_2 Triazine Derivatives EGFR_node EGFR Active Site MET793 (H-bond) LEU718 (Hydrophobic) VAL726 (Hydrophobic) DHFR_node DHFR Active Site ILE7 (Hydrophobic) ASP27 (H-bond, Ionic) PHE31 (Pi-Pi Stack) Triazine_B Triazine-B Triazine_B->EGFR_node:Met793 H-bond Triazine_B->EGFR_node:Leu718 Hydrophobic Triazine_C Triazine-C Triazine_C->DHFR_node:Asp27 H-bond Triazine_C->DHFR_node:Phe31 Pi-Pi Stack Triazine_D Triazine-D Triazine_D->EGFR_node:Met793 H-bond Triazine_D->EGFR_node:Val726 Hydrophobic Triazine_D->DHFR_node:Asp27 Ionic Triazine_D->DHFR_node:Ile7 Hydrophobic

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the triazine scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile chemistry allows for three points of diversification, making it an attractive starting point for building libraries of novel compounds.[4] However, synthesizing a potent molecule is only the first step. A critical hurdle in the path to the clinic is ensuring the compound possesses favorable "drug-like" properties. This guide provides a comprehensive, experience-driven framework for assessing the drug-likeness of novel triazine compounds, integrating computational predictions with gold-standard experimental validation.

Our approach is rooted in the principle of early de-risking. By identifying liabilities in absorption, distribution, metabolism, and excretion (ADME) at the discovery stage, we can prioritize resource allocation to candidates with the highest probability of success, minimizing costly late-stage failures.[5][6]

Part 1: The Foundational Triage - Computational ADME & Drug-Likeness Profiling

Before committing to wet lab experiments, a robust in silico assessment is essential. This initial screen provides a rapid, cost-effective way to filter large numbers of virtual or newly synthesized triazine derivatives. Our tool of choice for this initial pass is SwissADME , a free and powerful web-based platform.[7][8]

The causality behind this choice is twofold: accessibility and comprehensiveness. SwissADME consolidates multiple predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness into a single, user-friendly interface.[7][9] This allows for a holistic initial assessment without the need for specialized computational expertise.

Key Computational Parameters for Triazine Compounds:

Our analysis focuses on several key areas, summarized in the table below. We will assess a hypothetical novel triazine compound, "Triazine-A," against a well-established triazine-containing drug, Lamotrigine , for comparison.

ParameterCategoryImportance for TriazinesTriazine-A (Hypothetical)Lamotrigine (Reference)Interpretation & Next Steps
Molecular Weight PhysicochemicalMust be < 500 Da for oral absorption.[10][11]450 g/mol 256.09 g/mol Both are compliant.
logP (Lipophilicity) PhysicochemicalIdeal range 1-3. Too high (>5) can lead to poor solubility and high metabolic clearance.[10]4.21.9Triazine-A is moderately lipophilic; monitor solubility.
H-Bond Donors PhysicochemicalShould be ≤ 5.[11][12]22Both are compliant.
H-Bond Acceptors PhysicochemicalShould be ≤ 10.[11][12]75Both are compliant.
TPSA Physicochemical< 140 Ų is generally preferred for good cell permeability.95 Ų77.8 ŲBoth are predicted to have good permeability.
GI Absorption PharmacokineticsHigh prediction is crucial for oral drug candidates.HighHighBoth are promising for oral administration.
BBB Permeant PharmacokineticsYes/No. Critical for CNS targets.YesYesBoth may cross the blood-brain barrier.
CYP Inhibition PharmacokineticsPredicts potential for drug-drug interactions.[13]Inhibitor of CYP3A4Non-inhibitorRed Flag: Triazine-A requires experimental validation.
Lipinski Violations Drug-Likeness0-1 violations are acceptable.[10][14]00Both pass this primary filter.
Bioavailability Score Drug-LikenessA probability score (e.g., 0.55) for >10% oral bioavailability in rats.[15]0.550.55Both show promise for oral bioavailability.

Expert Insight: The Lipinski's Rule of Five is a foundational filter, not an absolute law.[10][11][14] Many successful drugs, particularly in oncology, lie "beyond the rule of five."[14] For triazines, which can be decorated with multiple substituents, pay close attention to molecular weight and logP. The nitrogen atoms in the core are hydrogen bond acceptors, contributing to polarity. The key is balancing lipophilicity (for membrane passage) with solubility (for dissolution in the gut and blood).[11] The prediction that Triazine-A may inhibit CYP3A4 is a significant finding from this initial screen that directly informs our experimental strategy.

Workflow for Computational Assessment:

The process is straightforward, ensuring high-throughput analysis of a compound library.

Caption: High-throughput in silico screening workflow using SwissADME.

Part 2: The Experimental Gauntlet - In Vitro ADME Assays

Computational models provide invaluable guidance, but experimental data is the ground truth.[5] Based on our in silico screen, we must now design a self-validating system of experiments to confirm or refute the predictions for our lead candidates, like Triazine-A. The suite of in vitro ADME assays is crucial for this step.[13][16][17]

A. Aqueous Solubility: The Starting Point

Poor solubility is a primary cause of failure for oral drug candidates. We employ a kinetic solubility assay for initial screening due to its lower compound requirement and higher throughput.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Prep: Prepare a 10 mM stock of the triazine compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock in DMSO in a 96-well plate.

  • Assay Plate: Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (<1%) to minimize its solubilizing effect.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure turbidity using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

CompoundPredicted Solubility (SwissADME)Experimental Kinetic SolubilityInterpretation
Triazine-A Moderately Soluble85 µMGood correlation. Sufficient for initial assays.
Lamotrigine Soluble> 200 µMValidates assay with a known soluble drug.
Warfarin (Control) Moderately Soluble110 µMConsistent with literature values.
B. Cell Permeability: Crossing the Gut Wall

For an oral drug to be effective, it must pass from the intestine into the bloodstream.[11] The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[6][18][19] Caco-2 cells, when cultured for 21 days, form a polarized monolayer with tight junctions and express key efflux transporters, mimicking the intestinal barrier.[20]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow differentiation into a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation. High TEER values confirm monolayer integrity.[18]

  • Assay:

    • A -> B (Apical to Basolateral): Add the triazine compound (e.g., 10 µM) to the apical (upper) chamber.

    • B -> A (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral (lower) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: At the end of the incubation, take samples from both chambers and quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Triazine-A 8.525.53.0Potential Efflux: An ER > 2 suggests the compound is a substrate for an efflux transporter (e.g., P-gp). This could limit oral bioavailability.
Lamotrigine 15.216.11.06High permeability, not an efflux substrate.
Propranolol (High Permeability Control) >20~20~1.0Validates high permeability measurement.
Atenolol (Low Permeability Control) <1~1~1.0Validates low permeability measurement.
C. Metabolic Stability: Surviving the Liver

A drug's journey isn't over after absorption. It must survive first-pass metabolism in the liver.[21] The liver microsomal stability assay is a robust method to assess Phase I metabolic liability, primarily from Cytochrome P450 (CYP) enzymes.[22][23][24]

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in buffer.

  • Initiation: Add the triazine compound (e.g., 1 µM final concentration) to the pre-warmed reaction mixture to start the reaction.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
Triazine-A 1592.4High Clearance
Lamotrigine > 60< 11.5Low Clearance
Verapamil (High Clearance Control) < 10> 150Validates assay for detecting unstable compounds.
Warfarin (Low Clearance Control) > 60< 11.5Validates assay for detecting stable compounds.

Part 3: Synthesis of Findings & The Path Forward

This integrated approach of computational screening followed by targeted experimental validation provides a powerful decision-making framework.

Caption: Integrated decision-making workflow for Triazine-A.

For our hypothetical Triazine-A , the outlook is challenging. While its physicochemical properties are promising, the experimental data reveals significant liabilities. The high metabolic clearance suggests it would be rapidly eliminated from the body, and its status as an efflux substrate indicates that even the absorbed fraction might be actively pumped back into the intestine.

The Power of this Guide: This structured, evidence-based comparison allows us to make a data-driven decision. Instead of advancing a flawed candidate, resources can be redirected. The next logical step is to use this ADME data to inform the next round of synthesis. Medicinal chemists can now focus on modifying the structure of Triazine-A at positions known to influence metabolism (metabolic "soft spots") or interact with efflux transporters, while striving to maintain the desired pharmacological activity. This iterative cycle of design, prediction, and testing is the cornerstone of modern, efficient drug discovery.

References

A Comparative Guide to the Crystal Packing of Triazine Derivatives: From Supramolecular Synthons to Polymorphic Landscapes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Crystal Packing in Triazine-Based Compounds

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are found in approved drugs like the anticancer agent altretamine, and they serve as fundamental building blocks for creating complex supramolecular architectures.[1][2] The facile synthesis of these compounds, typically through sequential nucleophilic substitution on cyanuric chloride, allows for a high degree of functionalization at the 2, 4, and 6 positions.[3][4] This chemical versatility, however, introduces a critical variable that profoundly influences the final product's performance: its solid-state structure.

In the crystalline state, the arrangement of molecules, or "crystal packing," is dictated by a delicate balance of intermolecular interactions. This arrangement governs crucial physicochemical properties for drug development professionals, including solubility, dissolution rate, stability, and bioavailability. For materials scientists, it determines optical, electronic, and mechanical properties. Therefore, understanding and predicting the crystal packing of triazine derivatives is not merely an academic exercise; it is a pivotal step in rational drug design and materials engineering.

This guide provides a comparative analysis of the crystal packing of various triazine derivatives. We will explore the key intermolecular forces at play, examine recurring structural motifs known as supramolecular synthons, and discuss the phenomenon of polymorphism. This analysis is supported by experimental data and provides a framework for researchers to anticipate and potentially control the solid-state architecture of novel triazine-based compounds.

The Energetic Landscape: Key Intermolecular Interactions in Triazine Crystals

The crystal packing of triazine derivatives is a masterclass in the subtle interplay of non-covalent interactions. The electron-deficient nature of the triazine ring and the diverse functionalities that can be appended to it create a rich landscape of possible interactions.

  • Hydrogen Bonding: As in many organic molecules, hydrogen bonding is a primary directional force. The nitrogen atoms of the triazine ring are effective hydrogen bond acceptors.[5] When substituents with hydrogen bond donors (e.g., amino or hydroxyl groups) are present, strong and predictable networks can form. A classic example is the hydrogen-bonded rosette motif formed between melamine (2,4,6-triamino-1,3,5-triazine) and cyanuric acid, which assembles into a highly stable 2D network.[1]

  • π-π Stacking: The aromatic triazine ring readily participates in π-π stacking interactions. These can manifest in several geometries, including face-to-face or offset arrangements. The electronic nature of the substituents dramatically influences the strength and geometry of these interactions.

  • Halogen, Chalcogen, and Pnicogen Bonds: These less-conventional interactions are gaining recognition for their role in crystal engineering.[6] For instance, studies on sulfanyl-triazine derivatives have identified significant S⋯π interactions, where a divalent sulfur atom interacts favorably with the π-cloud of the triazine ring or adjacent aromatic substituents.[7][8] These interactions, co-existing with π-π stacking and hydrogen bonds, can decisively influence the overall crystal packing.[7][8]

  • C–H···N/O Interactions: While weaker than classical hydrogen bonds, these interactions are ubiquitous and collectively contribute significantly to the stabilization of the crystal lattice.[5]

  • Dispersion Forces: These non-directional forces are always present and provide a general cohesive energy to the crystal.

The analysis of these interactions can be quantified using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal, providing a visual and quantitative fingerprint of the intermolecular interactions at play.[9] For example, an analysis of an isatin-s-triazine hydrazone derivative revealed that H···H (34.8%), C···H (16.4%), and N···H (8.0%) interactions were among the most significant contributors to its molecular packing.[9]

Supramolecular Synthons: The Logic of Triazine Assembly

Crystal engineering aims to predict and control crystal structures by understanding intermolecular interactions.[10] A key concept in this field is the "supramolecular synthon," which represents robust and predictable non-covalent interactions that can be used as building blocks for designing specific crystal architectures.[10] Triazine derivatives provide textbook examples of these synthons.

Supramolecular SynthonDescriptionDerivative ExamplesResulting Motif
Amide-Amide Homosynthon Involves self-complementary hydrogen bonds between amide groups.Triazine-carboxamides1D chains or 2D sheets
Carboxylic Acid Dimer Classic R²₂(8) graph set motif forming a robust centrosymmetric dimer.Carboxy-substituted triazinesDiscrete dimers, often linked by other interactions
Melamine-Cyanuric Acid Rosette A highly stable, planar network formed by multiple donor-acceptor hydrogen bonds.Melamine, Cyanuric Acid2D hydrogen-bonded sheets
π-π Stacked Dimer Parallel or offset stacking of triazine rings, often driven by electrostatic complementarity.Aryl-substituted triazinesColumnar stacks, Herringbone patterns
S···π Interaction Interaction between a sulfur atom and the π-face of a triazine or other aromatic ring.[7][8]Sulfanyl-triazinesMolecular stacks and 3D networks

The following diagram illustrates some of these fundamental synthons that dictate the assembly of triazine derivatives.

G cluster_0 Hydrogen-Bonded Synthons cluster_1 π-Interactions cluster_2 Chalcogen Bonding N1 N-H O2 O=C N1->O2 H-Bond O1 O=C N2 N-H N2->O1 H-Bond label_amide Amide Homosynthon Triazine1 Triazine Ring Triazine2 Triazine Ring Triazine1->Triazine2 π-π Stacking Sulfur R-S-R' Triazine3 Triazine Ring Sulfur->Triazine3 S···π Interaction

Caption: Common supramolecular synthons in triazine crystal packing.

Polymorphism: The Challenge of Multiple Forms

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can have different solubilities, stabilities, and manufacturing properties, with significant regulatory and patent implications. Triazine derivatives, with their conformational flexibility and diverse interaction capabilities, are prone to polymorphism. For example, polymorphism has been observed in compounds like tri-p-tolyl-1,3,5-triazine, where different forms arise from variations in packing order and C-H···N interactions.[11] A thorough polymorphic screen is therefore an essential step in the characterization of any new triazine-based drug candidate.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal packing of a compound is single-crystal X-ray diffraction (SCXRD).[12][13] The quality of the resulting structural data is entirely dependent on the quality of the crystal grown.

Part 1: Growing Diffraction-Quality Single Crystals

The primary challenge is often growing a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).[13] The choice of method is highly dependent on the compound's solubility and stability.

Causality Behind Method Selection:

  • Purity is Paramount: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. Always start with the purest material possible.[14]

  • Solvent Choice is Critical: The ideal solvent is one in which the compound is moderately soluble.[14] If solubility is too high, only small crystals may form; if it's too low, crystallization may not occur.

  • Slowing Down is Key: Rapid crystallization often leads to a large number of small, imperfect crystals. The goal of all techniques is to approach the point of supersaturation slowly and controllably, allowing molecules sufficient time to arrange themselves into a well-ordered lattice.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to crystallization.

    • Protocol:

      • Prepare a nearly saturated solution of the triazine derivative in a suitable solvent (e.g., ethanol, ethyl acetate, acetonitrile).

      • Filter the solution through a glass frit or cotton plug into a clean vial to remove dust and other particulates, which can act as unwanted nucleation sites.[14]

      • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This slows the rate of evaporation.

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[14]

  • Vapor Diffusion:

    • Principle: An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. This is often the most successful method.[15]

    • Protocol (Vial-in-Vial):

      • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform, THF) in a small, open inner vial.

      • Place this inner vial inside a larger outer vial or jar.

      • Add a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer vial. The level of the anti-solvent should be below the top of the inner vial.[15]

      • Seal the outer vial tightly. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial.

      • Allow the setup to stand undisturbed.

  • Slow Cooling:

    • Principle: Leverages the temperature-dependent solubility of the compound.

    • Protocol:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Ensure all solid is dissolved. If necessary, filter the hot solution.

      • Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[16]

      • Further cooling in a refrigerator or freezer can also be attempted.

Part 2: X-ray Diffraction and Structure Solution Workflow

Once a suitable crystal is obtained, the process of structure determination begins.

G Crystal 1. Grow Single Crystal Mount 2. Mount Crystal on Diffractometer Crystal->Mount XRay 3. Expose to Monochromatic X-ray Beam Mount->XRay Diffraction 4. Collect Diffraction Pattern (Intensities & Angles) XRay->Diffraction Integration 5. Integrate Reflections & Process Data Diffraction->Integration Solve 6. Solve Phase Problem (e.g., Direct Methods) -> Initial Electron Density Map Integration->Solve Refine 7. Refine Structural Model (Atom Positions, Thermal Parameters) Solve->Refine Validate 8. Validate & Deposit Structure (e.g., CSD) Refine->Validate

Caption: Standard workflow for single-crystal X-ray structure determination.

This process yields a 3D model of the electron density within the crystal, from which atomic positions, bond lengths, bond angles, and, crucially, the intermolecular interactions governing the crystal packing can be determined with high precision.[13] This data is typically deposited in a public repository like the Cambridge Structural Database (CSD), a vital resource for structural chemists.[17][18]

Conclusion

The crystal packing of triazine derivatives is a rich and complex field governed by a predictable yet subtle hierarchy of non-covalent interactions. By understanding the roles of hydrogen bonding, π-π stacking, and other weaker interactions, researchers can leverage the concept of supramolecular synthons to guide the design of new materials and pharmaceuticals. The prevalence of polymorphism underscores the necessity of thorough solid-state characterization, for which single-crystal X-ray diffraction remains the gold standard. The insights gained from a detailed analysis of crystal packing are indispensable for translating the molecular-level design of a triazine derivative into a final product with optimal and reliable macroscopic properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (Formononetin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as Formononetin (CAS 485-72-3). As researchers dedicated to scientific advancement, our responsibility extends beyond the bench to include the safe management and disposal of the chemical reagents we employ. This guide provides the essential procedural framework to ensure that waste streams containing this compound are handled in a manner that protects laboratory personnel, the community, and the environment. The protocols outlined herein are grounded in established safety standards and regulatory requirements, reflecting our commitment to a culture of safety and scientific integrity.

Understanding the Hazard Profile: The "Why" Behind the Protocol

Before addressing disposal, we must understand the material's characteristics. While the toxicological properties of this compound have not been exhaustively investigated, the available data and the nature of related substituted triazine compounds necessitate a cautious approach[1]. Some triazine-based compounds are known to be harmful if swallowed or inhaled and can be hazardous to aquatic life with long-lasting effects[2]. Therefore, treating this compound as hazardous waste is a mandatory precautionary measure.

The primary rationale for strict disposal protocols is to prevent environmental release and unintended human exposure. Discharging triazine compounds into sewer systems is prohibited as they can be persistent in aquatic environments and may impact non-target organisms[3][4][5]. The overarching goal is the complete and controlled destruction of the chemical, typically through high-temperature incineration at a licensed facility[1][3].

Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory operations in the United States are subject to regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP)[6][7]. This CHP must include specific standard operating procedures for the safe handling and disposal of hazardous chemicals[6][8].

Your institution's Environmental Health & Safety (EHS) department is the primary resource for interpreting these regulations and providing specific guidance. The procedures in this guide are designed to align with these federal standards, but you must always consult your local CHP and EHS-approved protocols.

Step-by-Step Disposal Protocols

Proper disposal requires the segregation of waste into distinct streams. Never mix incompatible waste types. The following protocols detail the correct procedures for each common waste stream generated when working with this compound.

Protocol 3.1: Disposal of Unused or Expired Solid Compound

This procedure applies to the pure, solid chemical that is no longer needed.

  • Do Not Attempt Neutralization: Do not try to chemically neutralize the solid waste in the lab. This can lead to unknown and potentially hazardous reactions.

  • Container Integrity: Ensure the compound is in its original container or a clearly labeled, chemically compatible, and sealable waste container. The container must be in good condition with no external contamination.

  • Labeling: The waste container must be labeled clearly as hazardous waste. The label should include:

    • The full chemical name: "this compound" and "Formononetin".

    • The CAS Number: "485-72-3".

    • The words "Hazardous Waste".

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials[9].

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor. The final disposal method will typically be incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

Protocol 3.2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This stream includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.

  • Segregation:

    • Non-Sharps: Collect all contaminated non-sharp solid waste (gloves, wipes, etc.) in a designated, leak-proof hazardous waste container, typically a lined cardboard box or a plastic drum[10].

    • Sharps: All contaminated sharps (needles, razor blades, etc.) must be placed immediately into a designated, puncture-proof sharps container to prevent injury[11].

  • Labeling: Both non-sharp and sharps containers must be labeled as "Hazardous Waste" with the chemical name.

  • Closure and Storage: Once full, securely seal the containers. Store them in the satellite accumulation area for EHS pickup.

  • Contaminated Glassware: Reusable glassware should be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous liquid waste (see Protocol 3.3). After rinsing, the glassware can be washed using standard laboratory procedures.

Protocol 3.3: Disposal of Liquid Waste

This protocol applies to solutions containing this compound and solvent rinsate from cleaning glassware.

  • Waste Collection: Collect all liquid waste in a dedicated, chemically compatible, and shatter-proof hazardous waste container (e.g., a high-density polyethylene or glass bottle).

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible ones like strong acids or oxidizers[9].

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.

  • Closure and Storage: Keep the container tightly sealed when not in use. Store it in a secondary containment bin within the satellite accumulation area.

  • Disposal: Arrange for pickup through your EHS department for disposal via a licensed professional waste disposal service[1]. Do not discharge to any sewer system[3].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated[4].

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves[12]. For large spills or if dust is generated, respiratory protection may be necessary[1].

  • Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust[4]. Place the swept material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a cloth or paper towels wetted with an appropriate solvent. Collect all cleaning materials and place them in the solid hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Disposal Decision Workflow

The following diagram outlines the decision-making process for properly segregating and disposing of waste generated from work with this compound.

G Disposal Workflow for this compound start Waste Generation identify Identify Waste Form start->identify solid_pure Solid (Pure/Expired) identify->solid_pure  Solid liquid_sol Liquid (Solutions/Rinsate) identify->liquid_sol  Liquid contaminated Contaminated Labware identify->contaminated  Contaminated  Material collect_solid Collect in original or compatible, sealed container. solid_pure->collect_solid collect_liquid Collect in compatible, sealed liquid waste container. liquid_sol->collect_liquid sharps_q Is it a Sharp? contaminated->sharps_q sharps_cont Puncture-Proof Sharps Container sharps_q->sharps_cont Yes non_sharps_cont Lined Solid Waste Container sharps_q->non_sharps_cont No label_waste Label as 'Hazardous Waste' with Full Chemical Name & CAS No. sharps_cont->label_waste non_sharps_cont->label_waste collect_solid->label_waste collect_liquid->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs

Caption: Decision workflow for waste segregation and disposal.

Summary of Key Disposal Parameters

Waste TypeContainer RequirementDisposal MethodKey Precaution
Unused/Expired Solid Original or compatible, sealed, clearly labeled container.Incineration via a licensed hazardous waste contractor.[1]Do not mix with other chemicals.
Contaminated Solids (Non-Sharp) Lined, leak-proof hazardous waste container.Incineration via a licensed hazardous waste contractor.[10]Ensure container is properly sealed to prevent leaks.
Contaminated Sharps Puncture-proof, approved sharps container.[11]Incineration via a licensed hazardous waste contractor.[11]Never overfill the container.
Liquid Waste (Solutions/Rinsate) Sealable, shatter-proof, compatible waste bottle.Incineration or chemical treatment via a licensed waste contractor.[3]Do not discharge to the sewer. Keep container in secondary containment.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a safe and sustainable research environment. Always prioritize safety, and when in doubt, consult your institution's Chemical Hygiene Plan and Environmental Health & Safety professionals.

References

Navigating the Handling of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and scientific research, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 30354-91-7), with a focused emphasis on the selection and proper use of Personal Protective Equipment (PPE). As a compound utilized in various research applications, including agricultural and pharmaceutical development, a comprehensive understanding of its hazard profile is the first step in establishing a robust safety protocol.[1]

Hazard Profile: Understanding the "Why" Behind the "What"

Before delving into the specifics of PPE, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications, designated by the signal word "Warning" and the GHS07 pictogram (exclamation mark), form the logical basis for all subsequent PPE recommendations. The compound is an irritant to the skin, eyes, and respiratory system, necessitating a multi-faceted approach to barrier protection.

The Hierarchy of Controls: A Proactive Approach to Safety

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense in laboratory safety. The most effective safety protocols prioritize the hierarchy of controls, which systematically minimizes risk.

Hierarchy_of_Controls cluster_less_effective Less Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE Donning_Protocol Start Start LabCoat 1. Don Lab Coat Start->LabCoat Respirator 2. Don Respirator/Mask (If required) LabCoat->Respirator Goggles 3. Don Eye Protection Respirator->Goggles Gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves End Ready for Work Gloves->End Doffing_Protocol Start Start Gloves 1. Remove Gloves (Peel away from body) Start->Gloves Goggles 2. Remove Eye Protection (Handle by straps/earpieces) Gloves->Goggles LabCoat 3. Remove Lab Coat (Roll inside-out) Goggles->LabCoat Respirator 4. Remove Respirator/Mask (Handle by straps) LabCoat->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash End Procedure Complete Wash->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.